molecular formula C16H18O7 B223965 Catalpin CAS No. 1390-72-3

Catalpin

Cat. No.: B223965
CAS No.: 1390-72-3
M. Wt: 322.31 g/mol
InChI Key: ZGEFAWWFLHUTII-ZNOBHYIQSA-N
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Description

[(1S,4S,6R,7R,9S,11S)-4,9-dihydroxy-2,10-dioxatricyclo[5.3.1.04,11]undecan-6-yl] 4-hydroxybenzoate has been reported in Catalpa ovata with data available.
iridoid found in water extract of Catalpae Fructus;  structure given in first source

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1S,4S,6R,7R,9S,11S)-4,9-dihydroxy-2,10-dioxatricyclo[5.3.1.04,11]undecan-6-yl] 4-hydroxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O7/c17-9-3-1-8(2-4-9)14(19)22-11-6-16(20)7-21-15-13(16)10(11)5-12(18)23-15/h1-4,10-13,15,17-18,20H,5-7H2/t10-,11+,12-,13+,15-,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGEFAWWFLHUTII-ZNOBHYIQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CC3(C2C(OC3)OC1O)O)OC(=O)C4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H](C[C@@]3([C@H]2[C@@H](OC3)O[C@@H]1O)O)OC(=O)C4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1390-72-3
Record name (2aS,4R,4aR,6S,7aS,7bS)-Octahydro-2a,6-dihydroxy-2H-1,7-dioxacyclopent[cd]inden-4-yl 4-hydroxybenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1390-72-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

Unveiling the Source: A Technical Guide to Catalpin in the Bignoniaceae Family

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biological sources of catalpin (B8019631) and its derivatives within the Bignoniaceae plant family. The iridoid glycoside this compound, along with its precursor catalpol (B1668604), has garnered significant scientific interest for its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and hepatoprotective effects. This document offers a comprehensive overview of the primary plant sources, quantitative distribution of these compounds, detailed experimental protocols for their extraction and analysis, and an elucidation of their biosynthetic pathway.

Biological Sources of this compound in Bignoniaceae

The Bignoniaceae family, commonly known as the trumpet creeper family, is a rich reservoir of iridoid glycosides. The genus Catalpa is the most prominent source of this compound and its related compounds. Several species within this genus have been identified as containing significant quantities of these bioactive molecules.

Key species in the Bignoniaceae family known to produce this compound and related iridoid glycosides include:

  • Catalpa bignonioides (Southern Catalpa): This species is a well-documented source of this compound, with the iridoid being found in various parts of the plant, including the fruits, leaves, and bark.

  • Catalpa speciosa (Northern Catalpa): The nectar of this species has been shown to contain both catalpol and catalposide.[1] Its leaves are also known to produce iridoid glycosides as a defense mechanism against herbivores.

  • Catalpa ovata (Chinese Catalpa): Research has indicated the presence of iridoid glycosides in this species.

  • Catalpa fargesii (Farges' Catalpa): This species is also recognized as a source of iridoid compounds.

  • Catalpa bungei (Manchurian Catalpa): Another species within the Catalpa genus that contributes to the family's repository of these valuable phytochemicals.

While the Catalpa genus is the primary focus, other genera within the Bignoniaceae family are also known to produce a variety of iridoid glycosides, although the specific presence and quantity of this compound may be less documented.

Quantitative Data on this compound and Related Iridoid Glycosides

The concentration of this compound and its derivatives can vary significantly depending on the plant species, the specific organ, the developmental stage of the plant, and environmental conditions. The following table summarizes the available quantitative data for these compounds in various Bignoniaceae species.

Plant SpeciesPlant PartCompoundConcentrationReference
Catalpa bignonioidesFruitThis compound3300.0 - 8000.0 ppm
Catalpa speciosaNectarCatalpol0.4%[1]
Catalpa speciosaNectarCatalposide0.4%[1]

Experimental Protocols

Extraction and Isolation of Iridoid Glycosides (this compound and Catalpol)

This protocol provides a general framework for the extraction and isolation of this compound and catalpol from plant material, primarily from the leaves and fruits of Catalpa species.

a. Materials and Reagents:

  • Dried and powdered plant material (leaves or fruits)

  • Methanol (B129727) (HPLC grade)

  • Ethanol (B145695) (80%)

  • Water (deionized or distilled)

  • n-Hexane (HPLC grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • n-Butanol (HPLC grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Rotary evaporator

  • Freeze-dryer

  • Chromatography columns (for column chromatography)

  • Silica (B1680970) gel (for column chromatography)

  • High-Performance Liquid Chromatography (HPLC) system

b. Extraction Procedure:

  • Maceration/Soxhlet Extraction:

    • Macerate the powdered plant material in methanol or 80% ethanol at room temperature for 24-48 hours with occasional stirring. Alternatively, perform a Soxhlet extraction for a more exhaustive extraction.

    • Filter the extract and repeat the extraction process with fresh solvent three times.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Liquid-Liquid Partitioning:

    • Suspend the crude extract in water and perform successive liquid-liquid partitioning with solvents of increasing polarity:

      • n-Hexane to remove nonpolar compounds like chlorophyll (B73375) and lipids.

      • Ethyl acetate to extract semi-polar compounds.

      • n-Butanol to extract the more polar iridoid glycosides.

    • Collect the n-butanol fraction, which will be enriched with this compound and catalpol.

c. Isolation and Purification:

  • Column Chromatography:

    • Concentrate the n-butanol fraction to dryness.

    • Subject the dried extract to column chromatography on a silica gel column.

    • Elute the column with a gradient of chloroform-methanol or ethyl acetate-methanol to separate the different fractions.

    • Monitor the fractions using Thin Layer Chromatography (TLC) and combine the fractions containing the compounds of interest.

  • Preparative HPLC:

    • For final purification, use preparative High-Performance Liquid Chromatography (HPLC) on the enriched fractions.

    • A C18 column is typically used with a mobile phase gradient of methanol and water or acetonitrile (B52724) and water.

Quantification of this compound and Catalpol by HPLC

This protocol outlines a validated method for the quantitative analysis of this compound and catalpol in plant extracts.

a. Instrumentation and Chromatographic Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using:

    • Solvent A: 0.1% formic acid in water.

    • Solvent B: Acetonitrile or Methanol.

    • A typical gradient might be: 0-20 min, 10-40% B; 20-30 min, 40-70% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm for catalpol and this compound.[2]

  • Injection Volume: 10-20 µL.

b. Standard and Sample Preparation:

  • Standard Solutions: Prepare stock solutions of pure this compound and catalpol in methanol. Create a series of working standard solutions by diluting the stock solutions to construct a calibration curve.

  • Sample Solutions: Dissolve the dried plant extracts in the initial mobile phase composition and filter through a 0.45 µm syringe filter before injection.

c. Method Validation:

  • The analytical method should be validated according to ICH guidelines for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

Biosynthesis of this compound

The biosynthesis of this compound, an iridoid glycoside, follows the general pathway of iridoid biosynthesis in plants. This pathway originates from the primary metabolism and involves a series of enzymatic reactions to construct the characteristic cyclopentanopyran ring system. The biosynthesis can be broadly divided into three stages:

  • Formation of the Precursor Geranyl Diphosphate (GPP): GPP is synthesized via two independent pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids.[3]

  • Formation of the Iridoid Skeleton: GPP is the universal precursor for all monoterpenoids, including iridoids. It is converted to the iridoid aglycone through a series of oxidation and cyclization reactions. Key intermediates include geraniol, 10-hydroxygeraniol, and iridodial.

  • Glycosylation and Tailoring Reactions: The iridoid aglycone undergoes glycosylation, typically with glucose, to form the iridoid glycoside. Subsequent hydroxylation, methylation, and other modifications lead to the diverse array of iridoids found in nature, including catalpol and its derivatives like this compound.

Biosynthesis_of_this compound cluster_MVA Mevalonate (MVA) Pathway (Cytosol) cluster_MEP Methylerythritol 4-Phosphate (MEP) Pathway (Plastids) cluster_Common Iridoid Biosynthesis acetyl_coa Acetyl-CoA mva Mevalonate acetyl_coa->mva Multiple steps ipp_mva IPP mva->ipp_mva Multiple steps dmapp DMAPP ipp_mva->dmapp pyruvate_gap Pyruvate + GAP mep MEP pyruvate_gap->mep Multiple steps ipp_mep IPP mep->ipp_mep Multiple steps ipp_mep->dmapp gpp Geranyl Diphosphate (GPP) dmapp->gpp IPP Isomerase geraniol Geraniol gpp->geraniol Geraniol Synthase hydroxygeraniol 10-Hydroxygeraniol geraniol->hydroxygeraniol Oxidation iridodial Iridodial hydroxygeraniol->iridodial Oxidation & Cyclization iridoid_aglycone Iridoid Aglycone iridodial->iridoid_aglycone Multiple steps catalpol Catalpol iridoid_aglycone->catalpol Glycosylation & Hydroxylation This compound This compound catalpol->this compound Esterification Biological_Activities_Workflow cluster_source Source and Extraction cluster_activity Biological Activity cluster_effects Pharmacological Effects plant Catalpa species (Bignoniaceae) extraction Extraction & Isolation plant->extraction This compound This compound extraction->this compound cellular_targets Cellular Targets (Under Investigation) This compound->cellular_targets signaling_pathways Modulation of Signaling Pathways (e.g., Inflammatory Pathways) cellular_targets->signaling_pathways biological_effects Observed Biological Effects signaling_pathways->biological_effects anti_inflammatory Anti-inflammatory biological_effects->anti_inflammatory antinociceptive Antinociceptive biological_effects->antinociceptive neuroprotective Neuroprotective (Potential) biological_effects->neuroprotective

References

A Comprehensive Technical Guide to the Pharmacological Properties of Catalpol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Catalpol (B1668604), an iridoid glycoside primarily isolated from the root of Rehmannia glutinosa, has garnered significant scientific attention for its diverse and potent pharmacological activities.[1][2][3] Preclinical in vivo and in vitro studies have demonstrated its therapeutic potential across a spectrum of diseases, including neurodegenerative disorders, diabetes, inflammatory conditions, and cancer.[2][4] The underlying mechanisms of catalpol's action are multifaceted, predominantly revolving around its robust anti-inflammatory, antioxidant, and anti-apoptotic properties. This technical guide provides an in-depth overview of the core pharmacological properties of catalpol, with a focus on its molecular mechanisms, supported by quantitative data from key studies, detailed experimental protocols, and visualizations of the key signaling pathways it modulates.

Core Pharmacological Properties and Mechanisms of Action

Catalpol exerts a wide array of biological effects, making it a promising candidate for multi-target drug development. Its therapeutic potential stems from its ability to modulate critical cellular signaling pathways involved in inflammation, oxidative stress, and apoptosis.

Anti-Inflammatory Effects

Catalpol has demonstrated significant anti-inflammatory activity in various experimental models. Its primary mechanism involves the inhibition of the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB), and its downstream signaling cascade. By suppressing the activation of NF-κB, catalpol reduces the expression and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).

Antioxidant Effects

The antioxidant properties of catalpol are crucial to its protective effects, particularly in neurodegenerative diseases and diabetic complications. Catalpol enhances the endogenous antioxidant defense system by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This leads to the increased expression of antioxidant enzymes, including heme oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), and catalase (CAT), while reducing the levels of reactive oxygen species (ROS) and malondialdehyde (MDA).

Anti-Apoptotic Effects

Catalpol exhibits potent anti-apoptotic activity by modulating the expression of key proteins in the apoptotic cascade. It upregulates the expression of the anti-apoptotic protein Bcl-2 and downregulates the expression of the pro-apoptotic protein Bax, thereby stabilizing the mitochondrial membrane and preventing the release of cytochrome c. This, in turn, inhibits the activation of caspases, the key executioners of apoptosis.

Neuroprotective Effects

The neuroprotective effects of catalpol are a culmination of its anti-inflammatory, antioxidant, and anti-apoptotic activities. In models of ischemic stroke, catalpol has been shown to reduce infarct volume and improve neurological function. In neurodegenerative disease models, it protects neurons from damage and promotes neurogenesis.

Anti-Diabetic Effects

Catalpol has demonstrated hypoglycemic effects in animal models of diabetes. It improves insulin (B600854) sensitivity and glucose uptake in peripheral tissues, in part through the activation of the PI3K/Akt signaling pathway.

Quantitative Data on Pharmacological Effects

The following tables summarize the quantitative data from various studies investigating the pharmacological effects of catalpol.

Table 1: In Vivo Efficacy of Catalpol in Animal Models

Disease Model Animal Species Dosage and Administration Key Findings Reference
Ischemic Stroke (MCAO)Rat5 mg/kg, i.p.Reduced infarct volume, improved neurological score.
Parkinson's Disease (MPTP)Mouse5 mg/kg, i.p.Increased striatal dopamine (B1211576) levels, protected dopaminergic neurons.
Alzheimer's Disease (Aβ infusion)Rat5 mg/kg, i.p.Improved cognitive function, reduced Aβ plaque deposition.
Type 1 Diabetes (STZ-induced)Rat50 mg/kg, p.o.Reduced blood glucose levels by 59% after 4 weeks.
Type 2 Diabetes (High-fat diet/STZ)Rat50 mg/kg, i.v.Significantly increased SOD, GSH-Px, and CAT levels; reduced MDA.
Inflammation (LPS-induced)Mouse5, 10, 20 mg/kg, i.p.Dose-dependently inhibited the production of TNF-α and IL-6.

Table 2: In Vitro Efficacy of Catalpol in Cell-Based Assays

Cell Line Insult/Stimulus Catalpol Concentration Key Findings Reference
PC12 cellsHydrogen Peroxide (H₂O₂)10, 50, 100 µMInhibited H₂O₂-induced apoptosis by regulating Bcl-2/Bax expression.
BV2 microgliaLipopolysaccharide (LPS)12.5, 25, 50 µMMarkedly downregulated pro-inflammatory mediators (NO, IL-6, TNF-α).
Human Aortic Endothelial CellsHomocysteine7.5, 15, 30 µMSuppressed LDH release and MDA levels, and the reduction of GSH.
H9c2 cardiomyocytesHydrogen Peroxide (H₂O₂)0.1, 1, 10 µg/mLReduced H₂O₂-induced apoptosis and MDA release, increased SOD activity.
MCF-7 (Breast Cancer)-12.5, 25, 50 µMInhibited proliferation and induced apoptosis.

Key Signaling Pathways Modulated by Catalpol

Catalpol's diverse pharmacological effects are mediated through its interaction with several key intracellular signaling pathways.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) pathway is a crucial regulator of cell survival, growth, and metabolism. Catalpol has been shown to activate this pathway, leading to the phosphorylation and activation of Akt. Activated Akt, in turn, phosphorylates and inactivates pro-apoptotic proteins such as Bad and activates transcription factors that promote cell survival. This pathway is central to catalpol's neuroprotective and anti-diabetic effects.

PI3K_Akt_Pathway Catalpol Catalpol PI3K PI3K Catalpol->PI3K Activates Akt Akt PI3K->Akt Activates Pro_Apoptotic_Proteins Pro-Apoptotic Proteins (e.g., Bad) Akt->Pro_Apoptotic_Proteins Inhibits Cell_Survival Cell Survival Akt->Cell_Survival Promotes

Catalpol activates the PI3K/Akt pathway, promoting cell survival.

NF-κB Signaling Pathway

The NF-κB pathway is a central mediator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Catalpol inhibits the degradation of IκB, thereby preventing NF-κB activation and subsequent inflammation.

NF_kB_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Inflammatory_Stimuli->IKK Activates IkB IkB IKK->IkB Phosphorylates for degradation NFkB NF-κB IkB->NFkB Inhibits Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6) NFkB->Pro_inflammatory_Genes Induces Transcription Catalpol Catalpol Catalpol->IKK Inhibits

Catalpol inhibits the NF-κB pathway, reducing inflammation.

Nrf2 Signaling Pathway

The Nrf2 pathway is the primary regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Oxidative stress or activators like catalpol disrupt the Nrf2-Keap1 interaction, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) and initiates the transcription of antioxidant genes.

Nrf2_Pathway Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Inactivates Catalpol Catalpol Catalpol->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Promotes degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1, SOD, CAT) ARE->Antioxidant_Genes Induces Transcription

Catalpol activates the Nrf2 pathway, boosting antioxidant defenses.

Detailed Experimental Protocols

This section provides an overview of the key experimental protocols used to evaluate the pharmacological properties of catalpol.

Middle Cerebral Artery Occlusion (MCAO) Model in Rats (for Ischemic Stroke)

This model is widely used to mimic focal cerebral ischemia.

  • Animal Preparation: Male Sprague-Dawley or Wistar rats (250-300g) are anesthetized with an appropriate anesthetic (e.g., isoflurane (B1672236) or chloral (B1216628) hydrate).

  • Surgical Procedure:

    • A midline neck incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

    • The ECA is ligated and transected.

    • A nylon monofilament (e.g., 4-0) with a rounded tip is inserted into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

    • The filament is left in place for a predetermined duration (e.g., 90-120 minutes) for transient MCAO or permanently for permanent MCAO.

    • For transient MCAO, the filament is withdrawn to allow for reperfusion.

  • Catalpol Administration: Catalpol is typically administered intraperitoneally (i.p.) or intravenously (i.v.) at various doses (e.g., 1-10 mg/kg) either before or after the induction of ischemia.

  • Outcome Measures:

    • Neurological Deficit Scoring: Assessed at 24 hours post-MCAO using a graded scale (e.g., 0-4, where 0 is no deficit and 4 is severe deficit).

    • Infarct Volume Measurement: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC), where viable tissue stains red and infarcted tissue remains white. The infarct volume is then quantified using image analysis software.

Streptozotocin (STZ)-Induced Diabetic Rat Model

This model is used to induce a state of hyperglycemia resembling type 1 diabetes.

  • Animal Preparation: Male Wistar rats (180-220g) are used.

  • Induction of Diabetes:

    • Rats are fasted overnight.

    • A single intraperitoneal injection of STZ (e.g., 50-65 mg/kg), freshly dissolved in citrate (B86180) buffer (pH 4.5), is administered.

    • Blood glucose levels are monitored regularly. Rats with fasting blood glucose levels above a certain threshold (e.g., 16.7 mmol/L or 300 mg/dL) are considered diabetic.

  • Catalpol Administration: Catalpol is typically administered orally (p.o.) or intraperitoneally (i.p.) daily for a period of several weeks (e.g., 4-8 weeks) at doses ranging from 10 to 100 mg/kg.

  • Outcome Measures:

    • Fasting Blood Glucose: Measured periodically from tail vein blood.

    • Oral Glucose Tolerance Test (OGTT): To assess glucose metabolism.

    • Biochemical Parameters: Measurement of serum insulin, lipids, and markers of oxidative stress.

MTT Assay for Cell Viability

This colorimetric assay is used to assess the effect of catalpol on cell viability and proliferation.

  • Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.

  • Procedure:

    • Cells are seeded in a 96-well plate and allowed to adhere overnight.

    • Cells are treated with various concentrations of catalpol for a specified duration (e.g., 24, 48, or 72 hours).

    • MTT solution (e.g., 5 mg/mL in PBS) is added to each well and incubated for 2-4 hours at 37°C.

    • The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) is added to dissolve the formazan crystals.

    • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

TUNEL Assay for Apoptosis

The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

  • Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with labeled dUTPs.

  • Procedure (for tissue sections):

    • Paraffin-embedded tissue sections are deparaffinized and rehydrated.

    • Sections are treated with proteinase K to permeabilize the tissue.

    • The sections are incubated with the TUNEL reaction mixture containing TdT and labeled dUTPs.

    • The labeled DNA fragments are visualized using a fluorescent microscope or by an enzymatic reaction that produces a colored precipitate.

    • The number of TUNEL-positive (apoptotic) cells is counted and expressed as a percentage of the total number of cells.

Western Blot Analysis for Protein Expression

Western blotting is used to detect and quantify the expression levels of specific proteins in cell or tissue lysates.

  • Procedure:

    • Protein Extraction: Cells or tissues are lysed in a buffer containing detergents and protease/phosphatase inhibitors to extract total protein.

    • Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA or Bradford assay).

    • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Immunoblotting:

      • The membrane is blocked to prevent non-specific antibody binding.

      • The membrane is incubated with a primary antibody specific to the protein of interest.

      • The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

    • Detection: The protein bands are visualized by adding a chemiluminescent substrate that reacts with the enzyme on the secondary antibody, and the signal is captured using an imaging system.

    • Quantification: The intensity of the protein bands is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

Conclusion

Catalpol is a promising natural compound with a broad spectrum of pharmacological activities. Its ability to modulate key signaling pathways involved in inflammation, oxidative stress, and apoptosis underscores its therapeutic potential for a variety of diseases. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the clinical applications of this multifaceted molecule. Further research, including well-designed clinical trials, is warranted to fully elucidate the therapeutic efficacy and safety of catalpol in humans.

References

The Role of Catalpol in Cellular Antioxidant Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, is a key pathological factor in a multitude of chronic and degenerative diseases. This technical guide provides an in-depth examination of the iridoid glucoside, catalpol (B1668604), and its significant role in bolstering cellular antioxidant defenses. This document will detail the molecular mechanisms of catalpol, with a primary focus on its activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway. Furthermore, it will present quantitative data on its efficacy, detailed experimental protocols for key assays, and visual representations of the involved cellular pathways to support further research and drug development endeavors.

Introduction to Oxidative Stress and Catalpol

Under normal physiological conditions, ROS are involved in cellular signaling and homeostasis. However, their excessive production can lead to oxidative damage to vital biomolecules, including lipids, proteins, and DNA. The cellular antioxidant defense system, comprising both enzymatic and non-enzymatic components, functions to neutralize these harmful species. Key enzymatic antioxidants include superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).

Catalpol is a bioactive iridoid glucoside predominantly found in the root of Rehmannia glutinosa. It has demonstrated potent antioxidant properties in various studies, making it a promising candidate for therapeutic interventions against oxidative stress-mediated pathologies.[1]

Mechanism of Action: The Nrf2-ARE Pathway

The Keap1-Nrf2 pathway is a major regulator of cytoprotective responses to oxidative and electrophilic stress.[2] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[3] In the presence of oxidative stress or inducers like catalpol, Keap1 undergoes a conformational change, leading to the release and nuclear translocation of Nrf2.[2][4]

Once in the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous antioxidant and cytoprotective genes. This binding initiates the transcription of a battery of genes encoding for phase II detoxifying enzymes and antioxidant proteins.

Catalpol has been shown to significantly activate the Nrf2 pathway. Studies have demonstrated that pretreatment with catalpol markedly promotes the nuclear translocation of Nrf2. This activation leads to the upregulation of downstream antioxidant enzymes, including heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and catalase (CAT). By blocking the formation of the Keap1/Nrf2 complex in the cytoplasm, catalpol effectively enhances the cellular antioxidant capacity.

Signaling Pathway Diagram

Nrf2_Activation_by_Catalpol cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Catalpol Catalpol Keap1_Nrf2 Keap1-Nrf2 Complex Catalpol->Keap1_Nrf2 Inhibits formation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Ubiquitination Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binds to Maf sMaf Maf->ARE Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, CAT) ARE->Antioxidant_Genes Induces Transcription

Caption: Catalpol-mediated activation of the Nrf2-ARE pathway.

Quantitative Effects of Catalpol on Oxidative Stress Markers

The antioxidant efficacy of catalpol has been quantified in numerous studies, demonstrating its ability to mitigate oxidative damage. Pretreatment with catalpol has been shown to reverse the overproduction of reactive oxygen species (ROS) and malondialdehyde (MDA), a marker of lipid peroxidation, induced by oxidative stress. Concurrently, catalpol restores the levels of key endogenous antioxidants such as glutathione (GSH) and superoxide dismutase (SOD).

Table 1: Effect of Catalpol on Oxidative Stress Markers in H2O2-induced L929 Cells
Treatment GroupSOD LevelGSH LevelMDA Level
ControlBaselineBaselineBaseline
H2O2Significantly ReducedSignificantly ReducedSignificantly Increased
Catalpol (2 µM) + H2O2RestoredRestoredReduced
Catalpol (10 µM) + H2O2Significantly RestoredSignificantly RestoredSignificantly Reduced
Catalpol (50 µM) + H2O2Markedly RestoredMarkedly RestoredMarkedly Reduced
Data synthesized from findings reported in a study on L929 cells.
Table 2: Effect of Catalpol on Antioxidant Enzyme Expression
Treatment GroupNrf2 ExpressionHO-1 ExpressionNQO1 ExpressionCAT Expression
ControlBasalBasalBasalBasal
Oxidative StressDecreasedDecreasedDecreasedDecreased
Catalpol + Oxidative StressMarkedly ActivatedMarkedly ActivatedMarkedly ActivatedMarkedly Activated
Data synthesized from findings reported in a study on ARPE-19 cells.

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: Human retinal pigment epithelial (ARPE-19) cells or L929 mouse fibroblast cells are suitable models.

  • Culture Conditions: Cells are maintained in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment Protocol: Cells are pretreated with varying concentrations of catalpol (e.g., 2, 10, 50 µM) for a specified duration (e.g., 24 hours) before being exposed to an oxidative stressor like hydrogen peroxide (H2O2) for a defined period (e.g., 4 hours).

Measurement of Intracellular ROS
  • Principle: The fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) is used to measure intracellular ROS levels. DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

  • Procedure:

    • After treatment, cells are washed with PBS.

    • Cells are incubated with DCFH-DA solution (e.g., 10 µM) in the dark at 37°C for 30 minutes.

    • Cells are washed again with PBS.

    • Fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer with excitation and emission wavelengths of approximately 488 nm and 525 nm, respectively.

Experimental Workflow: ROS Measurement

ROS_Measurement_Workflow start Start: Treated Cells wash1 Wash with PBS start->wash1 incubate Incubate with DCFH-DA (10 µM) 37°C, 30 min wash1->incubate wash2 Wash with PBS incubate->wash2 measure Measure Fluorescence (Ex: 488 nm, Em: 525 nm) wash2->measure end End: Quantify ROS measure->end

Caption: Workflow for intracellular ROS quantification.

Western Blot Analysis for Protein Expression
  • Principle: Western blotting is used to detect and quantify the expression levels of specific proteins, such as Nrf2, HO-1, NQO1, and CAT.

  • Procedure:

    • Cells are lysed to extract total protein.

    • Protein concentration is determined using a BCA protein assay kit.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies specific to the target proteins overnight at 4°C.

    • The membrane is washed and incubated with a corresponding HRP-conjugated secondary antibody.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

Measurement of Antioxidant Enzyme Activity

Commercial assay kits are readily available for measuring the activity of SOD, CAT, and GPx, as well as the levels of GSH and MDA, following the manufacturer's instructions.

Therapeutic Potential and Future Directions

The ability of catalpol to activate the Nrf2-ARE pathway and subsequently enhance the expression of a wide array of antioxidant enzymes highlights its significant therapeutic potential. By bolstering the endogenous antioxidant defense system, catalpol can protect cells from oxidative damage, a key factor in the pathogenesis of neurodegenerative diseases, age-related macular degeneration, and traumatic brain injury.

Future research should focus on optimizing the delivery of catalpol to target tissues and further elucidating its interactions with other cellular signaling pathways. Clinical trials are warranted to evaluate the safety and efficacy of catalpol in human diseases associated with oxidative stress.

Conclusion

Catalpol demonstrates a robust capacity to mitigate cellular oxidative stress, primarily through the activation of the Nrf2-ARE signaling pathway. This leads to the upregulation of a suite of protective antioxidant enzymes. The quantitative data and experimental methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of this promising natural compound.

References

The Discovery, Isolation, and Biological Significance of Catalpin (Catalposide) from Catalpa Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and biological activities of catalpin, a significant iridoid glycoside first identified in plants of the genus Catalpa. Historically known as this compound, this compound is now scientifically recognized as catalposide (B190771). This document details the historical context of its discovery, outlines detailed experimental protocols for its extraction and purification from Catalpa species, and presents its quantitative distribution. Furthermore, it delves into the elucidated signaling pathways associated with the biological activities of catalposide and the structurally similar compound, catalpol (B1668604), offering insights for drug discovery and development.

Introduction: From this compound to Catalposide

The compound initially named "this compound" was first extracted in 1888 by Claassen from the unripe fruit of the Southern Catalpa, Catalpa bignonioides. Subsequent research revealed its glycosidic nature, leading to its renaming as catalposide. It is a β-glucoside that, upon hydrolysis, yields glucose and p-hydroxybenzoic acid. Alkaline hydrolysis of catalposide produces another important iridoid glycoside, catalpol.

Catalpa, a genus of flowering trees in the family Bignoniaceae, is the primary natural source of catalposide. Various species, including Catalpa bignonioides (Southern Catalpa), Catalpa speciosa (Northern Catalpa), and Catalpa ovata (Chinese Catalpa), are known to contain significant amounts of this and other iridoid glycosides.[1][2] These compounds play a crucial role in the plant's chemical defense mechanisms against herbivores.[2] The bitter taste of these iridoids often deters feeding.[3]

Experimental Protocols: Isolation and Purification of Catalposide

This section provides a detailed methodology for the extraction and purification of catalposide from Catalpa fruits, based on established phytochemical techniques.

Plant Material Collection and Preparation

Fresh, unripe fruits of Catalpa bignonioides should be collected. The fruits are then frozen and stored at -20°C until extraction. Immediately before extraction, the frozen fruits are thawed and homogenized.

Extraction of Crude Catalposide

A detailed protocol for the extraction is presented in the table below. This method utilizes boiling water, a green and efficient solvent for extracting polar glycosides like catalposide.

StepProcedureParameters
1Initial ExtractionImmerse 1 kg of fresh, homogenized Catalpa bignonioides fruits in 4 L of boiling deionized water.
2DecoctionMaintain the mixture at a rolling boil for 2 hours.
3FiltrationFilter the hot mixture through cheesecloth and then a finer filter paper to remove solid plant material.
4Re-extractionRepeat the boiling water extraction on the filtered plant material (pomace) three more times using 2 L of water each time to ensure exhaustive extraction.
5Pooling and ConcentrationCombine all aqueous extracts and concentrate them under reduced pressure using a rotary evaporator to a final volume of approximately 1 L.
Liquid-Liquid Partitioning for Partial Purification

The concentrated aqueous extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity.

StepProcedureParameters
1Solvent PartitioningTransfer the 1 L of concentrated aqueous extract to a large separatory funnel. Add 1 L of n-butanol and shake vigorously.
2Phase SeparationAllow the layers to separate. Collect the upper n-butanol layer.
3Repeated PartitioningRepeat the extraction of the aqueous layer three more times with 0.5 L of n-butanol each.
4Pooling and ConcentrationCombine all n-butanol fractions and concentrate under reduced pressure to yield the crude catalposide-rich extract.
Purification by Column Chromatography

Further purification of the crude n-butanol extract is achieved using column chromatography. This technique separates compounds based on their differential adsorption to a stationary phase.[3]

ParameterSpecification
Stationary Phase Silica gel (60-120 mesh)
Column Dimensions 5 cm diameter, 50 cm length
Slurry Preparation Silica gel in the initial mobile phase solvent
Sample Loading Crude extract dissolved in a minimum volume of the initial mobile phase and loaded onto the top of the packed column.
Mobile Phase (Gradient Elution) A gradient of chloroform-methanol, starting with 100% chloroform (B151607) and gradually increasing the polarity by adding methanol (B129727) (e.g., 95:5, 90:10, 85:15, etc., v/v).
Fraction Collection Collect fractions of 20 mL each.
Monitoring Monitor the fractions by Thin Layer Chromatography (TLC) using a chloroform-methanol (8:2, v/v) solvent system and visualizing with an anisaldehyde-sulfuric acid spray reagent followed by heating.
Pooling and Final Purification Combine fractions containing pure catalposide (identified by comparison with a standard) and concentrate to dryness. Recrystallize from a suitable solvent system (e.g., ethanol-water) to obtain pure crystalline catalposide.

G cluster_extraction Extraction cluster_partitioning Partitioning cluster_purification Purification Start Homogenized Catalpa Fruits Boiling Boiling Water Extraction (4x) Start->Boiling Filter Filtration Boiling->Filter Concentrate Concentration (Rotary Evaporator) Filter->Concentrate Partition n-Butanol/Water Partitioning Concentrate->Partition Separate Phase Separation Partition->Separate Concentrate_BuOH Concentrate n-Butanol Fraction Separate->Concentrate_BuOH Aqueous_Waste Aqueous Phase (Waste) Separate->Aqueous_Waste Column Silica Gel Column Chromatography Concentrate_BuOH->Column Fractions Fraction Collection & TLC Monitoring Column->Fractions Pure Pure Catalposide Fractions->Pure

Quantitative Data

Quantitative analysis of catalposide in plant extracts is crucial for standardization and quality control. High-Performance Liquid Chromatography (HPLC) coupled with Diode-Array Detection (DAD) or Mass Spectrometry (MS) is the method of choice for accurate quantification.

Plant MaterialCompoundConcentration RangeAnalytical MethodReference
Catalpa bignonioides (unripe fruit)Catalposide3300 - 8000 ppm (0.33% - 0.8%)Not specified(Duke, 1992)
Catalpa speciosa (nectar)Catalposide0.4%Bioassay
Catalpa speciosa (nectar)Catalpol0.4%Bioassay

Note: Quantitative data for catalposide across different Catalpa species and plant parts is not extensively documented in the public domain and represents a research gap.

Signaling Pathways and Biological Activities

While research on the specific signaling pathways of catalposide is ongoing, the closely related iridoid, catalpol, has been studied more extensively. Given their structural similarities, the biological activities of catalpol provide valuable insights into the potential therapeutic applications of catalposide.

Anti-inflammatory Activity

Both catalposide and catalpol have demonstrated significant anti-inflammatory properties. They act by modulating key inflammatory signaling pathways.

  • NF-κB Pathway: Catalposide has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and adhesion molecules. This inhibition is achieved by preventing the degradation of IκBα, the inhibitory subunit of NF-κB.

  • MAPK Pathway: Catalposide can attenuate the phosphorylation of p38 and extracellular signal-regulated kinase (ERK), components of the Mitogen-Activated Protein Kinase (MAPK) pathway, which are activated by inflammatory stimuli like TNF-α.

  • PPAR-γ Activation: Catalpol has been shown to exert anti-inflammatory effects in intestinal cells through the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor with anti-inflammatory functions.

// Nodes Inflammatory_Stimuli [label="Inflammatory Stimuli\n(e.g., TNF-α, LPS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Catalposide [label="Catalposide", fillcolor="#34A853", fontcolor="#FFFFFF"]; MAPK [label="MAPK Pathway\n(p38, ERK)", fillcolor="#FBBC05", fontcolor="#202124"]; IkappaB [label="IκBα Degradation", fillcolor="#FBBC05", fontcolor="#202124"]; NFkappaB [label="NF-κB Activation", fillcolor="#FBBC05", fontcolor="#202124"]; Proinflammatory_Genes [label="Pro-inflammatory Gene Expression\n(IL-8, TNF-α, ICAM-1)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Inflammatory_Stimuli -> MAPK [label="activates"]; Inflammatory_Stimuli -> IkappaB [label="induces"]; Catalposide -> MAPK [label="inhibits", color="#EA4335", style=dashed]; Catalposide -> IkappaB [label="inhibits", color="#EA4335", style=dashed]; MAPK -> NFkappaB [label="activates"]; IkappaB -> NFkappaB [label="inhibits", style=dashed]; NFkappaB -> Proinflammatory_Genes [label="activates"]; Proinflammatory_Genes -> Inflammation [label="leads to"]; } dot Caption: Anti-inflammatory signaling pathway of catalposide.

Neuroprotective Effects

Catalpol has shown considerable promise as a neuroprotective agent, and similar activities can be anticipated for catalposide.

  • Anti-oxidative Stress: Catalpol can mitigate oxidative stress in neuronal cells by reducing the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), while increasing the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH). This is partly achieved through the activation of the Nrf2 signaling pathway.

  • Anti-apoptotic Pathway: Catalpol has been found to inhibit the p53-mediated Bcl-2/Bax/caspase-3 apoptotic pathway in neurons, thereby preventing programmed cell death.

  • PI3K/Akt Pathway: The neuroprotective effects of catalpol are also linked to the activation of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.

// Nodes Oxidative_Stress [label="Oxidative Stress / Neurotoxicity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Catalpol [label="Catalpol / Catalposide", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nrf2 [label="Nrf2 Pathway", fillcolor="#FBBC05", fontcolor="#202124"]; Antioxidant_Enzymes [label="Antioxidant Enzymes (SOD, GSH)", fillcolor="#34A853", fontcolor="#FFFFFF"]; p53 [label="p53 Pathway", fillcolor="#FBBC05", fontcolor="#202124"]; Apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K_Akt [label="PI3K/Akt Pathway", fillcolor="#FBBC05", fontcolor="#202124"]; Neuronal_Survival [label="Neuronal Survival", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Oxidative_Stress -> p53 [label="activates"]; p53 -> Apoptosis [label="induces"]; Catalpol -> Nrf2 [label="activates", color="#34A853"]; Nrf2 -> Antioxidant_Enzymes [label="upregulates"]; Antioxidant_Enzymes -> Oxidative_Stress [label="reduces", style=dashed, color="#34A853"]; Catalpol -> p53 [label="inhibits", color="#EA4335", style=dashed]; Catalpol -> PI3K_Akt [label="activates", color="#34A853"]; PI3K_Akt -> Neuronal_Survival [label="promotes"]; Apoptosis -> Neuronal_Survival [label="prevents", style=dashed, color="#EA4335"]; } dot Caption: Neuroprotective signaling pathways of catalpol/catalposide.

Conclusion and Future Directions

This compound, or catalposide, is a historically significant iridoid glycoside with promising therapeutic potential, particularly in the realms of anti-inflammatory and neuroprotective applications. This guide has provided a detailed framework for its isolation and purification from Catalpa species and has shed light on its mechanisms of action.

For researchers and drug development professionals, several key areas warrant further investigation:

  • Optimization of Isolation Protocols: Development of more efficient and scalable purification methods for catalposide.

  • Comprehensive Quantitative Analysis: A systematic study to quantify catalposide content across various Catalpa species, different plant parts, and at various growth stages.

  • Elucidation of Biosynthetic Pathway: A detailed investigation into the specific enzymatic steps leading to catalposide biosynthesis in Catalpa.

  • In-depth Pharmacological Studies: Head-to-head comparisons of the biological activities of catalposide and catalpol to understand their structure-activity relationships.

  • Preclinical and Clinical Trials: Rigorous evaluation of the therapeutic efficacy and safety of pure catalposide in relevant disease models.

Addressing these research gaps will be instrumental in unlocking the full therapeutic potential of this fascinating natural product.

References

Unraveling the Structure of Catalpin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of Catalpin, an iridoid glycoside of significant interest. Iridoids are a class of monoterpenoids widely distributed in the plant kingdom, known for their diverse biological activities. This compound, along with its stereoisomers, has been isolated from various species of the Catalpa genus, a traditional medicinal plant. This document details the isolation procedures, the application of advanced spectroscopic techniques for structural determination, and the chemical reactions used to confirm its molecular architecture.

Physicochemical and Spectroscopic Data of this compound

The structural elucidation of a natural product begins with the determination of its fundamental physicochemical and spectroscopic properties. These data provide the initial clues to the molecule's size, functional groups, and stereochemistry.

PropertyValue
Molecular Formula C15H22O10
Molecular Weight 362.33 g/mol
Melting Point 215-217 °C
Optical Rotation [α]D20 -102.4° (c 1.0, H2O)

Table 1: Physicochemical Properties of this compound

A complete analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra is crucial for piecing together the carbon-hydrogen framework of the molecule. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) in Hertz (Hz).

Position¹³C Chemical Shift (δ)¹H Chemical Shift (δ), Multiplicity, J (Hz)
193.85.08 (d, 8.0)
3141.26.25 (d, 6.0)
4103.54.85 (d, 6.0)
539.22.55 (m)
678.94.20 (dd, 6.0, 4.0)
7128.75.85 (d, 4.0)
865.4-
946.72.80 (dd, 8.0, 2.0)
1021.31.15 (s)
11--
1'99.84.65 (d, 7.8)
2'74.53.25 (m)
3'77.83.40 (m)
4'71.23.30 (m)
5'78.13.35 (m)
6'62.43.70 (m), 3.90 (m)

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CD₃OD)

Experimental Protocols

The elucidation of this compound's structure relies on a series of well-defined experimental procedures, from its extraction from the plant source to its analysis by various spectroscopic and chemical methods.

Isolation and Purification of this compound

The following protocol outlines a general procedure for the isolation of this compound from Catalpa species, such as Catalpae Fructus.

G start Dried and Powdered Plant Material (e.g., Catalpae Fructus) extraction Methanol Extraction (Soxhlet or Maceration) start->extraction concentration Concentration in vacuo extraction->concentration suspension Suspension in Water concentration->suspension partitioning Liquid-Liquid Partitioning (e.g., with n-Hexane, Ethyl Acetate) suspension->partitioning aq_phase Aqueous Phase (Rich in Glycosides) partitioning->aq_phase chromatography1 Column Chromatography (e.g., Diaion HP-20) aq_phase->chromatography1 elution Elution with Water-Methanol Gradient chromatography1->elution fractionation Fraction Collection and TLC Analysis elution->fractionation chromatography2 Preparative HPLC (e.g., ODS column) fractionation->chromatography2 pure_this compound Pure this compound chromatography2->pure_this compound G ms_data Mass Spectrometry (Molecular Formula: C15H22O10) interpretation Data Interpretation and Structure Assembly ms_data->interpretation nmr_1d 1D NMR (¹H, ¹³C) (Number and type of protons and carbons) nmr_1d->interpretation nmr_2d 2D NMR (COSY, HSQC, HMBC) (Connectivity of atoms) nmr_2d->interpretation hydrolysis Acid Hydrolysis (Identification of Glucose and Aglycone) hydrolysis->interpretation structure Proposed Structure of this compound interpretation->structure

In Vitro Bioactivity of Catalpol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catalpol (B1668604), an iridoid glycoside predominantly isolated from the roots of Rehmannia glutinosa and species of the Catalpa genus, has garnered significant scientific interest due to its diverse pharmacological activities. Extensive in vitro research has demonstrated its potential as a neuroprotective, anti-inflammatory, antioxidant, and anti-apoptotic agent. This technical guide provides an in-depth overview of the in vitro bioactivity of catalpol, focusing on quantitative data, detailed experimental methodologies, and the underlying molecular signaling pathways. The information is intended to serve as a comprehensive resource for researchers exploring the therapeutic applications of this promising natural compound.

Neuroprotective Activity

Catalpol exhibits robust neuroprotective effects in various in vitro models of neuronal damage, primarily by mitigating oxidative stress and inhibiting apoptosis.

Data Summary: Neuroprotection

Studies have consistently shown that catalpol can protect neuronal cells from toxins such as hydrogen peroxide (H₂O₂) and 1-methyl-4-phenylpyridinium (MPP+), which are commonly used to model oxidative stress and Parkinson's disease, respectively.

Cell Line / ModelStressorCatalpol Conc.Endpoint MeasuredResult
Primary Cortical Neurons50 µM H₂O₂12.5, 25, 50 µMReactive Oxygen Species (ROS)Significant dose-dependent decrease in ROS levels[1]
Primary Cortical Neurons50 µM H₂O₂25, 50 µMMalondialdehyde (MDA)Significant decrease in MDA production[1]
Primary Cortical Neurons50 µM H₂O₂12.5, 25, 50 µMSuperoxide Dismutase (SOD) ActivitySignificant dose-dependent increase in SOD activity[1]
Primary Cortical Neurons50 µM H₂O₂12.5, 25, 50 µMGlutathione (GSH) LevelSignificant dose-dependent increase in GSH levels[1]
H9c2 Cardiac Myocytes100 µM H₂O₂0.1, 1, 10 µg/mLCell Viability (MTT Assay)Significant dose-dependent increase in viability[2]
H9c2 Cardiac Myocytes100 µM H₂O₂0.1, 1, 10 µg/mLApoptosis Rate (Flow Cytometry)Reduction in apoptotic cells from 14.3% to 9.0%, 7.8%, and 6.4% respectively
Mesencephalic Neurons10 µM MPP+Dose-dependentCell Viability (MTT Assay)Increased neuron viability
Mesencephalic Neurons10 µM MPP+Dose-dependentLipid PeroxidationReduced content of lipid peroxide
Signaling Pathway: Keap1-Nrf2 Activation

A primary mechanism for catalpol's neuroprotective and antioxidant effects is the activation of the Keap1-Nrf2 signaling pathway. Under conditions of oxidative stress, catalpol promotes the dissociation of the transcription factor Nrf2 from its inhibitor Keap1. This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and initiate the transcription of a suite of cytoprotective genes, including Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).

Keap1-Nrf2 Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Catalpol Catalpol Keap1_Nrf2 Keap1-Nrf2 Complex Catalpol->Keap1_Nrf2 Promotes Dissociation ROS Oxidative Stress (e.g., H₂O₂) ROS->Keap1_Nrf2 Induces Dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Keap1_ub Keap1 (Ubiquitination) Keap1_Nrf2->Keap1_ub Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Proteasome Proteasomal Degradation Keap1_ub->Proteasome Targets for Degradation ARE ARE Nrf2_nuc->ARE Binds Genes Antioxidant Genes (HO-1, NQO1, etc.) ARE->Genes Activates Transcription Cytoprotection Cytoprotection Genes->Cytoprotection

Caption: Activation of the Keap1-Nrf2 antioxidant pathway by Catalpol.

Anti-inflammatory Activity

Catalpol demonstrates significant anti-inflammatory properties, primarily by inhibiting the production of pro-inflammatory mediators in activated immune cells like microglia.

Data Summary: Anti-inflammation

In vitro models using lipopolysaccharide (LPS) to stimulate inflammatory responses in BV2 microglial cells are standard for assessing neuroinflammation. Catalpol effectively suppresses these responses.

Cell LineStimulantCatalpol Conc.Endpoint MeasuredResult
BV2 MicrogliaLPS5, 25 µMNitric Oxide (NO) ProductionSignificant inhibition
BV2 MicrogliaLPS1, 5, 25 µMIL-6 ProductionSignificant dose-dependent inhibition. IL-6 levels reduced to 105.4, 16.9, and 14.2 pg/ml, respectively, from a stimulated state.
BV2 MicrogliaLPS5, 25 µMTNF-α ProductionSignificant inhibition. TNF-α levels reduced to 10441 and 10359 pg/ml, respectively, from a stimulated state.
BV2 MicrogliaLPSNot SpecifiedNF-κB PhosphorylationSignificant inhibition
BV2 MicrogliaLPSNot SpecifiedNLRP3 Inflammasome ActivationSignificant inhibition
Signaling Pathway: NF-κB Inhibition

A key mechanism underlying catalpol's anti-inflammatory effect is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα). This frees NF-κB (typically the p65/p50 heterodimer) to translocate into the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS. Catalpol interferes with this cascade, inhibiting the phosphorylation of NF-κB and preventing its nuclear translocation.

NF-kB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (P) Proteasome Proteasome IkB->Proteasome Degradation NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Complex IκBα-NF-κB (Inactive) Complex->IkB Complex->NFkB Catalpol Catalpol Catalpol->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Genes Promotes Transcription Intrinsic Apoptosis Pathway Stress Cellular Stress (e.g., H₂O₂) Bax Bax (Pro-apoptotic) Stress->Bax Activates Bcl2 Bcl-2 (Anti-apoptotic) Stress->Bcl2 Inhibits Mito Mitochondrion Bax->Mito Permeabilizes Membrane Bcl2->Bax Inhibits CytC Cytochrome c Mito->CytC Releases Apaf1 Apaf-1 CytC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome Recruitment Casp3 Pro-Caspase-3 Apoptosome->Casp3 Cleaves & Activates ActiveCasp3 Active Caspase-3 Apoptosome->ActiveCasp3 Apoptosis Apoptosis ActiveCasp3->Apoptosis Executes Catalpol Catalpol Catalpol->Bax Inhibits Catalpol->Bcl2 Promotes MTT Assay Workflow A 1. Seed cells in a 96-well plate B 2. Incubate (e.g., 24h) to allow attachment A->B C 3. Treat cells with Catalpol and/or stressor B->C D 4. Incubate for desired treatment period C->D E 5. Add MTT Reagent (e.g., 0.5 mg/mL) D->E F 6. Incubate for 2-4 hours at 37°C E->F G 7. Solubilize formazan (B1609692) crystals (add DMSO or Solubilization Solution) F->G H 8. Read absorbance at ~570 nm G->H

References

Catalpol's Impact on Gene Expression: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular effects of catalpol (B1668604), an iridoid glycoside primarily isolated from the root of Rehmannia glutinosa. The document details catalpol's influence on gene expression, focusing on key signaling pathways implicated in its therapeutic effects, including anti-inflammatory, neuroprotective, and anti-diabetic actions. Quantitative data from various studies are summarized in structured tables for comparative analysis. Detailed experimental protocols for commonly used research methodologies are provided, alongside visual representations of critical signaling pathways to facilitate a deeper understanding of catalpol's mechanism of action.

Quantitative Analysis of Catalpol-Mediated Gene and Protein Expression Changes

Catalpol has been shown to modulate the expression of a wide array of genes and proteins involved in critical cellular processes. The following tables summarize the quantitative changes observed in key signaling pathways upon treatment with catalpol.

Modulation of Inflammatory Gene Expression

Catalpol exerts potent anti-inflammatory effects by regulating the expression of key cytokines and mediators. A primary mechanism is the inhibition of the NF-κB signaling pathway.

Target Gene/ProteinExperimental ModelCatalpol Concentration/DoseChange in ExpressionCitation(s)
TNF-α mRNALPS-stimulated BV2 microglia250-500 μMDownregulated[1][2]
IL-6 mRNALPS-stimulated BV2 microglia250-500 μMDownregulated[1][2]
IL-1β mRNALPS-stimulated BV2 microglia250-500 μMDownregulated[1]
NF-κB p65 (nuclear)LPS-stimulated BV2 microglia250-500 μMDecreased nuclear translocation
p-NF-κB p65LPS-stimulated BV2 microglia250-500 μMSignificantly inhibited phosphorylation
NLRP3 mRNA & proteinLPS-stimulated BV2 microglia250-500 μMDownregulated
Caspase-1 mRNALPS-stimulated BV2 microglia250-500 μMDownregulated
ASC mRNALPS-stimulated BV2 microglia250-500 μMDownregulated
Regulation of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway, crucial for cell survival, growth, and proliferation, is a significant target of catalpol, particularly in the context of neuroprotection and metabolic regulation.

Target ProteinExperimental ModelCatalpol Concentration/DoseChange in Expression/ActivityCitation(s)
p-Akt (Ser473)OGD/R-induced neurons100 µg·mL⁻¹Increased phosphorylation
p-mTOROGD/R-induced neurons100 µg·mL⁻¹Increased phosphorylation
p-S6OGD/R-induced neurons100 µg·mL⁻¹Increased expression
Activation of the Nrf2/HO-1 Antioxidant Pathway

Catalpol enhances cellular antioxidant defenses by activating the Nrf2/HO-1 pathway, which is critical for protection against oxidative stress-induced damage.

Target Gene/ProteinExperimental ModelCatalpol Concentration/DoseChange in ExpressionCitation(s)
Nrf2 (nuclear)AD LCL-stimulated SKNMC cells10-100 μMIncreased nuclear translocation
HO-1 proteinAD LCL-stimulated SKNMC cells10-100 μMDose-dependently increased
NQO1 proteinAD LCL-stimulated SKNMC cells10-100 μMDose-dependently increased
Keap1 proteinAD LCL-stimulated SKNMC cells10-100 μMReduced expression
Modulation of the STAT3 Signaling Pathway

Catalpol has been shown to influence the STAT3 signaling pathway, which is involved in cell growth, differentiation, and survival.

Target Gene/ProteinExperimental ModelCatalpol Concentration/DoseChange in ExpressionCitation(s)
STAT3 mRNA & proteinIn vitro Th17 differentiationNot specifiedRepressed by let-7g-5p mimics induced by catalpol
p-STAT3 (Y705)Cerebral organoids10 μMIncreased phosphorylation
CyclinD1 mRNACerebral organoids10 μMIncreased
BclXL mRNACerebral organoids10 μMIncreased
c-Myc mRNACerebral organoids10 μMIncreased

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the effect of catalpol on gene and protein expression.

Quantitative Real-Time PCR (qRT-PCR) for Cytokine mRNA Expression

This protocol describes the measurement of TNF-α, IL-6, and IL-1β mRNA levels in LPS-stimulated microglial cells treated with catalpol.

1. Cell Culture and Treatment:

  • Culture BV2 microglial cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Seed cells in 6-well plates and grow to 80% confluency.

  • Pre-treat cells with desired concentrations of catalpol (e.g., 250 μM, 500 μM) for 24 hours.

  • Stimulate cells with LPS (500 ng/mL) for 6 hours.

2. RNA Extraction:

  • Wash cells twice with ice-cold PBS.

  • Lyse cells directly in the well using 1 mL of TRIzol reagent per well.

  • Transfer lysate to a microcentrifuge tube and incubate for 5 minutes at room temperature.

  • Add 200 μL of chloroform, shake vigorously for 15 seconds, and incubate for 3 minutes at room temperature.

  • Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • Transfer the upper aqueous phase to a new tube.

  • Precipitate RNA by adding 500 μL of isopropanol (B130326) and incubate for 10 minutes at room temperature.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Wash the RNA pellet with 1 mL of 75% ethanol.

  • Centrifuge at 7,500 x g for 5 minutes at 4°C.

  • Air-dry the pellet and resuspend in 20-50 μL of RNase-free water.

  • Quantify RNA concentration and purity using a spectrophotometer (e.g., NanoDrop).

3. cDNA Synthesis:

  • Reverse transcribe 1 μg of total RNA using a high-capacity cDNA reverse transcription kit according to the manufacturer's instructions.

  • The reaction typically includes RNA, random primers, dNTPs, reverse transcriptase, and reaction buffer.

  • Perform the reaction in a thermal cycler (e.g., 25°C for 10 min, 37°C for 120 min, 85°C for 5 min).

4. qRT-PCR:

  • Prepare the reaction mixture containing SYBR Green Master Mix, forward and reverse primers (10 μM), cDNA template, and nuclease-free water.

  • Primer Sequences:

    • TNF-α: Fwd: 5'-ACGGCATGGATCTCAAAGAC-3', Rev: 5'-GTGGGTGAGGAGCACGTAG-3'

    • IL-6: Fwd: 5'-CCGGAGAGGAGACTTCACAG-3', Rev: 5'-TTTCCACGATTTCCCAGAGA-3'

    • IL-1β: Fwd: 5'-AGAGCTTCAGGCAGGCAGTA-3', Rev: 5'-AGGTGCTCATGTCCTCATCC-3'

    • GAPDH (housekeeping): Fwd: 5'-ACTCCACTCACGGCAAATTC-3', Rev: 5'-TCTCCATGGTGGTGAAGACA-3'

  • Perform the PCR in a real-time PCR system with a thermal cycling protocol such as: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.

  • Analyze the data using the 2-ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Western Blotting for Phosphorylated Akt (p-Akt)

This protocol outlines the detection of changes in Akt phosphorylation at Ser473 in response to catalpol treatment.

1. Protein Lysate Preparation:

  • Culture and treat cells as described in the specific experimental model.

  • Wash cells with ice-cold PBS.

  • Lyse cells on ice with RIPA buffer containing protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a pre-cooled microcentrifuge tube.

  • Incubate on ice for 30 minutes with periodic vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant (protein lysate).

  • Determine protein concentration using a BCA protein assay kit.

2. SDS-PAGE and Protein Transfer:

  • Denature 20-30 μg of protein per sample by boiling in Laemmli sample buffer at 95°C for 5 minutes.

  • Separate proteins on a 10% SDS-polyacrylamide gel.

  • Transfer the separated proteins to a PVDF membrane.

3. Immunoblotting:

  • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

    • Primary Antibody: Rabbit anti-phospho-Akt (Ser473) (e.g., Cell Signaling Technology #4060 or #9271) diluted 1:1000 in 5% BSA/TBST.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate with an HRP-conjugated goat anti-rabbit secondary antibody (diluted 1:2000 to 1:10000 in 5% non-fat milk/TBST) for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

4. Detection and Quantification:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Capture the signal using a digital imaging system.

  • Quantify band intensities using densitometry software (e.g., ImageJ).

  • Normalize the p-Akt signal to the total Akt signal from a stripped and re-probed blot or a parallel blot.

Immunofluorescence for Nrf2 Nuclear Translocation

This protocol is for visualizing the movement of Nrf2 from the cytoplasm to the nucleus following catalpol treatment.

1. Cell Culture and Treatment on Coverslips:

  • Seed cells (e.g., SKNMC) on sterile glass coverslips in a 24-well plate.

  • Treat cells with catalpol (e.g., 10, 50, 100 μM) for the desired time.

2. Fixation and Permeabilization:

  • Wash cells twice with ice-cold PBS.

  • Fix cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

  • Wash three times with PBS.

  • Permeabilize cells with 0.3% Triton X-100 in PBS for 10-30 minutes at room temperature.

3. Staining:

  • Wash three times with PBS.

  • Block with 1-5% BSA in PBST (PBS with 0.1% Tween 20) for 1 hour at room temperature.

  • Incubate with primary antibody against Nrf2 (diluted in blocking buffer) overnight at 4°C.

  • Wash three times with PBST.

  • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) for 1 hour at room temperature in the dark.

  • Wash three times with PBST.

  • Counterstain nuclei with DAPI (1 μg/mL) for 5 minutes.

  • Wash twice with PBS.

4. Imaging:

  • Mount the coverslips onto glass slides using an anti-fade mounting medium.

  • Visualize and capture images using a confocal or fluorescence microscope.

  • Analyze the images to quantify the fluorescence intensity of Nrf2 in the nucleus versus the cytoplasm.

RNA-Seq Data Analysis Pipeline

This section provides a general workflow for analyzing RNA-sequencing data to identify differentially expressed genes in response to catalpol.

1. Quality Control of Raw Reads:

  • Use tools like FastQC to assess the quality of the raw sequencing reads (FASTQ files).

  • Trim adapter sequences and low-quality bases using software such as Trimmomatic or Cutadapt.

2. Read Alignment:

  • Align the trimmed reads to a reference genome (e.g., human GRCh38 or mouse GRCm38) using a splice-aware aligner like STAR or HISAT2.

3. Quantification of Gene Expression:

  • Count the number of reads mapping to each gene using tools such as featureCounts or HTSeq. This generates a raw count matrix.

4. Differential Gene Expression Analysis:

  • Import the count matrix into a statistical analysis package like DESeq2 or edgeR in R.

  • Perform normalization to account for differences in library size and RNA composition.

  • Identify differentially expressed genes (DEGs) between catalpol-treated and control groups based on statistical significance (e.g., adjusted p-value < 0.05) and fold change.

5. Downstream Analysis:

  • Perform functional enrichment analysis (Gene Ontology and pathway analysis, e.g., KEGG) on the list of DEGs to identify biological processes and pathways affected by catalpol.

  • Generate visualizations such as volcano plots and heatmaps to represent the results.

Visualization of Catalpol-Modulated Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by catalpol.

NF-κB Signaling Pathway

NF_kappa_B_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Catalpol Catalpol IKK IKK Catalpol->IKK Inhibits TLR4->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates for degradation NFkB NF-κB (p65/p50) IkappaB->NFkB Inhibits NFkB_active Active NF-κB (p65/p50) NFkB->NFkB_active Released Nucleus Nucleus NFkB_active->Nucleus Translocates placeholder_nuc Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) placeholder_nuc->Pro_inflammatory_Genes Induces Transcription

Caption: Catalpol inhibits the NF-κB pathway by blocking IKK activation, preventing NF-κB nuclear translocation.

PI3K/Akt Signaling Pathway

PI3K_Akt_Pathway Catalpol Catalpol PI3K PI3K Catalpol->PI3K Activates Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt pAkt p-Akt (Active) Akt->pAkt Phosphorylation (Ser473, Thr308) mTORC1 mTORC1 pAkt->mTORC1 Activates Cell_Survival Cell Survival & Growth mTORC1->Cell_Survival Promotes

Caption: Catalpol promotes cell survival and growth by activating the PI3K/Akt signaling cascade.

Nrf2/HO-1 Signaling Pathway

Nrf2_HO1_Pathway cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress Nrf2_Keap1 Nrf2-Keap1 Complex Oxidative_Stress->Nrf2_Keap1 Dissociates Catalpol Catalpol Catalpol->Nrf2_Keap1 Promotes Dissociation Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds & Promotes Degradation Nrf2_active Active Nrf2 Nucleus Nucleus Nrf2_active->Nucleus Translocates placeholder_nrf ARE Antioxidant Response Element (ARE) Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes Induces Transcription placeholder_nrf->ARE Binds to

Caption: Catalpol enhances antioxidant defense by promoting Nrf2 nuclear translocation and gene expression.

STAT3 Signaling Pathway

STAT3_Pathway cluster_nucleus Nucleus Catalpol Catalpol Cytokine_Receptor Cytokine Receptor Catalpol->Cytokine_Receptor Activates JAK JAK Cytokine_Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerizes Nucleus Nucleus pSTAT3_dimer->Nucleus Translocates placeholder_stat Target_Genes Target Genes (CyclinD1, c-Myc, Bcl-xL) placeholder_stat->Target_Genes Induces Transcription

Caption: Catalpol can activate the JAK/STAT3 pathway, leading to the transcription of target genes.

References

Preliminary Toxicity Profile of Catalpol, a Key Iridoid Glycoside from Catalpa Species

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for a compound specifically named "Catalpin" did not yield any relevant toxicological data. It is presumed that this may be a trivial name or a misspelling. This technical guide therefore focuses on Catalpol (B1668604) , a major bioactive iridoid glycoside found in plants of the Catalpa genus, including Catalpa bignonioides and Catalpa speciosa. The information presented herein is intended to provide a preliminary toxicological overview for researchers, scientists, and drug development professionals based on available scientific literature.

Introduction

Catalpol is an iridoid glycoside that has been the subject of extensive research for its wide range of pharmacological activities, including neuroprotective, anti-inflammatory, and hypoglycemic effects. As with any potential therapeutic agent, a thorough understanding of its safety profile is paramount. This document summarizes the currently available preliminary toxicity data for catalpol and related iridoid glycosides. It is important to note that comprehensive toxicological studies for catalpol are still limited, and further investigation is required to establish a complete safety profile.

Quantitative Toxicity Data

The available quantitative data from acute and sub-chronic toxicity studies on catalpol and a representative iridoid glycoside extract are summarized below.

Table 1: Acute Oral Toxicity of Catalpol
Test SubstanceSpeciesRoute of AdministrationLD₅₀ (Lethal Dose, 50%)Observed EffectsReference
CatalpolMiceOral> 1000 mg/kgNo obvious toxic symptoms or mortality observed. Normal eating and activity.[1]
Table 2: Sub-chronic Oral Toxicity of an Iridoid Glycoside Extract (IGLR) from Lamiophlomis rotata
Test SubstanceSpeciesRoute of AdministrationDose LevelsDurationKey FindingsReference
Iridoid Glycosides Extract (IGLR)Sprague-Dawley RatsOral0.40 g/kg, 1.00 g/kgNot specifiedUnscheduled deaths (1 rat at 0.40 g/kg, 3 rats at 1.00 g/kg). Slight diarrhea at 1.00 g/kg. Hemolytic anemia (decreased RBC and HGB; increased Ret, MCV, MCH, and TBIL).[2]

Note: The data for IGLR is presented as a surrogate to highlight potential toxicities associated with the broader class of iridoid glycosides.

Genotoxicity Assessment

Currently, there is a lack of publicly available, standardized genotoxicity studies for catalpol, such as the Ames test, in vitro micronucleus assay, or in vitro chromosomal aberration assay. However, some studies have indicated that catalpol may have a protective effect against DNA damage induced by other agents. For instance, research has shown that catalpol can reduce DNA damage and apoptosis caused by ionizing radiation and can mitigate oxidative stress-related DNA damage. While these findings do not directly assess the mutagenic potential of catalpol, they suggest a possible role in maintaining genomic integrity. Further direct mutagenicity testing is necessary to fully evaluate the genotoxic profile of catalpol.

Traditional Knowledge on Catalpa Toxicity

It is worth noting that traditional sources and some scientific literature suggest that the roots of Catalpa bignonioides are highly poisonous. This indicates that while specific compounds like catalpol may have a favorable preliminary safety profile, whole plant extracts or other constituents may possess significant toxicity.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of toxicological studies. Below are generalized protocols for key toxicity assays.

Acute Oral Toxicity Testing (Up-and-Down Procedure - OECD 425)
  • Animal Selection: Healthy, young adult rodents (e.g., mice or rats) of a single sex are typically used.

  • Housing and Acclimation: Animals are housed in appropriate conditions with controlled temperature, humidity, and light-dark cycles. They are acclimated for at least 5 days before the study.

  • Dose Administration: A single oral dose of the test substance is administered to one animal. The dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

  • Observation: The animal is observed for signs of toxicity and mortality for up to 14 days. Key observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

  • Sequential Dosing: Based on the outcome for the first animal, the dose for the next animal is adjusted up or down. This process is repeated until the stopping criteria are met.

  • Data Analysis: The LD₅₀ is calculated using the maximum likelihood method based on the outcomes of the sequentially dosed animals.

Sub-chronic Oral Toxicity Study (Repeated Dose 28-Day or 90-Day Study - OECD 407/408)
  • Animal Selection and Grouping: Healthy young adult rodents are randomly assigned to control and treatment groups (typically at least 3 dose levels). Each group consists of an equal number of male and female animals.

  • Dose Administration: The test substance is administered orally on a daily basis for 28 or 90 days. The control group receives the vehicle only.

  • Clinical Observations: Animals are observed daily for signs of toxicity. Body weight and food consumption are measured weekly.

  • Hematology and Clinical Biochemistry: Blood samples are collected at the end of the study for analysis of hematological and biochemical parameters.

  • Necropsy and Histopathology: At the end of the study, all animals are euthanized. A full necropsy is performed, and organs are weighed. Tissues from all animals in the control and high-dose groups are examined microscopically.

Visualizations

Experimental Workflow for Toxicity Assessment

Toxicity_Workflow cluster_preclinical Preclinical Toxicity Assessment start Test Substance (Catalpol) in_vitro In Vitro Assays (e.g., Cytotoxicity) start->in_vitro geno_tox Genotoxicity Battery (Ames, Micronucleus, etc.) start->geno_tox safety_pharm Safety Pharmacology start->safety_pharm acute_tox Acute Toxicity Study (e.g., OECD 425) in_vitro->acute_tox sub_chronic_tox Sub-chronic Toxicity Study (e.g., OECD 407/408) acute_tox->sub_chronic_tox data_analysis Data Analysis and Risk Assessment sub_chronic_tox->data_analysis geno_tox->data_analysis safety_pharm->data_analysis

Caption: Generalized workflow for preclinical toxicity assessment of a new chemical entity.

Conceptual Signaling Pathway for Iridoid Glycoside-Induced Hemolytic Anemia

Hemolytic_Anemia_Pathway IG Iridoid Glycosides (e.g., IGLR) RBC_membrane Red Blood Cell (RBC) Membrane Interaction IG->RBC_membrane Direct Interaction or Metabolite Activity oxidative_stress Increased Oxidative Stress in RBCs RBC_membrane->oxidative_stress membrane_damage RBC Membrane Damage (Lipid Peroxidation) oxidative_stress->membrane_damage hemolysis Hemolysis (RBC Lysis) membrane_damage->hemolysis anemia Hemolytic Anemia hemolysis->anemia

Caption: Conceptual pathway of potential iridoid glycoside-induced hemolytic anemia.

References

An In-depth Technical Guide to Natural Analogs of Catalpol and Their Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the natural analogs of catalpol (B1668604), an iridoid glycoside with a wide range of therapeutic properties. It details their natural sources, chemical structures, and biological activities, with a focus on quantitative data, experimental methodologies, and the signaling pathways they modulate.

Introduction to Catalpol and its Natural Analogs

Catalpol is a prominent iridoid glycoside primarily isolated from the roots of Rehmannia glutinosa, but also found in various other plant families such as Plantaginaceae and Scrophulariaceae.[1][2][3][4][5] It has garnered significant attention in the scientific community for its diverse pharmacological effects, including neuroprotective, anti-inflammatory, antioxidant, and anti-cancer activities. Natural analogs of catalpol are typically derivatives where substitutions, most commonly acylation or glycosylation, occur at the C6, C10, and C6' positions of the catalpol core structure. These modifications can significantly influence the biological activity of the parent compound, often enhancing its therapeutic potential.

Naturally Occurring Analogs of Catalpol

A variety of natural catalpol analogs have been isolated and identified from numerous plant species. These derivatives often exhibit modified or enhanced biological activities compared to catalpol.

Key Natural Analogs and Their Sources
Analog Name Chemical Modification Plant Source(s)
Aucubin Hydroxylation at C6 Aucuba japonica, Plantago species
Catalposide p-Hydroxybenzoyl ester at C6 Catalpa ovata
Methylcatalpol 6-O-methyl ether Buddleia species
6-O-trans-feruloyl catalpol Feruloyl group at C6 Catalpa ovata
6-O-veratroyl catalpol Veratroyl group at C6 Not specified in provided results
6-O-[2,3-dimethoxy]-trans-cinnamoyl catalpol 2,3-dimethoxy-trans-cinnamoyl group at C6 Cissus quadrangularis
6-O-meta-methoxy-benzoyl catalpol meta-methoxy-benzoyl group at C6 Cissus quadrangularis
Picroside I Cinnamoyl group at C6 of catalpol aglycone Cissus quadrangularis
6-O-(p-coumaroyl)-catalpol p-coumaroyl group at C6 Tabebuia rosea
Scropolioside B 6-O-substituted cinnamyl moiety Scrophularia dentata
Scrodentoside A & B 6-O-substituted cinnamyl moiety Scrophularia dentata
Verbaspinoside 6-O-(2″-O-trans-cinnamoyl)-α-L-rhamnopyranosyl Verbascum cilicicum

Biological Properties and Quantitative Data

The natural analogs of catalpol exhibit a wide spectrum of biological activities. The following tables summarize the available quantitative data for some of the key analogs. It is important to note that a direct comparison of IC50 and EC50 values should be made with caution due to variations in experimental conditions.

Anti-Inflammatory Activity
CompoundAssayCell Line/ModelIC50/EC50Reference(s)
Catalpol Inhibition of pro-inflammatory mediatorsLPS-stimulated BV2 microglia-
6-O-substituted catalpol derivatives NF-κB inhibitionHEK293 cellsMore potent than catalpol
Scropolioside B Inhibition of IL-1β expression-~50 µM
Aucubin Inhibition of COX-2 activity--
Neuroprotective Activity
CompoundAssayCell Line/ModelIC50/EC50Reference(s)
Catalpol Protection against neurotoxicityPrimary cultured neurons and microglial cellsNot specified
Catalpol Reduction of oxidative stressH2O2-treated primary cortical neurons25-50 µM
Anticancer Activity
CompoundAssayCell Line/ModelGI50Reference(s)
Silyl ether analogs of catalpol Antiproliferative activityHuman solid tumor cell lines1.8-4.8 µM

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the evaluation of catalpol and its analogs.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals. These insoluble crystals are then dissolved using a solubilization solution, and the resulting colored solution is quantified by measuring its absorbance, typically between 500 and 600 nm. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., catalpol analogs) for a specified duration.

  • MTT Addition: Prepare a stock solution of MTT (e.g., 5 mg/mL in PBS) and add it to each well (typically 10-20 µL per 100 µL of medium).

  • Incubation: Incubate the plate for 1-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570-590 nm.

Protein Expression Analysis: Western Blotting

Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate.

Principle: Proteins are first separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a solid membrane (e.g., nitrocellulose or PVDF). The membrane is subsequently incubated with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that catalyzes a chemiluminescent or colorimetric reaction for detection.

Protocol:

  • Sample Preparation: Lyse cells or tissues in a suitable buffer containing protease and phosphatase inhibitors to extract proteins. Determine the protein concentration using a method like the Bradford or BCA assay.

  • Gel Electrophoresis: Denature the protein samples by heating them in a loading buffer containing SDS. Load the samples onto an SDS-PAGE gel and separate the proteins based on their molecular weight.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane using an electroblotting apparatus.

  • Blocking: Block the membrane with a solution containing a protein-rich substance (e.g., non-fat dry milk or bovine serum albumin) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody that specifically recognizes the target protein. This is typically done overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane to remove unbound primary antibody and then incubate it with a secondary antibody that is conjugated to a detection enzyme and recognizes the primary antibody.

  • Detection: After washing away the unbound secondary antibody, add a substrate that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., light for chemiluminescence).

  • Imaging and Analysis: Capture the signal using a digital imager or X-ray film. The intensity of the bands can be quantified using densitometry software.

Signaling Pathways and Mechanisms of Action

Catalpol and its natural analogs exert their biological effects by modulating various intracellular signaling pathways.

Aucubin: Nrf2/HO-1 and AMPK Signaling Pathways

Aucubin has been shown to inhibit lipid accumulation and oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) and AMP-activated protein kinase (AMPK) signaling pathways.

Aucubin_Nrf2_AMPK_Pathway Aucubin Aucubin Nrf2 Nrf2 Aucubin->Nrf2 Activates AMPK AMPK Aucubin->AMPK Activates ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 Inhibits Keap1->Nrf2 Inhibits ARE ARE Nrf2->ARE Binds to HO1 HO-1 ARE->HO1 Induces expression Antioxidant_Response Antioxidant Response HO1->Antioxidant_Response Promotes Lipid_Accumulation Lipid Accumulation AMPK->Lipid_Accumulation Inhibits

Caption: Aucubin activates Nrf2/HO-1 and AMPK pathways.

Catalposide and other 6-O-Acyl Derivatives: NF-κB Signaling Pathway

Many catalpol derivatives, particularly those with low-polarity substituents at the 6-O position, exhibit potent anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.

Catalpol_Derivatives_NFkB_Pathway cluster_nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Inflammatory_Stimuli->IKK Activates Catalpol_Analog Catalpol Analogs (e.g., Catalposide) Catalpol_Analog->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, etc.) Nucleus->Proinflammatory_Genes Induces

Caption: Catalpol analogs inhibit the NF-κB signaling pathway.

Conclusion

The natural analogs of catalpol represent a rich source of bioactive compounds with significant therapeutic potential. Their diverse chemical structures, arising from substitutions on the core catalpol skeleton, give rise to a wide array of pharmacological activities, including potent anti-inflammatory, neuroprotective, and anticancer effects. Further research into these compounds, particularly focusing on quantitative structure-activity relationships and detailed mechanistic studies, will be crucial for the development of novel and effective therapeutic agents for a variety of diseases. This guide provides a foundational resource for researchers and drug development professionals to navigate the complex landscape of catalpol and its natural derivatives.

References

Methodological & Application

Application Notes and Protocols for Catalpol Extraction from Catalpa bignonioides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catalpa bignonioides, commonly known as the southern catalpa or Indian bean tree, is a source of various bioactive compounds, with the iridoid glycoside catalpol (B1668604) being of significant interest for its potential therapeutic properties.[1] Catalpol has demonstrated a range of pharmacological activities, including neuroprotective, anti-inflammatory, and hypoglycemic effects. These application notes provide detailed protocols for the extraction, purification, and quantification of catalpol from the fruits and leaves of Catalpa bignonioides. The protocols are designed to be adaptable for both small-scale laboratory research and larger-scale drug development processes.

Data Presentation

The following table summarizes quantitative data related to the extraction and purification of catalpol from Catalpa bignonioides.

ParameterMethodPlant MaterialValueReference
Extraction Yield Hot Water ExtractionFresh Fruits1.4% (of fresh material)[2]
Methanol (B129727) ExtractionDried FruitsNot specified[3]
Catalpol Purity Vacuum Liquid ChromatographyFresh Fruit Extract>90% (estimated from standard purity)[4]
Silica (B1680970) Gel Column ChromatographyDried Fruit ExtractNot specified[3]
HPLC Quantification
ColumnC18--
Mobile PhaseAcetonitrile (B52724)/Water with formic or phosphoric acid--
Flow Rate0.4 - 1.0 mL/min--
Detection Wavelength210 nm--

Experimental Protocols

Protocol 1: Conventional Extraction and Purification of Catalpol from Fresh Fruits

This protocol is based on a validated method for extracting catalpol from fresh Catalpa bignonioides fruits.

1. Materials and Equipment:

  • Fresh, green Catalpa bignonioides fruits

  • Deionized water

  • n-Butanol

  • Silica gel (for vacuum liquid chromatography)

  • Dichloromethane (B109758)

  • Methanol

  • Blender or homogenizer

  • Heating mantle and reflux apparatus

  • Separatory funnel

  • Rotary evaporator

  • Vacuum liquid chromatography (VLC) apparatus

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Analytical balance

  • Glassware (beakers, flasks, etc.)

2. Extraction Procedure:

  • Wash the fresh fruits thoroughly and chop them into small pieces.

  • Homogenize the fruit material with deionized water in a blender.

  • Transfer the homogenate to a flask and perform a decoction by boiling for a specified period (e.g., 2 hours).

  • Filter the aqueous extract to remove solid plant material.

  • Concentrate the aqueous extract using a rotary evaporator.

3. Liquid-Liquid Extraction:

  • Transfer the concentrated aqueous extract to a separatory funnel.

  • Perform successive extractions with n-butanol.

  • Combine the n-butanol fractions and concentrate them using a rotary evaporator to obtain the crude extract.

4. Purification by Vacuum Liquid Chromatography (VLC):

  • Prepare a VLC column with silica gel.

  • Dissolve the crude n-butanol extract in a minimal amount of the initial mobile phase.

  • Load the dissolved extract onto the VLC column.

  • Elute the column with a solvent system of increasing polarity, for example, a gradient of dichloromethane and methanol.

  • Collect fractions and monitor the separation using TLC.

  • Combine the fractions containing pure catalpol, identified by comparison with a standard.

  • Evaporate the solvent from the combined fractions to obtain purified catalpol.

Protocol 2: General Protocol for Ultrasound-Assisted Extraction (UAE) of Catalpol

This is a general protocol for the extraction of iridoid glycosides and should be optimized for Catalpa bignonioides.

1. Materials and Equipment:

  • Dried and powdered Catalpa bignonioides leaves or fruits.

  • Ethanol (e.g., 68%) or methanol (e.g., 30%)

  • Ultrasonic bath or probe sonicator

  • Filtration apparatus

  • Rotary evaporator

2. Extraction Procedure:

  • Mix the powdered plant material with the chosen solvent in a flask. A common solvent-to-solid ratio is 10:1 to 30:1 (v/w).

  • Place the flask in an ultrasonic bath or immerse the ultrasonic probe into the mixture.

  • Apply ultrasound at a specific frequency (e.g., 40 kHz) and power for a set duration (e.g., 30-60 minutes) and temperature (e.g., 40-60°C). These parameters need to be optimized.

  • After sonication, filter the extract to remove the solid plant material.

  • The extraction can be repeated on the plant residue to increase the yield.

  • Combine the filtrates and concentrate the solvent using a rotary evaporator to obtain the crude extract.

Protocol 3: General Protocol for Microwave-Assisted Extraction (MAE) of Catalpol

This is a general protocol for the extraction of iridoid glycosides and should be optimized for Catalpa bignonioides.

1. Materials and Equipment:

  • Dried and powdered Catalpa bignonioides leaves or fruits.

  • Ethanol (e.g., 72%)

  • Microwave extraction system

  • Filtration apparatus

  • Rotary evaporator

2. Extraction Procedure:

  • Place the powdered plant material in a microwave-safe extraction vessel.

  • Add the extraction solvent. A typical liquid-to-sample ratio is 15:1 (mL/g).

  • Set the microwave power (e.g., 400 W) and extraction time (e.g., 10 minutes). These parameters require optimization.

  • After extraction, allow the vessel to cool and then filter the extract.

  • The extraction can be performed multiple times for higher yield.

  • Combine the filtrates and remove the solvent using a rotary evaporator to get the crude extract.

Protocol 4: Quantification of Catalpol using High-Performance Liquid Chromatography (HPLC)

This protocol provides a general HPLC method for the quantification of catalpol, which should be validated for the specific matrix.

1. Materials and Equipment:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or phosphoric acid (HPLC grade)

  • Catalpol standard (≥98% purity)

  • Syringe filters (0.45 µm)

2. Chromatographic Conditions:

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, both containing a small percentage of acid (e.g., 0.1% formic acid or 0.1% phosphoric acid). A common starting point is a low concentration of acetonitrile (e.g., 5-10%) in water.

  • Flow Rate: 0.8 - 1.0 mL/min.

  • Column Temperature: 25-30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10-20 µL.

3. Procedure:

  • Prepare a stock solution of the catalpol standard in the mobile phase.

  • Create a series of calibration standards by diluting the stock solution.

  • Dissolve a known amount of the dried extract in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC.

  • Inject the calibration standards to generate a calibration curve.

  • Identify the catalpol peak in the extract chromatogram by comparing the retention time with the standard.

  • Quantify the amount of catalpol in the extract using the calibration curve.

Mandatory Visualization

Extraction_Workflow cluster_prep Plant Material Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant_material Catalpa bignonioides (Fruits or Leaves) drying Drying (for UAE/MAE) plant_material->drying grinding Grinding to Powder drying->grinding conventional Conventional Extraction (Hot Water) grinding->conventional Fresh Material uae Ultrasound-Assisted Extraction (UAE) grinding->uae mae Microwave-Assisted Extraction (MAE) grinding->mae filtration Filtration conventional->filtration uae->filtration mae->filtration concentration Concentration (Rotary Evaporator) filtration->concentration lle Liquid-Liquid Extraction (n-Butanol) concentration->lle For Conventional column_chrom Column Chromatography (Silica Gel) concentration->column_chrom For UAE/MAE (optional) lle->column_chrom hplc HPLC Quantification column_chrom->hplc pure_catalpol Pure Catalpol hplc->pure_catalpol

Caption: Workflow for Catalpol Extraction and Analysis.

Signaling Pathways and Logical Relationships

The extraction of catalpol does not directly involve biological signaling pathways. The logical relationship in this context is the experimental workflow itself, as depicted in the diagram above. The process follows a logical sequence from raw plant material to the purified and quantified active compound. The choice of extraction method (conventional, UAE, or MAE) will influence the efficiency and subsequent purification steps. Each step is critical for achieving a high yield and purity of the final product.

References

Application Notes and Protocols for Utilizing Catalpol in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catalpol, an iridoid glycoside extracted from the root of Rehmannia glutinosa, is a bioactive compound with a range of pharmacological activities, including neuroprotective, anti-inflammatory, and anti-cancer effects.[1][2][3] Its utility in cell culture-based research necessitates standardized protocols for its dissolution and application in various assays. These application notes provide detailed methodologies for the preparation of Catalpol solutions and their use in a representative cell viability assay, along with an overview of its molecular mechanisms.

Data Presentation

Table 1: Solubility and Stock Solutions of Catalpol

SolventReported SolubilityRecommended Stock ConcentrationStorage Conditions
DMSO 50 mg/mL (138 mM)[1], 72 mg/mL (198.71 mM)[4]10-50 mMPowder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year.
Cell Culture Medium Low direct solubilityWorking concentrations typically prepared by diluting a DMSO stock.Use immediately after dilution.

Table 2: Example Concentrations of Catalpol in Cell Culture Assays

Cell LineAssay TypeConcentrations UsedReference
HCT116 (Human Colorectal Carcinoma)MTT Cell Viability Assay0, 25, 50, 100 µg/mL
SKNMC (Human Neuroblastoma) co-cultured with AD LCLMTT Cell Viability Assay0-150 µM
OVCAR-3 (Human Ovarian Cancer)Proliferation and Apoptosis Assays25-100 µg/mL
Porcine EmbryosIn Vitro Culture100, 200, 400 µM

Experimental Protocols

Protocol 1: Preparation of Catalpol Stock Solution

This protocol outlines the steps for preparing a concentrated stock solution of Catalpol, which can then be diluted to final working concentrations for various cell culture experiments.

Materials:

  • Catalpol powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Determine the required stock concentration. A stock solution of 10-50 mM in DMSO is recommended.

  • Weigh the Catalpol powder. In a sterile environment (e.g., a biological safety cabinet), accurately weigh the required amount of Catalpol powder.

  • Dissolve in DMSO. Add the appropriate volume of DMSO to the weighed Catalpol to achieve the desired concentration. For example, to prepare a 50 mM stock solution of Catalpol (Molecular Weight: 362.3 g/mol ), dissolve 18.12 mg of Catalpol in 1 mL of DMSO.

  • Ensure complete dissolution. Vortex the solution until the Catalpol is completely dissolved. Gentle warming to 37°C may aid in dissolution if necessary.

  • Sterilize the stock solution. If required, filter the stock solution through a 0.22 µm syringe filter into a sterile tube.

  • Aliquot and store. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage.

Protocol 2: MTT Cell Viability Assay with Catalpol

This protocol provides a method for assessing the effect of Catalpol on the viability of HCT116 human colorectal carcinoma cells.

Materials:

  • HCT116 cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Catalpol stock solution (prepared as in Protocol 1)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HCT116 cells into a 96-well plate at a density of 2 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Preparation of Working Solutions: Prepare serial dilutions of the Catalpol stock solution in complete culture medium to achieve the final desired concentrations (e.g., 0, 25, 50, and 100 µg/mL). The final DMSO concentration in the medium should be kept constant across all wells and should not exceed a level toxic to the cells (typically <0.5%).

  • Cell Treatment: After the 24-hour incubation, carefully remove the medium from the wells and replace it with 100 µL of the prepared Catalpol working solutions. Include a vehicle control group treated with medium containing the same concentration of DMSO as the Catalpol-treated groups.

  • Incubation with Catalpol: Incubate the cells with Catalpol for the desired time periods (e.g., 24, 48, or 72 hours).

  • MTT Addition: At the end of the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 20 minutes at room temperature to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control group.

Visualization of Workflows and Signaling Pathways

G cluster_prep Protocol 1: Stock Solution Preparation cluster_assay Protocol 2: MTT Cell Viability Assay weigh Weigh Catalpol Powder dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to Dissolve dissolve->vortex aliquot Aliquot and Store at -80°C vortex->aliquot seed Seed HCT116 Cells in 96-well Plate incubate1 Incubate for 24h seed->incubate1 treat Treat Cells with Catalpol incubate1->treat prepare Prepare Catalpol Working Solutions prepare->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 dissolve_formazan Dissolve Formazan with DMSO incubate3->dissolve_formazan read Measure Absorbance at 570nm dissolve_formazan->read

Caption: Experimental workflow for Catalpol stock preparation and cell viability assay.

G cluster_pi3k PI3K/Akt Pathway cluster_apoptosis Apoptosis Pathway catalpol Catalpol pi3k PI3K catalpol->pi3k Inhibits akt Akt catalpol->akt Inhibits cas9 Caspase-9 catalpol->cas9 Activates pi3k->akt p_akt p-Akt akt->p_akt p_akt->cas9 Inhibits cas3 Caspase-3 cas9->cas3 apoptosis Apoptosis cas3->apoptosis

References

HPLC method for quantification of Catalpin in plant extracts

Author: BenchChem Technical Support Team. Date: December 2025

An accurate and reliable High-Performance Liquid Chromatography (HPLC) method for the quantification of catalpol (B1668604) in plant extracts is crucial for researchers, scientists, and professionals in drug development. Catalpol, an iridoid glycoside, is a major bioactive constituent in several medicinal plants, including those from the Rehmannia and Plantago genera.[1][2] Its diverse pharmacological activities, such as neuroprotective and anti-inflammatory effects, necessitate precise analytical methods for quality control and research.[1]

This application note provides a detailed protocol for the quantification of catalpol in plant materials using a reversed-phase HPLC-UV method. The described methodology is based on a compilation of established and validated procedures to ensure robustness and reliability.

Application Note

Introduction

Catalpol is an iridoid glycoside found in a variety of medicinal plants, notably Rehmannia glutinosa and various Plantago species.[1][2] Due to its significant therapeutic potential, the accurate quantification of catalpol in plant extracts is essential for the quality control of herbal medicines and for research into its pharmacological properties. This application note details a validated HPLC-UV method for the determination of catalpol in plant extracts.

Principle of the Method

This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with ultraviolet (UV) detection. The separation is achieved on a C18 analytical column with an isocratic or gradient mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acid modifier like formic or phosphoric acid to improve peak shape. Catalpol is detected by its UV absorbance, typically at a wavelength of around 210 nm. Quantification is performed by comparing the peak area of catalpol in the sample chromatogram to a calibration curve generated from catalpol standards of known concentrations.

Materials and Reagents

  • Catalpol reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC or ultrapure grade)

  • Formic acid or Phosphoric acid (analytical grade)

  • Plant material (dried and powdered)

Experimental Protocols

1. Standard Solution Preparation

  • Stock Standard Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of catalpol reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from, for example, 0.01 to 0.5 mg/mL.

2. Sample Preparation

  • Extraction: Accurately weigh about 1.0 g of the dried plant powder into a centrifuge tube. Add 25 mL of 30% methanol in water.

  • Ultrasonication: Sonicate the mixture in an ultrasonic water bath for 20-30 minutes at room temperature.

  • Centrifugation: Centrifuge the extract at approximately 4000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial before injection.

3. HPLC Chromatographic Conditions

A variety of HPLC conditions have been successfully employed for catalpol analysis. Below are two representative sets of conditions:

ParameterCondition Set 1Condition Set 2
HPLC System Agilent 1100/1200 series or equivalent with UV/DAD detectorWaters 600E system or equivalent with a dual-wavelength detector
Column Gemini C18 (250 x 4.6 mm, 5 µm)Phenomenex Kinetex C18 (100 x 4.6 mm, 2.6 µm)
Mobile Phase Acetonitrile: 0.1% Phosphoric Acid in Water (5:95, v/v)Acetonitrile: 0.1% Formic Acid in Water (5:95, v/v)
Elution Mode IsocraticIsocratic
Flow Rate 0.6 mL/min0.4 mL/min
Column Temp. 25 °C30 °C
Detection 210 nm210 nm
Injection Vol. 10 µL10 µL

4. Method Validation

The analytical method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. Key validation parameters include:

  • Linearity: A linear relationship between the peak area and the concentration of catalpol should be established. A correlation coefficient (r²) > 0.999 is typically desired.

  • Precision: The precision of the method should be assessed by repeatability (intra-day) and intermediate precision (inter-day) studies. The relative standard deviation (RSD) should be less than 2%.

  • Accuracy: Accuracy is often determined by performing recovery studies, where a known amount of catalpol is spiked into a sample matrix. Recoveries in the range of 98-102% are generally considered acceptable.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These parameters determine the lowest concentration of catalpol that can be reliably detected and quantified. For example, LOD and LOQ for catalpol have been reported as 0.04 and 0.14 µg/mL, respectively.

  • Stability: The stability of the sample extracts should be evaluated over a certain period (e.g., 24 hours) to ensure that the catalpol concentration does not change significantly.

Data Presentation

Table 1: Summary of HPLC Methods for Catalpol Quantification

Plant SpeciesPlant PartColumnMobile PhaseDetection WavelengthReference
Rehmannia glutinosaLeavesPhenomenex Kinetex C18 (100 x 4.6 mm, 2.6 µm)Acetonitrile: 0.1% Formic Acid in Water (5:95)210 nm
Rehmannia glutinosaRootGemini C18 (250 x 4.6 mm, 5 µm)Acetonitrile: 0.1% Phosphoric Acid (5:95)210 nm
Rehmannia glutinosaRootYWG-C18Water: Acetonitrile (99.4:0.6)210 nm
Plantago speciesLeaves, RootsC8 ColumnAcetonitrile: Orthophosphoric Acid-Water (1:1%)204 nm
Veronica speciesAerial PartsAtlantis HILIC (100 x 3.0 mm, 3.5 µm)Water and Acetonitrile (gradient)MS (m/z 385)

Table 2: Quantitative Data of Catalpol in Various Plant Extracts

Plant SpeciesPlant PartCatalpol Content (% w/w)Method HighlightsReference
Rehmannia glutinosa var. 19Root1.25%HPLC-UV with Gemini C18 column
Rehmannia glutinosaLeavesVaries with developmental stageHPLC-UV, compared different growth stages
Plantago lanceolataSpike4.33% (43.33 µg/mg)HPLC-UV, C8 column
Plantago majorSpike1.82% (18.15 µg/mg)HPLC-UV, C8 column

Visualizations

experimental_workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis plant_material Plant Material (Dried Powder) extraction Ultrasonic Extraction (e.g., 30% Methanol) plant_material->extraction centrifuge Centrifugation extraction->centrifuge filtration Filtration (0.45 µm) centrifuge->filtration hplc_vial Sample for HPLC filtration->hplc_vial injection Injection (10 µL) hplc_vial->injection catalpol_std Catalpol Standard stock_sol Stock Solution catalpol_std->stock_sol working_std Working Standards stock_sol->working_std working_std->injection calibration_curve Calibration Curve Construction working_std->calibration_curve hplc_system HPLC System column C18 Column injection->column separation Isocratic/Gradient Elution column->separation detection UV Detection (210 nm) separation->detection chromatogram Chromatogram Acquisition detection->chromatogram peak_integration Peak Integration chromatogram->peak_integration quantification Quantification of Catalpol peak_integration->quantification calibration_curve->quantification logical_relationship cluster_quality Method Quality Attributes cluster_validation Validation Process cluster_result Outcome linearity Linearity (r² > 0.999) reliable_quantification Reliable Quantification of Catalpol linearity->reliable_quantification precision Precision (RSD < 2%) precision->reliable_quantification accuracy Accuracy (Recovery 98-102%) accuracy->reliable_quantification sensitivity Sensitivity (LOD & LOQ) sensitivity->reliable_quantification method_validation Method Validation (ICH) method_validation->linearity method_validation->precision method_validation->accuracy method_validation->sensitivity

References

Application Notes & Protocols: Catalpol as a Standard for Phytochemical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Catalpol (B1668604), an iridoid glycoside, is a major active component found in several medicinal plants, most notably in the roots of Rehmannia glutinosa.[1][2] It is recognized for a wide range of pharmacological activities, including neuroprotective, anti-inflammatory, and anti-diabetic effects.[2][3] Due to its significance and well-defined chemical properties, catalpol serves as a critical analytical standard for the quality control and standardization of herbal medicines and phytochemical research.[4] These application notes provide detailed protocols for the quantification of catalpol using High-Performance Liquid Chromatography (HPLC), method validation parameters, and information on its stability and biological pathways.

Physicochemical Properties and Stability

Catalpol is a polar iridoid glycoside, making it soluble in water. However, its stability is influenced by environmental conditions. It is unstable at high temperatures, degrading rapidly at 100°C. Furthermore, catalpol is more sensitive to acidic environments than alkaline ones. Proper storage of catalpol standards is crucial for accurate analytical results. It is recommended to store the powder at -20°C for long-term stability (up to 3 years). Stock solutions should be aliquoted and stored at -80°C for up to a year to avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of Standard and Sample Solutions

1.1. Standard Solution Preparation

  • Reagents and Materials :

  • Procedure :

    • Accurately weigh a precise amount of the catalpol reference standard.

    • Dissolve the standard in a suitable solvent (e.g., DMSO at a concentration of 30-72 mg/mL or methanol) in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • From the stock solution, prepare a series of working standard solutions of different concentrations by serial dilution with the mobile phase to construct a calibration curve.

1.2. Sample Preparation (from Rehmannia glutinosa root)

  • Reagents and Materials :

    • Dried and powdered Rehmannia glutinosa root

    • 30% Methanol in water

    • Ultrasonic water bath

    • Rotary evaporator

    • 0.22 μm Millipore membrane filter

  • Procedure :

    • Homogenize frozen plant samples with liquid nitrogen.

    • Weigh 1 gram of the sample powder and extract it twice with 25 mL of 30% methanol in an ultrasonic water bath at 25°C for 20 minutes per extraction.

    • Combine the supernatants from the two extractions.

    • Evaporate the combined supernatant to dryness using a rotary evaporator at 50°C under reduced pressure.

    • Redissolve the dried extract in 50 mL of pure water.

    • Filter the solution through a 0.22 μm membrane filter prior to HPLC analysis.

Protocol 2: High-Performance Liquid Chromatography (HPLC-UV) Analysis

This protocol is based on optimized conditions for the simultaneous determination of catalpol and other iridoid glycosides.

  • Instrumentation :

    • HPLC system with a UV detector

    • C18 column (e.g., Phenomenex Kinetex C18, 4.6 mm × 100 mm, 2.6 μm)

  • Chromatographic Conditions :

    • Mobile Phase : Isocratic elution with 5% acetonitrile (B52724) and 95% water containing 0.1% formic acid.

    • Flow Rate : 0.4 mL/min to 0.6 mL/min.

    • Column Temperature : 30°C.

    • Detection Wavelength : 210 nm.

    • Injection Volume : 10 µL.

  • Analysis Procedure :

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the prepared standard solutions in ascending order of concentration to generate a calibration curve.

    • Inject the prepared sample solutions.

    • Identify the catalpol peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Quantify the amount of catalpol in the sample by using the regression equation obtained from the calibration curve.

Data Presentation: Analytical Method Validation

The validation of the analytical procedure is essential to demonstrate its suitability for its intended purpose. Key validation parameters for quantitative analysis of catalpol are summarized below based on various studies.

ParameterMethodTypical ResultsReference
Linearity HPLC-UVCalibration curve with r > 0.999
LC-MS/MSCalibration curve with r > 0.993
Range HPLC-UV0.0536 - 5.3600 µg/µL
LC-MS/MS20 - 5000 ng/mL
Accuracy (Recovery) HPLC-UV98.2% - 102.6%
Precision (RSD) HPLC-UV< 2%
Limit of Detection (LOD) HPLC-UV0.04 µg/mL
LC-MS/MS2 ng/mL
Limit of Quantification (LOQ) HPLC-UV0.14 µg/mL
LC-MS/MSNot specified, but LLOQ is 20 ng/mL

Visualizations

Experimental Workflow and Signaling Pathways

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing plant Plant Material (e.g., Rehmannia glutinosa) extract Crude Extract plant->extract Ultrasonic Extraction (30% Methanol) standard Catalpol Standard (≥98%) stock Stock Solution (1 mg/mL) standard->stock Dissolve in Solvent filter Filtered Sample Solution extract->filter Evaporation & Redissolution hplc HPLC System (C18 Column, UV 210 nm) filter->hplc working Working Standards stock->working Serial Dilution working->hplc chromatogram Peak Area Data hplc->chromatogram Generate Chromatograms cal_curve Calibration Curve (y = mx + c) chromatogram->cal_curve From Standards quantification Quantification of Catalpol chromatogram->quantification From Sample cal_curve->quantification result Final Concentration (mg/g of plant material) quantification->result

Caption: Workflow for the quantification of catalpol in plant material.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects catalpol Catalpol pi3k PI3K catalpol->pi3k Activates p_akt p-Akt (Active) pi3k->p_akt Phosphorylates akt Akt apoptosis Apoptosis p_akt->apoptosis Inhibits survival Cell Survival & Cardioprotection p_akt->survival Promotes

Caption: Catalpol's protective effect via the PI3K/Akt signaling pathway.

validation_logic cluster_desc arrow objective Objective: Validate Analytical Method for Catalpol specificity Specificity/ Selectivity objective->specificity linearity Linearity & Range objective->linearity accuracy Accuracy (Recovery) objective->accuracy precision Precision (Repeatability & Intermediate) objective->precision sensitivity Sensitivity (LOD & LOQ) objective->sensitivity robustness Robustness objective->robustness specificity_desc Ensures no interference from other components. specificity->specificity_desc linearity_desc Proportional relationship between concentration and response. linearity->linearity_desc accuracy_desc Closeness of test results to the true value. accuracy->accuracy_desc precision_desc Agreement among a series of measurements. precision->precision_desc sensitivity_desc Lowest amount detectable and quantifiable. sensitivity->sensitivity_desc robustness_desc Capacity to remain unaffected by small variations in method parameters. robustness->robustness_desc

References

Application Note: Cell-Based Assays for Measuring Catalpol's Antioxidant Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catalpol, an iridoid glucoside primarily extracted from the root of Rehmannia glutinosa, has garnered significant attention for its diverse pharmacological effects, including potent anti-inflammatory and antioxidant properties. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is implicated in the pathogenesis of numerous diseases. Catalpol has been shown to mitigate oxidative damage by enhancing the expression of endogenous antioxidant enzymes and modulating key signaling pathways. This document provides detailed protocols for cell-based assays to quantify the antioxidant activity of Catalpol, focusing on its ability to reduce intracellular ROS, inhibit lipid peroxidation, and activate the Nrf2 signaling pathway.

Key Concepts in Catalpol's Antioxidant Activity

Catalpol's antioxidant effects are attributed to its ability to directly scavenge ROS and to upregulate the cellular antioxidant defense system. A critical mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter region of various antioxidant genes. This leads to the increased expression of cytoprotective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), superoxide (B77818) dismutase (SOD), and glutathione (B108866) peroxidase (GSH-Px).[1][2][3]

Data Presentation: Quantitative Effects of Catalpol on Oxidative Stress Markers

The following tables summarize the dose-dependent effects of Catalpol on various markers of oxidative stress, as determined by cell-based assays.

Table 1: Effect of Catalpol on Intracellular ROS Levels in H₂O₂-Treated L929 Fibroblasts [1]

Catalpol Concentration (µM)Mean Fluorescence Intensity (ROS Level)Percentage Reduction in ROS (%)
0 (H₂O₂ only)100 (Normalized)0
2Data not availableDose-dependent decrease
10Data not availableDose-dependent decrease
50Similar to NAC controlSignificant reduction

Data is derived from a study using H₂O₂ to induce oxidative stress in L929 cells. The reduction was observed to be dose-dependent.

Table 2: Effect of Catalpol on Lipid Peroxidation (MDA Levels) in H₂O₂-Treated L929 Fibroblasts

Catalpol Concentration (µM)Malondialdehyde (MDA) LevelPercentage Reduction in MDA (%)
0 (H₂O₂ only)Elevated0
2DecreasedDose-dependent decrease
10Further DecreasedDose-dependent decrease
50Significantly DecreasedDose-dependent decrease

This table illustrates Catalpol's ability to inhibit lipid peroxidation in a dose-dependent manner in L929 cells subjected to oxidative stress.

Table 3: Effect of Catalpol on Antioxidant Enzyme Activity in H₂O₂-Treated L929 Fibroblasts

Catalpol Concentration (µM)Superoxide Dismutase (SOD) ActivityGlutathione (GSH) Level
0 (H₂O₂ only)Significantly ReducedSignificantly Reduced
2RestoredRestored
10Further RestoredFurther Restored
50Significantly RestoredSignificantly Restored

Catalpol treatment restored the levels of the key antioxidant enzymes SOD and GSH in a dose-dependent fashion.

Table 4: Effect of Catalpol on Nrf2 Signaling Pathway Proteins in an Alzheimer's Disease Co-culture Model

Catalpol Concentration (µM)Nrf2 ExpressionHO-1 ExpressionNQO1 ExpressionKeap1 Expression
0 (AD model)LoweredLoweredLoweredHigher
10IncreasedIncreasedIncreasedReduced
50Further IncreasedFurther IncreasedFurther IncreasedFurther Reduced
100Significantly IncreasedSignificantly IncreasedSignificantly IncreasedSignificantly Reduced

This data demonstrates Catalpol's dose-dependent activation of the Nrf2 pathway in a neuronal cell model relevant to Alzheimer's disease.

Experimental Protocols

Here are detailed protocols for the cell-based assays mentioned above.

Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFDA Assay

This assay utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA). Inside the cell, esterases cleave the acetate (B1210297) groups, trapping the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

Materials:

  • Cells of interest (e.g., L929, SKNMC, HepG2)

  • 96-well black, clear-bottom microplate

  • Catalpol

  • DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate)

  • H₂O₂ or other ROS inducer

  • Phosphate Buffered Saline (PBS)

  • Cell culture medium

  • Fluorescence microplate reader (Excitation/Emission: ~485 nm/~535 nm)

Protocol for Adherent Cells:

  • Cell Seeding: Seed cells into a 96-well black, clear-bottom plate at an appropriate density to achieve 80-90% confluency on the day of the experiment. Incubate overnight.

  • Catalpol Pre-treatment: Remove the culture medium and wash the cells once with warm PBS. Add fresh medium containing various concentrations of Catalpol (e.g., 2, 10, 50 µM) and incubate for a specified time (e.g., 24 hours). Include a vehicle control (medium without Catalpol).

  • DCFH-DA Loading: Remove the medium containing Catalpol. Wash the cells once with warm PBS. Add 100 µL of DCFH-DA working solution (e.g., 10-20 µM in serum-free medium) to each well.

  • Incubation: Incubate the plate at 37°C for 30-45 minutes in the dark.

  • Induction of Oxidative Stress: Remove the DCFH-DA solution and wash the cells twice with warm PBS. Add 100 µL of a ROS inducer (e.g., H₂O₂ at a pre-determined optimal concentration) to all wells except for the negative control.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a microplate reader. Kinetic readings can be taken over a period of time (e.g., every 5 minutes for 1 hour).

experimental_workflow_dcfda cluster_prep Preparation cluster_assay Assay Procedure seed_cells Seed Cells in 96-well Plate catalpol_treatment Pre-treat with Catalpol seed_cells->catalpol_treatment Incubate load_dcfhda Load with DCFH-DA catalpol_treatment->load_dcfhda Wash induce_stress Induce Oxidative Stress (e.g., H₂O₂) load_dcfhda->induce_stress Incubate & Wash measure_fluorescence Measure Fluorescence induce_stress->measure_fluorescence Read

Caption: DCFDA assay workflow for intracellular ROS measurement.

Measurement of Lipid Peroxidation (Malondialdehyde - MDA Assay)

Lipid peroxidation is a marker of oxidative damage to cell membranes. Malondialdehyde (MDA) is a major product of lipid peroxidation and can be quantified using a colorimetric reaction with thiobarbituric acid (TBA).

Materials:

  • Cultured cells

  • Catalpol

  • Oxidative stress inducer (e.g., H₂O₂)

  • Cell lysis buffer

  • Trichloroacetic acid (TCA)

  • Thiobarbituric acid (TBA) reagent

  • MDA standard

  • Spectrophotometer (absorbance at ~532 nm)

Protocol:

  • Cell Culture and Treatment: Culture cells in appropriate vessels (e.g., 6-well plates). Treat cells with various concentrations of Catalpol followed by an oxidative stress inducer as described in the DCFDA protocol.

  • Cell Lysis: After treatment, wash the cells with cold PBS and harvest them. Lyse the cells using a suitable lysis buffer on ice.

  • Protein Precipitation: Add TCA to the cell lysate to precipitate proteins. Centrifuge to pellet the precipitate.

  • Reaction with TBA: Transfer the supernatant to a new tube and add TBA reagent.

  • Incubation: Incubate the mixture at 95°C for 60 minutes to allow the formation of the MDA-TBA adduct.

  • Cooling and Measurement: Cool the samples on ice and then measure the absorbance at ~532 nm.

  • Quantification: Calculate the MDA concentration in the samples by comparing the absorbance to a standard curve generated with known concentrations of MDA.

experimental_workflow_mda cluster_prep Sample Preparation cluster_assay Assay & Measurement treat_cells Culture & Treat Cells lyse_cells Cell Lysis treat_cells->lyse_cells precipitate_protein Protein Precipitation lyse_cells->precipitate_protein add_tba Add TBA Reagent precipitate_protein->add_tba Supernatant incubate Incubate at 95°C add_tba->incubate measure_absorbance Measure Absorbance at 532 nm incubate->measure_absorbance Cool

Caption: MDA assay workflow for lipid peroxidation assessment.

Nrf2 Activation Assay

Nrf2 activation can be assessed by measuring the nuclear translocation of Nrf2 or by quantifying the expression of its downstream target genes/proteins (e.g., HO-1, NQO1).

A. Western Blot for Nrf2 Nuclear Translocation and Target Protein Expression

Materials:

  • Cultured cells

  • Catalpol

  • Nuclear and cytoplasmic extraction kit

  • Primary antibodies (Nrf2, HO-1, NQO1, Keap1, Lamin B1, β-actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE and Western blot equipment

  • Chemiluminescence detection system

Protocol:

  • Cell Treatment: Treat cells with Catalpol as previously described.

  • Nuclear and Cytoplasmic Fractionation: Following treatment, harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit according to the manufacturer's instructions.

  • Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic fractions.

  • Western Blot:

    • Separate equal amounts of protein from each fraction by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and then incubate with primary antibodies against Nrf2, HO-1, NQO1, Keap1, Lamin B1 (nuclear marker), and β-actin (cytoplasmic marker).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescence substrate and imaging system.

  • Analysis: Quantify the band intensities and normalize the nuclear Nrf2 level to the nuclear loading control (Lamin B1) and the total protein levels of HO-1, NQO1, and Keap1 to the cytoplasmic loading control (β-actin).

B. Nrf2 Transcription Factor Activity Assay (ELISA-based)

This assay measures the binding of active Nrf2 from nuclear extracts to an oligonucleotide containing the ARE consensus sequence immobilized on a microplate.

Materials:

  • Nrf2 Transcription Factor Activity Assay Kit (commercially available)

  • Nuclear extraction reagents

  • Microplate reader (absorbance at 450 nm)

Protocol:

  • Nuclear Extract Preparation: Treat cells with Catalpol, harvest, and prepare nuclear extracts according to the kit's protocol.

  • Nrf2-ARE Binding: Add the prepared nuclear extracts to the wells of the ARE-coated plate. Incubate to allow active Nrf2 to bind to the immobilized DNA.

  • Antibody Incubation: Wash the wells and add a primary antibody specific to the DNA-bound form of Nrf2. Following another wash, add an HRP-conjugated secondary antibody.

  • Colorimetric Detection: After a final wash, add a developing solution (e.g., TMB substrate) and incubate until a blue color develops. Stop the reaction with a stop solution, which will turn the color to yellow.

  • Measurement: Measure the absorbance at 450 nm. The absorbance is proportional to the amount of active Nrf2 in the sample.

signaling_pathway_nrf2 cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus catalpol Catalpol keap1_nrf2 Keap1-Nrf2 Complex catalpol->keap1_nrf2 Induces dissociation ros Oxidative Stress (e.g., H₂O₂) ros->keap1_nrf2 Induces dissociation nrf2_cyto Nrf2 keap1_nrf2->nrf2_cyto keap1 Keap1 keap1_nrf2->keap1 nrf2_nuc Nrf2 nrf2_cyto->nrf2_nuc Translocation are ARE nrf2_nuc->are Binds to antioxidant_genes Antioxidant Genes (HO-1, NQO1, SOD, etc.) are->antioxidant_genes Activates Transcription

Caption: Catalpol's activation of the Nrf2 signaling pathway.

Conclusion

The cell-based assays described in this application note provide a robust framework for evaluating the antioxidant potential of Catalpol. By measuring the reduction in intracellular ROS, the inhibition of lipid peroxidation, and the activation of the Nrf2 signaling pathway, researchers can gain a comprehensive understanding of Catalpol's mechanisms of action. The provided protocols and data serve as a valuable resource for scientists in academic and industrial settings who are investigating the therapeutic potential of Catalpol for conditions associated with oxidative stress.

References

Application Notes and Protocols: Ames Test for Assessing Mutagenicity of Catalpin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ames test, a bacterial reverse mutation assay, is a widely used and internationally accepted method for the initial screening of the mutagenic potential of chemical substances.[1][2][3][4] Developed by Bruce N. Ames, the test utilizes specific strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for histidine or tryptophan, respectively.[1] These strains carry mutations that prevent them from synthesizing these essential amino acids. The assay assesses the ability of a test substance to cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on a medium lacking the specific amino acid. A positive result, indicated by a significant increase in the number of revertant colonies compared to a negative control, suggests that the test substance is mutagenic and may have carcinogenic potential. This document provides a detailed protocol for assessing the mutagenic potential of a hypothetical compound, Catalpin, using the Ames test, in accordance with OECD Guideline 471.

Principle of the Ames Test

The core principle of the Ames test is the detection of reverse mutations in amino acid-requiring bacterial strains when exposed to a potential mutagen. The tester strains are specifically designed to be highly sensitive to mutagens through various genetic modifications, including:

  • Point mutations: Specific mutations in the histidine (his) or tryptophan (trp) operon that can be reverted by base-pair substitutions or frameshift mutations.

  • Increased cell wall permeability: A mutation (rfa) that results in a defective lipopolysaccharide layer, allowing for better penetration of large molecules.

  • Impaired DNA excision repair: A deletion in the uvrB gene eliminates this error-free DNA repair mechanism, forcing the cell to rely on error-prone repair pathways, which increases the likelihood of mutations.

  • Enhanced error-prone DNA repair: The presence of the pKM101 plasmid, which enhances the activity of an error-prone DNA repair system.

The test is conducted both in the presence and absence of a metabolic activation system (S9 mix). The S9 mix is a supernatant fraction of a liver homogenate from a rodent (typically rat) that has been treated with an enzyme-inducing agent. This system mimics mammalian metabolism and is crucial for identifying pro-mutagens, which are substances that become mutagenic only after metabolic activation by enzymes such as cytochrome P450s.

Experimental Workflow Diagram

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_plating Plating and Incubation cluster_analysis Data Analysis bacterial_culture 1. Prepare overnight bacterial cultures (e.g., TA98, TA100) pre_incubation 4. Pre-incubation: Bacteria + this compound/Control (with and without S9 mix) bacterial_culture->pre_incubation s9_mix 2. Prepare S9 mix (for +S9 condition) s9_mix->pre_incubation test_compound 3. Prepare this compound and control solutions test_compound->pre_incubation add_top_agar 5. Add molten top agar (B569324) pre_incubation->add_top_agar plate 6. Pour onto minimal glucose agar plates add_top_agar->plate incubate 7. Incubate at 37°C for 48-72 hours plate->incubate count_colonies 8. Count revertant colonies incubate->count_colonies analyze 9. Analyze data and determine mutagenicity count_colonies->analyze

Caption: Experimental workflow for the Ames test.

Materials and Methods

Bacterial Strains

A minimum of five tester strains should be used as recommended by the OECD 471 guideline. The selection should include strains capable of detecting both base-pair substitution and frameshift mutagens.

StrainMutation Type DetectedKey Genotype Features
S. typhimurium TA98FrameshifthisD3052, rfa, ΔuvrB, pKM101
S. typhimurium TA100Base-pair substitutionhisG46, rfa, ΔuvrB, pKM101
S. typhimurium TA1535Base-pair substitutionhisG46, rfa, ΔuvrB
S. typhimurium TA1537FrameshifthisC3076, rfa, ΔuvrB
E. coli WP2 uvrA (pKM101)Base-pair substitutiontrpE, ΔuvrA, pKM101
Reagents and Media
  • Oxoid Nutrient Broth No. 2

  • Minimal Glucose Agar (MGA) plates

  • Top agar (containing a trace amount of histidine and biotin (B1667282) for Salmonella strains, or tryptophan for E. coli)

  • This compound (test substance)

  • Solvent (e.g., DMSO, water)

  • Positive controls (see table below)

  • S9 mix (e.g., from Aroclor 1254-induced rat liver)

Positive Controls

Appropriate positive controls must be included to demonstrate the sensitivity of the assay and the metabolic activity of the S9 mix.

StrainConditionPositive ControlConcentration Range
TA98 -S92-Nitrofluorene1-10 µ g/plate
+S9Benzo[a]pyrene1-10 µ g/plate
TA100 -S9Sodium Azide0.1-1 µ g/plate
+S92-Aminoanthracene0.5-5 µ g/plate
TA1535 -S9Sodium Azide0.1-1 µ g/plate
+S92-Aminoanthracene0.5-5 µ g/plate
TA1537 -S99-Aminoacridine20-100 µ g/plate
+S92-Aminoanthracene0.5-5 µ g/plate
WP2 uvrA (pKM101) -S94-Nitroquinoline-1-oxide0.1-1 µ g/plate
+S92-Aminoanthracene0.5-5 µ g/plate

Experimental Protocol

This protocol describes the pre-incubation method, which is generally considered more sensitive than the plate incorporation method.

Preparation of Bacterial Cultures
  • Aseptically transfer a single colony of each tester strain into a flask containing Oxoid Nutrient Broth No. 2.

  • Incubate the cultures overnight at 37°C with shaking (approximately 120 rpm) until they reach a density of 1-2 x 10⁹ cells/mL.

Preparation of Test and Control Solutions
  • Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution.

  • Perform a serial dilution to obtain at least five different concentrations for testing. The highest concentration should be 5 mg/plate or the maximum non-toxic concentration.

  • Prepare solutions of the negative (solvent) and positive controls.

Pre-incubation
  • Label sterile test tubes for each strain, concentration of this compound, and control, for both with and without S9 mix conditions.

  • To each tube, add the following in order:

    • Without S9 mix: 0.1 mL of bacterial culture, 0.5 mL of phosphate (B84403) buffer (pH 7.4), and 0.1 mL of the this compound solution or control.

    • With S9 mix: 0.1 mL of bacterial culture, 0.5 mL of S9 mix, and 0.1 mL of the this compound solution or control.

  • Incubate the tubes at 37°C for 20-30 minutes with gentle shaking.

Plating and Incubation
  • After pre-incubation, add 2.0 mL of molten top agar (maintained at 45°C) to each tube.

  • Vortex briefly and immediately pour the contents onto the surface of a minimal glucose agar plate.

  • Gently tilt and rotate the plate to ensure even distribution of the top agar.

  • Allow the top agar to solidify completely.

  • Invert the plates and incubate them at 37°C for 48 to 72 hours.

Colony Counting
  • After the incubation period, count the number of revertant colonies on each plate.

  • Examine the plates for signs of cytotoxicity, such as a reduction in the background lawn of bacterial growth.

Data Presentation and Analysis

All quantitative data should be summarized in a clear and structured format.

Example Data Table: Mutagenicity of this compound on S. typhimurium TA100
TreatmentConcentration (µ g/plate )S9 MixRevertant Colonies per Plate (Mean ± SD)Fold Increase over Negative Control
Negative Control 0 (Solvent)-120 ± 151.0
0 (Solvent)+135 ± 181.0
This compound 10-125 ± 121.0
50-130 ± 161.1
100-145 ± 201.2
500-150 ± 141.3
1000-160 ± 191.3
10+280 ± 252.1
50+450 ± 303.3
100+700 ± 455.2
500+950 ± 607.0
1000+ToxicN/A
Positive Control 1-850 ± 707.1
(Sodium Azide)
Positive Control 2.5+1200 ± 908.9
(2-Aminoanthracene)
Interpretation of Results

A test substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies and/or a reproducible increase of at least two-fold for TA98 and TA100, and three-fold for TA1535 and TA1537, over the negative control for at least one concentration.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship between the components of the Ames test and the potential outcomes.

Ames_Logic cluster_input Inputs cluster_process Process cluster_outcome Potential Outcomes cluster_result Observable Results cluster_conclusion Conclusion Test_Compound Test Compound (this compound) Exposure Exposure of Bacteria to Test Compound Test_Compound->Exposure Bacterial_Strains Bacterial Strains (his-/trp-) Bacterial_Strains->Exposure S9_Mix Metabolic Activation (S9 Mix) S9_Mix->Exposure No_Mutation No Reverse Mutation Exposure->No_Mutation If compound is not a mutagen Mutation Reverse Mutation Occurs Exposure->Mutation If compound is a mutagen No_Growth No Growth on Selective Media No_Mutation->No_Growth Growth Growth (Colonies Form) on Selective Media Mutation->Growth Non_Mutagenic Non-Mutagenic No_Growth->Non_Mutagenic Mutagenic Mutagenic Growth->Mutagenic

Caption: Logical flow of the Ames test.

Conclusion

The Ames test is a reliable and efficient primary screen for the mutagenic potential of a test substance like this compound. A positive result in this assay is a strong indicator of potential genotoxicity and warrants further investigation using in vitro and in vivo mammalian cell genotoxicity assays. Conversely, a negative result provides a degree of confidence in the genetic safety of the compound. Adherence to standardized protocols, such as those outlined in OECD Guideline 471, is crucial for ensuring the validity and reproducibility of the results.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Catalpin Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of Catalpin extraction.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction and purification of this compound.

Issue 1: Low this compound Yield in Crude Extract

  • Question: We are experiencing a significantly lower than expected yield of this compound in our initial crude extract. What are the potential causes and solutions?

  • Answer: Low yield of this compound in the crude extract can stem from several factors, from the raw material to the extraction parameters. Here's a systematic approach to troubleshooting this issue:

    1. Raw Material Quality and Preparation:

    • Plant Material: Ensure you are using the correct species of Catalpa, with Catalpa bignonioides being a common source. The concentration of this compound can vary depending on the plant part (fruits, leaves, or bark), geographical location, and harvest time.[1][2] For instance, the fruits should ideally be harvested when they are green, as the quality of extracts can be altered as they turn brown.[3]

    • Drying and Grinding: Improper drying can lead to degradation of iridoid glycosides. The plant material should be thoroughly dried in a shaded, well-ventilated area to prevent microbial growth and enzymatic degradation. A finely ground powder increases the surface area for solvent penetration, leading to higher extraction efficiency.[4]

    2. Extraction Solvent and Conditions:

    • Solvent Choice: this compound, as an iridoid glycoside, is a polar molecule. Aqueous ethanol (B145695) (a mixture of ethanol and water) is generally the most effective solvent for extracting iridoid glycosides.[5] The optimal ethanol concentration is crucial; for many iridoid glycosides, a concentration between 50% and 80% yields the best results. Pure ethanol or water alone may be less efficient.

    • Solid-to-Solvent Ratio: A low solvent volume may not be sufficient to dissolve all the available this compound. Conversely, an excessively high ratio can make the subsequent concentration step cumbersome and energy-intensive. A typical starting point is a 1:10 to 1:30 solid-to-solvent ratio (g/mL).

    • Temperature and Time: Increased temperature generally improves solvent viscosity and penetration, enhancing extraction. However, excessively high temperatures can lead to the degradation of thermolabile compounds like this compound. Similarly, a longer extraction time can increase yield up to a certain point, after which degradation may occur or an equilibrium is reached.

    3. Extraction Method:

    • Maceration: This simple method may result in lower yields due to its lower efficiency compared to more advanced techniques.

    • Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE): These methods can significantly improve yield and reduce extraction time by enhancing cell wall disruption and mass transfer. However, parameters such as power and duration need to be optimized to prevent degradation.

Issue 2: Co-extraction of Impurities

  • Question: Our crude extract contains a high level of impurities, which is complicating the purification process. How can we improve the selectivity of our extraction?

  • Answer: High levels of impurities are a common challenge in natural product extraction. Here are some strategies to enhance the selectivity for this compound:

    • Solvent Polarity: Fine-tuning the polarity of your extraction solvent can help. While aqueous ethanol is effective, you can experiment with slightly different ethanol-to-water ratios to minimize the extraction of highly nonpolar or very polar impurities.

    • Sequential Extraction: Consider a sequential extraction with solvents of increasing polarity. For example, you could first perform an extraction with a nonpolar solvent like hexane (B92381) to remove lipids and chlorophyll (B73375) before extracting with your primary solvent (e.g., aqueous ethanol).

    • Temperature Control: Lowering the extraction temperature can sometimes improve selectivity, as some undesirable compounds may have higher solubility at elevated temperatures.

Issue 3: Loss of this compound During Purification

  • Question: We are observing a significant loss of this compound during the column chromatography purification step. What could be the reasons, and how can we mitigate this?

  • Answer: Loss of the target compound during purification is a frequent problem. Here are some potential causes and solutions for improving recovery during column chromatography:

    • Stationary Phase Adsorption: this compound may be irreversibly adsorbing to the stationary phase (e.g., silica (B1680970) gel). Ensure the stationary phase is properly packed and equilibrated. You might also consider using a different stationary phase, such as C18 reverse-phase silica, which separates compounds based on hydrophobicity.

    • Mobile Phase Composition: The polarity of the mobile phase is critical for eluting this compound from the column. If the solvent is not polar enough, the compound will remain on the column. A gradient elution, where the polarity of the mobile phase is gradually increased, is often more effective than an isocratic elution for separating complex mixtures.

    • Fraction Collection: You may be losing this compound between fractions. It is crucial to monitor the elution process using thin-layer chromatography (TLC) to identify the fractions containing your target compound accurately.

    • Compound Degradation: this compound might be degrading on the column. This can be minimized by working quickly, avoiding exposure to strong light, and maintaining a neutral pH if possible.

Frequently Asked Questions (FAQs)

1. General Extraction

  • What is the best plant part of Catalpa bignonioides for this compound extraction?

    • This compound is found in the fruits, leaves, and bark of Catalpa bignonioides. The fruits are often reported to have a high concentration of iridoid glycosides.

  • What is the most effective and efficient extraction method for this compound?

    • While traditional methods like maceration can be used, modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are generally more efficient, offering higher yields in shorter times with reduced solvent consumption. Supercritical Fluid Extraction (SFE) with CO2 is another green and efficient alternative.

2. Optimization of Extraction Parameters

  • How does the ethanol concentration in an aqueous ethanol solvent affect this compound yield?

    • The concentration of ethanol significantly impacts the extraction yield of polar compounds like this compound. A mixture of ethanol and water is generally more effective than either solvent alone. The optimal concentration often lies between 50% and 80% ethanol, as this provides a good balance of polarity for dissolving iridoid glycosides while penetrating the plant matrix.

  • What is the impact of temperature on this compound extraction?

    • Increasing the extraction temperature generally enhances the solubility and diffusion of this compound, leading to a higher yield. However, temperatures that are too high can cause degradation of the compound. It is essential to find an optimal temperature that maximizes extraction without causing significant degradation.

3. Purification and Analysis

  • What is a suitable method for purifying this compound from a crude extract?

    • A common method for purifying iridoid glycosides from crude extracts is column chromatography. This can be followed by further purification techniques like preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity. Liquid-liquid fractionation can also be used as an initial purification step to separate compounds based on their polarity.

  • How can the concentration of this compound in an extract be quantified?

    • High-Performance Liquid Chromatography (HPLC) with a UV detector is the most common and reliable method for the quantitative analysis of this compound in plant extracts. A validated HPLC method allows for accurate determination of the concentration by comparing the peak area of this compound in the sample to that of a known standard.

Data Presentation

Table 1: Influence of Extraction Parameters on Iridoid Glycoside Yield (General)

ParameterCondition 1Yield 1Condition 2Yield 2Condition 3Yield 3Reference
Ethanol Conc. 30%Lower50%Higher70%Lower
Temperature 40°C15 mg/g60°C25 mg/g80°C22 mg/gFictional Data
Time 30 min18 mg/g60 min24 mg/g90 min23 mg/gFictional Data
Solid/Solvent 1:10 g/mL20 mg/g1:20 g/mL25 mg/g1:30 g/mL23 mg/gFictional Data

Note: The yield data in this table is illustrative for iridoid glycosides in general and may not be specific to this compound. Researchers should optimize these parameters for their specific experimental setup.

Table 2: Comparison of Extraction Methods for Iridoid Glycosides

Extraction MethodTypical TimeTypical TemperatureRelative YieldAdvantagesDisadvantages
Maceration 24-72 hoursRoom Temp.ModerateSimple, low costTime-consuming, lower efficiency
Ultrasound-Assisted 15-60 min40-60°CHighFast, high efficiency, less solventEquipment cost, potential for degradation
Microwave-Assisted 5-30 min50-80°CHighVery fast, high efficiency, less solventEquipment cost, potential for thermal degradation
Supercritical Fluid (CO2) 1-4 hours40-60°CHighGreen solvent, high selectivityHigh initial equipment cost

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

  • Sample Preparation: Dry the plant material (e.g., Catalpa bignonioides fruits) at 40-50°C until constant weight. Grind the dried material into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Weigh 10 g of the powdered plant material and place it in a 250 mL flask.

    • Add 200 mL of 70% aqueous ethanol (1:20 solid-to-solvent ratio).

    • Place the flask in an ultrasonic bath.

    • Sonicate at a frequency of 40 kHz and a power of 250 W for 30 minutes at a constant temperature of 50°C.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper.

    • Wash the residue with a small amount of the extraction solvent.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

  • Purification (Optional):

    • The crude extract can be further purified using column chromatography on silica gel or a C18 stationary phase.

  • Quantification:

    • Analyze the this compound content in the crude extract and purified fractions using a validated HPLC-UV method.

Protocol 2: Microwave-Assisted Extraction (MAE) of this compound

  • Sample Preparation: Prepare the plant material as described in the UAE protocol.

  • Extraction:

    • Place 5 g of the powdered plant material into a microwave extraction vessel.

    • Add 100 mL of 60% aqueous ethanol (1:20 solid-to-solvent ratio).

    • Seal the vessel and place it in the microwave extractor.

    • Set the microwave power to 400 W and the extraction time to 15 minutes. Maintain the temperature at around 70°C.

  • Post-Extraction Processing:

    • After extraction, allow the vessel to cool to room temperature.

    • Filter and concentrate the extract as described in the UAE protocol.

  • Purification and Quantification:

    • Follow the same procedures for purification and quantification as outlined in the UAE protocol.

Visualizations

Experimental_Workflow cluster_extraction Extraction Methods A Plant Material (Catalpa bignonioides) B Drying & Grinding A->B C Extraction B->C D Filtration C->D E Concentration (Rotary Evaporation) D->E F Crude Extract E->F G Purification (Column Chromatography) F->G I Quantification (HPLC) F->I H Pure this compound G->H H->I C1 Maceration C2 Ultrasound-Assisted Extraction C3 Microwave-Assisted Extraction

Caption: A generalized workflow for the extraction and purification of this compound.

Signaling_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_this compound This compound Action cluster_pathway NF-κB and MAPK Signaling Pathways cluster_response Cellular Response Stimulus Inflammatory Stimulus MAPKKK MAPKKK (e.g., TAK1) Stimulus->MAPKKK activates This compound This compound IKK IKK Complex This compound->IKK inhibits MAPK MAPK (e.g., p38) This compound->MAPK inhibits IkappaB IκBα IKK->IkappaB phosphorylates NFkappaB NF-κB (p50/p65) NFkappaB_nucleus NF-κB (in nucleus) NFkappaB->NFkappaB_nucleus translocates to nucleus Inflammatory_Genes Expression of Pro-inflammatory Genes (e.g., TNF-α, IL-6) NFkappaB_nucleus->Inflammatory_Genes induces transcription MAPKKK->IKK activates MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK phosphorylates MAPKK->MAPK phosphorylates MAPK->Inflammatory_Genes activates transcription factors

Caption: The inhibitory effect of this compound on the NF-κB and MAPK signaling pathways.

References

Catalpol Technical Support Center: Overcoming Solubility and Stability Challenges in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with Catalpol (B1668604) in aqueous solutions. Our aim is to provide practical guidance to ensure the successful design and execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: Is Catalpol soluble in water?

Yes, Catalpol is an iridoid glycoside with a polar structure, which makes it soluble in water. However, its stability in aqueous solutions is a more critical factor to consider during experimental design.

Q2: What are the main challenges when preparing Catalpol solutions?

The primary challenge is not dissolving Catalpol, but preventing its degradation. Catalpol is sensitive to both temperature and pH. It is unstable at high temperatures and in acidic or alkaline environments, with optimal stability in neutral pH solutions.[1]

Q3: How should I store Catalpol powder and its stock solutions?

Catalpol powder should be stored at -20°C for long-term stability (up to 3 years). Stock solutions in solvents like DMSO can be stored at -80°C for up to a year. It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue: Precipitation or Cloudiness in my Aqueous Solution
  • Possible Cause 1: pH of the solution.

    • Explanation: Catalpol is most stable in neutral pH (around 7.0). Acidic or alkaline conditions can lead to its degradation, and the degradation products may have lower solubility.[1]

    • Solution: Ensure your water or buffer is at a neutral pH. For cell culture experiments, use a buffered medium like DMEM or RPMI-1640. For other applications, consider using a phosphate-buffered saline (PBS) at pH 7.2-7.4.

  • Possible Cause 2: High Temperature.

    • Explanation: Catalpol degrades rapidly at elevated temperatures, especially at 100°C.[1] Even moderately elevated temperatures can accelerate degradation over time.

    • Solution: Prepare Catalpol solutions at room temperature. Avoid heating to dissolve the compound. If you need to sterilize the solution, use a 0.22 µm syringe filter instead of autoclaving.

Issue: Inconsistent or No Biological Effect in My Experiments
  • Possible Cause 1: Degradation of Catalpol in the prepared solution.

    • Explanation: Due to its instability, Catalpol may have degraded between the time of preparation and the time of the experiment, leading to a lower effective concentration of the active compound.

    • Solution: Prepare fresh Catalpol solutions for each experiment. If you must store a solution, keep it at 4°C for a very short period (no more than a few hours) or frozen at -80°C for longer-term storage. Always bring the solution to the experimental temperature just before use.

  • Possible Cause 2: Interaction with other components in the medium.

    • Explanation: Some studies suggest that certain amino acids can promote the degradation of Catalpol.

    • Solution: While it is often unavoidable to use amino acid-rich media for cell culture, be aware of this potential interaction. Preparing fresh solutions and minimizing the time between preparation and use is the best mitigation strategy.

Data Presentation: Solubility and Stability of Catalpol

Table 1: Solubility of Catalpol in Various Solvents

SolventConcentrationNotes
Water72 mg/mLStability is pH and temperature-dependent.
DMSO72 mg/mLA good solvent for preparing concentrated stock solutions.
PBS (pH 7.2)10 mg/mLA suitable buffer for maintaining a neutral pH.
Ethanol5 mg/mLCan be used as a co-solvent.

Table 2: Effect of pH and Temperature on Catalpol Degradation

pHTemperature (°C)Degradation Rate Constant (k, h⁻¹)Activation Energy (Ea, kJ/mol)
4.070-100Varies (increases with temperature)81.7
5.070-100Varies (increases with temperature)88.8
6.070-100Varies (increases with temperature)98.7

Data adapted from a study on Catalpol degradation kinetics. The degradation was found to follow first-order kinetics.

Experimental Protocols

Protocol 1: Preparation of Catalpol Stock Solution for In Vitro Cell Culture Experiments
  • Materials:

    • Catalpol powder

    • Sterile Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • In a sterile environment (e.g., a biological safety cabinet), weigh the desired amount of Catalpol powder.

    • Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 50-70 mg/mL).

    • Vortex briefly until the Catalpol is completely dissolved.

    • Aliquot the stock solution into sterile microcentrifuge tubes in volumes suitable for single experiments to avoid multiple freeze-thaw cycles.

    • Store the aliquots at -80°C.

  • Preparation of Working Solution:

    • Thaw a single aliquot of the Catalpol stock solution at room temperature.

    • Dilute the stock solution to the desired final concentration in your cell culture medium (e.g., DMEM, RPMI-1640) immediately before adding it to your cells.

    • Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent toxicity.

Protocol 2: Preparation of Catalpol Solution for Oral Gavage in Animal Studies
  • Materials:

    • Catalpol powder

    • Sterile DMSO

    • Sterile PEG300

    • Sterile Tween 80

    • Sterile Saline (0.9% NaCl)

    • Sterile conical tubes

  • Procedure (Example for a 2 mg/mL final concentration):

    • Weigh the required amount of Catalpol powder.

    • Prepare the vehicle by mixing the solvents in the following ratio: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.

    • First, dissolve the Catalpol powder in DMSO.

    • Add PEG300 to the solution and mix thoroughly until the solution is clear.

    • Add Tween 80 and mix again until the solution is clear.

    • Finally, add the saline to reach the final volume and mix thoroughly.

    • Sonication can be used to aid dissolution if necessary.

    • It is recommended to prepare this formulation fresh for each day of dosing.

Visualizations: Signaling Pathways and Workflows

Below are diagrams illustrating key signaling pathways modulated by Catalpol and a general experimental workflow for preparing Catalpol solutions.

experimental_workflow cluster_preparation Solution Preparation cluster_application Experimental Application cluster_working_solution Working Solution Preparation catalpol_powder Catalpol Powder stock_solution Concentrated Stock Solution catalpol_powder->stock_solution Dissolve solvent Solvent (e.g., DMSO) solvent->stock_solution working_solution_vitro Working Solution (In Vitro) stock_solution->working_solution_vitro Dilute working_solution_vivo Working Solution (In Vivo) stock_solution->working_solution_vivo Dilute in_vitro In Vitro (Cell Culture) in_vivo In Vivo (Animal Model) culture_medium Cell Culture Medium culture_medium->working_solution_vitro vehicle Vehicle (e.g., Saline, PEG300) vehicle->working_solution_vivo working_solution_vitro->in_vitro Treat Cells working_solution_vivo->in_vivo Administer

Caption: General workflow for preparing Catalpol solutions for experiments.

ampk_pathway catalpol Catalpol ampk AMPK catalpol->ampk pi3k PI3K catalpol->pi3k mitochondrial_function Mitochondrial Function ampk->mitochondrial_function Improves ros ROS Production ampk->ros Reduces apoptosis Apoptosis ampk->apoptosis Reduces akt Akt pi3k->akt akt->apoptosis Inhibits nfkb_pathway inflammatory_stimuli Inflammatory Stimuli tlr4 TLR4 inflammatory_stimuli->tlr4 mapk MAPK tlr4->mapk ikb IκB mapk->ikb Phosphorylates nfkb NF-κB ikb->nfkb nucleus Nucleus nfkb->nucleus Translocation pro_inflammatory_cytokines Pro-inflammatory Cytokines nucleus->pro_inflammatory_cytokines Transcription catalpol Catalpol catalpol->tlr4 Inhibits catalpol->mapk Inhibits nrf2_ho1_pathway oxidative_stress Oxidative Stress keap1 Keap1 oxidative_stress->keap1 Inactivates nrf2 Nrf2 keap1->nrf2 Dissociation nucleus Nucleus nrf2->nucleus Translocation are ARE (Antioxidant Response Element) nucleus->are Binds to ho1 HO-1 are->ho1 Transcription antioxidant_enzymes Antioxidant Enzymes are->antioxidant_enzymes Transcription catalpol Catalpol catalpol->nrf2 Activates

References

Technical Support Center: Optimizing Catalpol Dosage for In Vivo Anti-inflammatory Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Catalpol (B1668604) in in vivo anti-inflammatory studies.

Frequently Asked Questions (FAQs)

1. What is Catalpol and what are its known anti-inflammatory mechanisms?

Catalpol is an iridoid glycoside primarily extracted from the root of Rehmannia glutinosa. It has demonstrated a variety of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.[1][2][3][4] Its anti-inflammatory properties are attributed to its ability to modulate several key signaling pathways.

Catalpol has been shown to inhibit the activation of the NF-κB and MAPK signaling pathways, which are crucial in the inflammatory response.[5] It can also suppress the NLRP3 inflammasome, a key component of the innate immune system that triggers inflammation. Furthermore, Catalpol has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

2. What are the typical dosage ranges for Catalpol in in vivo anti-inflammatory studies?

The effective dosage of Catalpol can vary significantly depending on the animal model, the nature and severity of the inflammatory condition, and the route of administration. Based on published studies, dosages can range from 5 mg/kg to 120 mg/kg. For instance, in models of diabetic nephropathy in rats, doses of 30, 60, and 120 mg/kg have been used. In a murine model of chronic kidney disease, a dose of 5 mg/kg was administered. For depression-like behavior in mice, oral doses of 5, 10, or 20 mg/kg have been effective. It is crucial to perform dose-response studies to determine the optimal dosage for a specific experimental setup.

3. What is the recommended route of administration for Catalpol in vivo?

Catalpol has been administered through various routes in preclinical studies, including oral (p.o.), intravenous (i.v.), and intraperitoneal (i.p.) injection. Oral administration is common for studying chronic inflammatory conditions. The choice of administration route will depend on the experimental goals, the desired pharmacokinetic profile, and the specific animal model of inflammation being used.

4. Is Catalpol toxic at therapeutic doses?

Existing studies suggest that Catalpol is relatively safe at effective doses. Acute toxicity studies in mice have shown no obvious toxic symptoms after oral administration of up to 1000 mg/kg. However, the median lethal dose (LD50) was determined to be 206.5 mg/kg via intraperitoneal injection in mice, indicating that the route of administration can significantly impact toxicity. As with any experimental compound, it is essential to conduct preliminary toxicity studies to establish a safe and effective dose range for your specific model.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Lack of or weak anti-inflammatory effect - Suboptimal Dosage: The dose of Catalpol may be too low for the specific animal model or inflammatory stimulus. - Inappropriate Route of Administration: The chosen route may not provide adequate bioavailability. - Timing of Administration: Catalpol may need to be administered prophylactically or at a specific time point relative to the inflammatory insult. - Compound Stability: Catalpol may be unstable in the vehicle used for administration.- Conduct a dose-response study to determine the optimal effective dose. - Consider alternative routes of administration (e.g., i.p. or i.v. for more direct delivery). - Optimize the treatment schedule (e.g., pre-treatment vs. post-treatment). - Ensure the stability of Catalpol in your chosen vehicle and prepare fresh solutions for each experiment.
High variability in results between animals - Inconsistent Administration: Inaccurate dosing or inconsistent administration technique. - Biological Variation: Natural variation in the inflammatory response among individual animals. - Severity of Inflammation: Inconsistent induction of the inflammatory model.- Ensure accurate and consistent administration of Catalpol to all animals. - Increase the number of animals per group to account for biological variability. - Standardize the procedure for inducing inflammation to ensure consistency across all animals.
Observed toxicity or adverse effects - Dosage is too high: The administered dose may be approaching toxic levels. - Route of Administration: Certain routes (e.g., i.p.) may lead to higher systemic exposure and potential toxicity. - Solvent/Vehicle Toxicity: The vehicle used to dissolve Catalpol may be causing adverse effects.- Reduce the dosage of Catalpol. - Consider a less invasive route of administration if possible (e.g., oral). - Run a vehicle-only control group to assess any potential toxicity of the solvent.

Data Summary

Table 1: Summary of In Vivo Anti-inflammatory Studies with Catalpol

Animal Model Inflammatory Condition Dosage Range Route of Administration Key Findings Reference
RatsDiabetic Nephropathy30, 60, 120 mg/kgNot specifiedReduced kidney weight index, improved kidney function.
MiceChronic Kidney Disease5 mg/kgNot specifiedAmeliorated altered body and kidney weight, reduced markers of inflammation and oxidative stress.
MiceDepression-like behavior5, 10, 20 mg/kgOral (p.o.)Reversed anomalies in behavioral tests, restored levels of antioxidants.
RatsCollagen-Induced ArthritisNot specifiedNot specifiedReduced paw swelling and thickness, alleviated articular cartilage damage.
MiceAcute Lung Injury (LPS-induced)Not specifiedNot specifiedProtective effect through inhibition of TLR4 expression and suppression of NF-κB and MAPK activation.

Experimental Protocols

Protocol 1: Evaluation of Catalpol in a Lipopolysaccharide (LPS)-Induced Acute Lung Injury Mouse Model

  • Animal Model: C57BL/6 mice (8-10 weeks old).

  • Induction of Inflammation: Intratracheal instillation of LPS (5 mg/kg) in sterile saline.

  • Catalpol Administration: Administer Catalpol (e.g., 10, 20, 40 mg/kg, i.p. or p.o.) 1 hour before LPS challenge. A vehicle control group should be included.

  • Sample Collection: At 6-24 hours post-LPS administration, collect bronchoalveolar lavage fluid (BALF) and lung tissue.

  • Outcome Measures:

    • Total and differential cell counts in BALF.

    • Pro-inflammatory cytokine levels (TNF-α, IL-1β, IL-6) in BALF and lung homogenates (measured by ELISA).

    • Histopathological analysis of lung tissue (H&E staining) to assess inflammation and injury.

    • Western blot analysis of lung tissue homogenates to assess the phosphorylation status of key signaling proteins in the NF-κB and MAPK pathways.

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis animal_model Select Animal Model (e.g., C57BL/6 Mice) prepare_catalpol Prepare Catalpol Solution administer_catalpol Administer Catalpol (p.o., i.p., or i.v.) prepare_catalpol->administer_catalpol induce_inflammation Induce Inflammation (e.g., LPS injection) administer_catalpol->induce_inflammation sample_collection Sample Collection (Blood, Tissue) induce_inflammation->sample_collection biochemical_assays Biochemical Assays (ELISA, Western Blot) sample_collection->biochemical_assays histology Histopathology sample_collection->histology

Caption: General experimental workflow for in vivo anti-inflammatory studies.

nf_kappa_b_pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Activation cluster_signaling Intracellular Signaling cluster_response Cellular Response lps LPS tlr4 TLR4 lps->tlr4 tnfa TNF-α tnfr TNFR tnfa->tnfr ikk IKK Complex tlr4->ikk tnfr->ikk ikb IκBα ikk->ikb Phosphorylates & Degrades nfkb NF-κB (p65/p50) nucleus Nucleus nfkb->nucleus Translocates to gene_transcription Gene Transcription nfkb->gene_transcription Activates cytokines Pro-inflammatory Cytokines gene_transcription->cytokines catalpol Catalpol catalpol->ikk Inhibits

Caption: Simplified NF-κB signaling pathway and the inhibitory action of Catalpol.

References

Troubleshooting inconsistent results in Catalpin bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during bioassays with Catalpin (henceforth referred to as Catalpol (B1668604), the correct chemical name).

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that can lead to inconsistent or unexpected results in Catalpol bioassays.

Q1: My experimental results with Catalpol are highly variable between replicates and different experiments. What are the most common causes?

A1: Inconsistent results with natural products like Catalpol can stem from several factors. Here is a checklist of common culprits:

  • Compound Stability: Catalpol is known to be sensitive to acidic conditions and can degrade at high temperatures. Cell culture medium can become acidic over time due to cellular metabolism. Ensure the pH of your media is stable and consider preparing fresh solutions for each experiment.

  • Stock Solution Issues:

    • Preparation: Ensure your Catalpol stock solution is fully dissolved. Use an appropriate solvent (e.g., DMSO, sterile PBS) and vortex thoroughly.

    • Storage: Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

    • Age: Amino acids present in cell culture media can promote the degradation of Catalpol. It is best practice to make fresh dilutions from a frozen stock for each experiment rather than storing working dilutions in media for extended periods.

  • Cell Culture Health & Consistency:

    • Cell Density: Inconsistent cell seeding is a major source of variability. Always perform an accurate cell count (e.g., using a hemocytometer or automated cell counter) before plating.

    • Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered responses.

    • Contamination: Regularly test your cell lines for mycoplasma contamination, which can significantly alter cellular metabolism and response to treatments.

  • Assay Protocol:

    • Pipetting Errors: Ensure your pipettes are calibrated and use proper pipetting techniques to minimize volume errors, especially when preparing serial dilutions.

    • Incubation Times: Adhere strictly to the optimized incubation times for cell treatment and assay reagent steps.

    • Edge Effects: In 96-well plates, wells on the outer edges are prone to evaporation, leading to changes in reagent concentration. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media.[1]

Q2: I am not observing the expected biological effect (e.g., anti-inflammatory or neuroprotective activity) of Catalpol. What should I check?

A2: If Catalpol is not showing activity, consider the following:

  • Concentration Range: You may be using a concentration that is too low. The effective concentration of Catalpol can vary significantly depending on the cell type and the specific assay. Consult the literature for appropriate concentration ranges for your experimental model (see Table 1).

  • Compound Degradation: As mentioned in Q1, Catalpol's stability is critical. If your stock solution is old or has been stored improperly, the compound may have degraded. Prepare a fresh stock solution from a reliable source.

  • Cell Model Suitability: The target signaling pathway that Catalpol modulates may not be active or relevant in your chosen cell line. For example, to measure anti-inflammatory effects, the cells often need to be stimulated (e.g., with LPS) to activate pathways like NF-κB.

  • Assay Sensitivity: The chosen assay may not be sensitive enough to detect the subtle changes induced by Catalpol. Ensure your assay has a good signal-to-noise ratio and a sufficiently large dynamic range.

Q3: I am seeing unexpected cytotoxicity at concentrations that are reported to be safe in the literature. Why might this be happening?

A3: Unforeseen cytotoxicity can be alarming. Here are some potential reasons:

  • Solvent Toxicity: If using a solvent like DMSO to dissolve Catalpol, ensure the final concentration in your culture wells is non-toxic (typically below 0.5%). Run a vehicle control (media with the solvent at the same concentration) to confirm the solvent itself is not causing cell death.

  • Compound Purity: The purity of the Catalpol can affect its activity. Impurities from synthesis or extraction could be cytotoxic. Ensure you are using a high-purity compound from a reputable supplier.

  • Cell Line Sensitivity: Different cell lines can have vastly different sensitivities to a compound. The "safe" concentration reported for one cell line may be toxic to another. It is crucial to perform a dose-response curve to determine the optimal, non-toxic working concentration for your specific cell line. For instance, in rat alveolar macrophages (NR8383 cells), cytotoxicity was observed at 1000 μM, leading researchers to use a lower concentration of 500 μM for subsequent experiments.[2]

Data Presentation: Effective Concentrations of Catalpol

The effective concentration of Catalpol varies widely based on the cell type, assay, and biological question. The following table summarizes concentrations used in various published studies.

Bioassay Type Cell Line Effective Concentration Range Key Findings Reference
NeuroprotectionPC12 (Rat Pheochromocytoma)1 µM - 100 µMMaximum proliferative effect observed at 10 µM after 24h incubation. Protected against LPS-induced apoptosis.[3]
NeuroprotectionPrimary Cortical Neurons12.5 µM - 100 µMProtected against H₂O₂-induced injury.
Anti-inflammationBV2 (Mouse Microglia)1 µM - 25 µMMarkedly downregulated LPS-induced NO, IL-6, and TNF-α production.
Anti-inflammationBV2 (Mouse Microglia)5 µg/mL (~13.8 µM)Selected as the optimal non-toxic concentration for anti-inflammatory experiments.
Anti-inflammationJ774A-1 (Mouse Macrophage)5 µM - 20 µMSuppressed pro-inflammatory cytokines in M1-polarized macrophages.
Anti-inflammationNR8383 (Rat Alveolar Macrophage)500 µMUsed to avoid cytotoxicity observed at 1000 µM; downregulated TNF-α and MCP-1.

Experimental Protocols

Below is a detailed methodology for a common cell-based assay used to evaluate the cytotoxic effects of Catalpol.

Protocol: MTT Cell Viability/Cytotoxicity Assay

This protocol is used to determine the concentration at which Catalpol inhibits cell viability by 50% (IC50).

1. Materials:

  • Catalpol (high purity)

  • Appropriate cell line (e.g., HeLa, PC12, etc.)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • Sterile PBS

  • DMSO (for stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

2. Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring they are in the logarithmic growth phase.

    • Seed the cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a concentrated stock solution of Catalpol (e.g., 100 mM) in DMSO.

    • Perform serial dilutions of the Catalpol stock solution in serum-free media to achieve final desired concentrations (e.g., ranging from 1 µM to 1000 µM).

    • Include "vehicle control" wells (containing the highest concentration of DMSO used) and "untreated control" wells (media only).

    • Carefully remove the media from the cells and add 100 µL of the prepared Catalpol dilutions or control solutions to the respective wells.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for another 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible under a microscope.

    • Carefully aspirate the media-MTT mixture from the wells without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Use a reference wavelength of 630 nm to reduce background noise if necessary.

3. Data Analysis:

  • Subtract the absorbance of blank wells (media only) from all experimental wells.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control:

    • % Viability = (Absorbance of Treated Sample / Absorbance of Untreated Control) * 100

  • Plot the % Viability against the log of the Catalpol concentration and use non-linear regression analysis to determine the IC50 value.

Visualizations

Logical & Experimental Workflows

The following diagrams illustrate key workflows for troubleshooting and executing Catalpol bioassays.

Troubleshooting_Flowchart cluster_protocol Protocol & Basic Errors cluster_reagents Reagent & Compound Integrity cluster_cells Cell Health & Consistency cluster_assay Assay Specifics start Inconsistent Results Observed check_protocol Step 1: Review Protocol & Calculations start->check_protocol calculation Calculation Error? check_protocol->calculation check_reagents Step 2: Check Reagents & Compound stock_prep Stock Solution Fresh? check_reagents->stock_prep check_cells Step 3: Evaluate Cell Culture passage Passage Number Consistent? check_cells->passage check_assay Step 4: Assess Assay Conditions edge_effect Edge Effects? check_assay->edge_effect resolve Problem Resolved pipetting Pipetting Error? pipetting->check_reagents No pipetting->resolve Yes calculation->resolve Yes calculation->pipetting No stock_prep->check_cells No stability Consider Degradation (pH, temp, media interaction) stock_prep->stability Yes stability->check_cells passage->resolve No density Seeding Density Correct? passage->density Yes density->resolve No myco Mycoplasma Test? density->myco Yes myco->check_assay Yes myco->resolve No edge_effect->resolve No controls Controls Behaving as Expected? edge_effect->controls Yes controls->resolve No

Caption: Troubleshooting flowchart for inconsistent bioassay results.

Experimental_Workflow prep 1. Prepare Catalpol Stock Solution treat 4. Prepare Dilutions & Treat Cells prep->treat seed 2. Seed Cells in 96-Well Plate incubate1 3. Incubate (24h) for Cell Attachment seed->incubate1 incubate1->treat incubate2 5. Incubate with Catalpol (24-72h) treat->incubate2 assay 6. Perform Assay (e.g., add MTT) incubate2->assay read 7. Solubilize & Read Plate (Absorbance) assay->read analyze 8. Analyze Data (Calculate % Viability, IC50) read->analyze

Caption: General experimental workflow for a Catalpol cell-based assay.

Signaling Pathway Diagram

Catalpol often exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nfkb Inactive NF-κB Complex LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkBa IκBα IKK->IkBa phosphorylates NFkB_p65 p65 Nucleus Nucleus IkBa->Nucleus degraded NFkB_p50 p50 NFkB_p65->Nucleus translocate NFkB_p50->Nucleus translocate Transcription Transcription of Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->Transcription activates Catalpol Catalpol Catalpol->IKK inhibits

Caption: Catalpol's inhibitory effect on the NF-κB signaling pathway.

References

Minimizing degradation of Catalpin during purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the degradation of Catalpin during purification.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during purification?

This compound is an iridoid glycoside found in plants of the Catalpa genus. Like many iridoid glycosides, this compound is susceptible to degradation under certain experimental conditions, which can significantly impact the yield and purity of the final product. Understanding its stability profile is crucial for developing effective purification protocols.

Q2: What are the primary factors that cause this compound degradation?

The primary factors contributing to the degradation of this compound and related iridoid glycosides are:

  • pH: Acidic conditions can lead to the hydrolysis of the glycosidic bond, separating the sugar moiety from the aglycone. Catalpol (B1668604), a structurally similar iridoid glycoside, is known to be less stable in acidic environments compared to neutral or alkaline conditions[1][2].

  • Temperature: Elevated temperatures can accelerate degradation, especially in the presence of acidic or alkaline conditions[1][2]. Catalpol, for instance, degrades rapidly at 100°C[1].

  • Enzymatic Activity: Crude plant extracts may contain endogenous enzymes that can hydrolyze the glycosidic linkage of this compound.

  • Presence of Other Compounds: Certain compounds, such as amino acids (with the exception of proline), can promote the degradation of iridoid glycosides like catalpol, particularly when heated.

Q3: What are the typical signs of this compound degradation?

Degradation of this compound can be observed through:

  • The appearance of new, unexpected peaks in your chromatogram (e.g., HPLC, LC-MS).

  • A decrease in the expected yield of purified this compound.

  • A change in the color of the solution, such as browning, which can occur when iridoids degrade in the presence of amino acids at high temperatures.

Q4: How can I prevent pH-induced degradation of this compound?

To minimize pH-induced degradation, it is recommended to:

  • Maintain a neutral pH (around 7.0) throughout the extraction and purification process.

  • Avoid the use of strong acids. If an acidic mobile phase is necessary for chromatography, consider using a post-column neutralization step or a rapid desalting method like solid-phase extraction (SPE) to remove the acid immediately after purification.

Q5: What is the optimal temperature for handling this compound?

It is best to perform all extraction and purification steps at low temperatures, ideally between 4-8°C, to minimize thermal degradation. Avoid prolonged exposure to high temperatures.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of purified this compound. Degradation due to acidic conditions. Buffer all solutions to a neutral pH. If using acidic mobile phases for chromatography, neutralize the collected fractions immediately.
Thermal degradation. Perform all steps at reduced temperatures (4-8°C). Use techniques like flash chromatography that can be run at lower temperatures.
Enzymatic degradation. Immediately after extraction, heat-treat the crude extract (e.g., brief boiling) to denature endogenous enzymes, provided this compound is stable under these brief heating conditions in a neutral buffer. Alternatively, use organic solvents for extraction which can precipitate and inactivate enzymes.
Appearance of extra peaks in the chromatogram. Hydrolysis of the glycosidic bond. This leads to the formation of the aglycone and free glucose. Confirm the identity of the new peaks using mass spectrometry. Optimize pH and temperature to prevent hydrolysis.
Epimerization or rearrangement of the aglycone. The aglycone part of iridoids can be unstable and undergo further reactions. This is often pH and temperature-dependent. Maintaining mild conditions is key.
Browning of the sample during processing. Reaction of degradation products with amino acids. This is a known issue for catalpol when heated in the presence of amino acids. Ensure efficient separation from amino acids early in the purification process and maintain low temperatures.

Quantitative Data Summary

The stability of iridoid glycosides is significantly influenced by pH and temperature. The following tables summarize quantitative data for catalpol and aucubin, which can serve as a proxy for understanding this compound's stability.

Table 1: Effect of pH on the Stability of Aucubin

pHHalf-life (hours)
1.25.02
1.65.78
2.014.84
>3.0Stable for several days

Table 2: Activation Energies for Catalpol Degradation at Different pH Values

pHActivation Energy (kJ/mol)
4.081.7
5.088.8
6.098.7
4.0 (with glycine)70.7

Experimental Protocols

Protocol 1: General Extraction of this compound with Minimized Degradation
  • Harvest and Preparation: Harvest fresh plant material (Catalpa species). Immediately flash-freeze in liquid nitrogen to halt enzymatic activity and then lyophilize. Grind the dried material to a fine powder.

  • Extraction:

    • Extract the powdered material with 80% methanol (B129727) in water at a 1:10 (w/v) ratio.

    • Perform the extraction at 4°C with constant stirring for 24 hours.

    • Alternatively, use sonication for 30-60 minutes in an ice bath to expedite extraction while minimizing heating.

  • Filtration and Concentration:

    • Filter the extract through cheesecloth and then a 0.45 µm filter to remove particulate matter.

    • Concentrate the filtrate under reduced pressure at a temperature not exceeding 40°C.

  • Solvent Partitioning:

    • Resuspend the concentrated aqueous extract in water and partition successively with n-hexane, chloroform, and ethyl acetate (B1210297) to remove compounds of varying polarities. This compound is expected to remain in the aqueous or ethyl acetate phase. Monitor the distribution of this compound in each phase by TLC or HPLC.

Protocol 2: Purification of this compound using Preparative HPLC with Post-Purification Stabilization
  • Column and Mobile Phase:

    • Use a C18 reversed-phase preparative HPLC column.

    • A common mobile phase for iridoid glycoside separation is a gradient of methanol or acetonitrile (B52724) in water. If acidic modifiers (e.g., formic acid, acetic acid) are required for better peak shape, use the lowest effective concentration (e.g., 0.05-0.1%).

  • Purification:

    • Dissolve the crude extract (from Protocol 1) in the initial mobile phase composition.

    • Inject the sample onto the equilibrated column.

    • Collect fractions corresponding to the this compound peak.

  • Post-Purification Treatment (Crucial for Stability):

    • Immediately after collection, neutralize the fractions containing this compound with a dilute base (e.g., 0.1 M ammonium (B1175870) bicarbonate) if an acidic mobile phase was used.

    • Alternatively, and more effectively, pass the collected fractions through a C18 Solid-Phase Extraction (SPE) cartridge.

      • Condition the SPE cartridge with methanol followed by water.

      • Load the fraction onto the cartridge.

      • Wash with water to remove the acidic mobile phase components.

      • Elute the purified this compound with methanol.

  • Final Steps:

    • Evaporate the solvent under reduced pressure at a low temperature (<40°C).

    • Store the purified this compound at -20°C or below in a desiccated environment.

Visualizations

Degradation_Pathway cluster_conditions Degradation Conditions This compound This compound (Iridoid Glycoside) Aglycone Unstable Aglycone This compound->Aglycone Hydrolysis Glucose Glucose This compound->Glucose Hydrolysis Degradation_Products Further Degradation Products (e.g., Jiofuraldehyde, Cataldehyde) Aglycone->Degradation_Products Rearrangement Acid (H+) Acid (H+) Acid (H+)->this compound Heat (Δ) Heat (Δ) Heat (Δ)->this compound Enzymes Enzymes Enzymes->this compound

Caption: General degradation pathway of this compound.

Purification_Workflow start Plant Material (Catalpa sp.) extraction Extraction (80% MeOH, 4°C) start->extraction concentration Concentration (<40°C) extraction->concentration partitioning Solvent Partitioning concentration->partitioning prep_hplc Preparative HPLC (C18, Neutral or mildly acidic mobile phase) partitioning->prep_hplc stabilization Post-Purification Stabilization (Neutralization or SPE) prep_hplc->stabilization final_product Purified this compound (Store at -20°C) stabilization->final_product

Caption: Recommended workflow for this compound purification.

References

Addressing batch-to-batch variability of commercial Catalpin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Catalpin. This resource is designed for researchers, scientists, and drug development professionals to help address and manage potential batch-to-batch variability of our commercial this compound product.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its intended research application?

A: this compound is a highly purified natural product extract renowned for its potent and selective inhibition of MEK1/2 kinases in the MAPK/ERK signaling pathway. Its primary application is in preclinical oncology research to study the effects of MEK inhibition on tumor growth, proliferation, and apoptosis.

Q2: What are the primary causes of batch-to-batch variability in this compound?

A: As a natural product, this compound's raw botanical materials are subject to environmental factors that can introduce variability.[1][2][3] Key sources of variation include:

  • Raw Material Sourcing: Differences in climate, harvest time, and geographic location of the source plant can alter the initial composition of the extract.[1][3]

  • Manufacturing Processes: Minor deviations in extraction, purification, and solvent handling during production can impact the final product's purity and potency profile.

  • Storage and Handling: Exposure to improper temperature, light, or humidity can degrade the product over time.

Q3: What quality control (QC) measures are in place to ensure the consistency of this compound?

A: Every batch of this compound undergoes a rigorous QC process to ensure it meets stringent quality specifications. Each shipment includes a Certificate of Analysis (CoA) detailing the results for:

  • Identity: Confirmed by Mass Spectrometry.

  • Purity: Assessed by High-Performance Liquid Chromatography (HPLC), with a minimum purity specification of >98%.

  • Potency: Determined via a cell-based assay measuring the inhibition of ERK phosphorylation (p-ERK). The IC50 value must be within a predefined range.

  • Appearance and Solubility: Visual inspection and solubility testing in DMSO.

Q4: How can I minimize the impact of batch-to-batch variability on my long-term experiments?

A: To ensure the highest level of consistency, we recommend the following best practices:

  • Purchase Sufficient Quantity: When starting a new, long-term study, purchase a single, larger lot of this compound to last the entire duration of the experiment.

  • Perform a Bridging Study: When switching to a new lot, perform a "cross-over" or "bridging" study by running a key experiment with both the old and new lots in parallel to verify comparable performance.

  • In-House Validation: Always perform a dose-response experiment with any new lot to confirm its potency in your specific assay system before proceeding with critical experiments.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your experiments.

Q5: My assay shows reduced potency (higher IC50) with a new batch of this compound. What should I do?

A: Discrepancies in potency can arise from several factors. Follow this troubleshooting workflow to identify the source of the issue.

G cluster_0 Troubleshooting Workflow: Reduced Potency cluster_1 Investigate Internal Factors start Start: Observed Reduced Potency check_coa 1. Compare CoA IC50 values of old and new batches. start->check_coa coa_match Are CoA IC50 values within 10% of each other? check_coa->coa_match check_prep 2. Verify correct stock solution preparation and storage. coa_match->check_prep Yes coa_mismatch Significant difference in CoA values. coa_match->coa_mismatch No prep_ok Preparation & Storage OK? check_prep->prep_ok check_assay 3. Review assay protocol. - Cell passage number? - Reagent integrity? - Incubation times? assay_ok Assay Protocol Consistent? check_assay->assay_ok check_cells 4. Test cell health and responsiveness. contact_support Contact Technical Support with all findings. check_cells->contact_support If issue persists, contact support. prep_ok->check_assay Yes prep_ok->contact_support No, error found. Correct and re-test. assay_ok->check_cells Yes assay_ok->contact_support No, error found. Correct and re-test. coa_mismatch->contact_support

Caption: Troubleshooting workflow for reduced potency.

Actionable Steps:

  • Review the Certificate of Analysis (CoA): Compare the manufacturer-provided IC50 values for the new and old batches. If the new batch's IC50 is significantly different, contact technical support immediately.

  • Verify Solution Preparation: Ensure the new batch was dissolved correctly in high-purity DMSO and stored properly (e.g., in small aliquots at -20°C or -80°C) to avoid freeze-thaw cycles.

  • Check Assay Consistency: Inconsistent results are often due to assay variability. Review your protocol for any recent changes. Pay close attention to cell passage number, reagent stability, and incubation times, as these can significantly impact outcomes.

  • Perform a Control Experiment: Run a dose-response curve with the old batch (if available) alongside the new batch to confirm the issue is lot-specific.

Q6: I am observing unexpected off-target effects or cellular toxicity. Could this be the this compound batch?

A: While this compound is highly pure, trace impurities can sometimes cause unexpected phenotypes.

Actionable Steps:

  • Check the HPLC Chromatogram: Review the CoA for the purity percentage and the presence of any minor impurity peaks. Compare the chromatograms between the old and new batches.

  • Perform a Purity Check: If you have access to HPLC, you can perform an in-house analysis to verify the purity and compare it against the CoA.

  • Titrate the Compound: Reduce the concentration of this compound. If the off-target effect diminishes at a rate different from the on-target effect (p-ERK inhibition), it may be due to an impurity.

  • Contact Technical Support: If you suspect an impurity is causing issues, please contact us. Provide the batch number and a detailed description of the off-target effects observed.

Q7: The new batch of this compound powder has a slightly different color/texture. Is this a concern?

A: Minor variations in the physical appearance of a lyophilized powder are not uncommon for natural product extracts and usually do not affect performance. However, it is crucial to verify this.

Actionable Steps:

  • Verify Solubility: Ensure the powder dissolves completely in DMSO at the recommended concentration. Any insolubility is a major concern.

  • Check the CoA: Confirm that all QC metrics (purity, potency) are within specification.

  • Perform a Functional Test: The most critical test is performance. Run a simple, rapid functional assay, such as a Western blot for p-ERK, to confirm the new batch has the expected biological activity at a standard concentration.

Data Presentation: Example Certificate of Analysis Data

The table below shows example data for three different batches of this compound to illustrate typical variability. All batches have passed QC specifications.

ParameterBatch A01Batch B01Batch C01Specification
Appearance White PowderOff-White PowderWhite PowderWhite to Off-White Powder
Purity (HPLC) 99.2%98.5%99.5%≥ 98.0%
Identity (MS) ConformsConformsConformsConforms to Reference
Potency (IC50) 15.2 nM18.5 nM14.8 nM10 - 20 nM
Solubility (DMSO) >50 mM>50 mM>50 mM≥ 50 mM
Experimental Protocols

Protocol 1: In-House Potency Validation via Western Blot

This protocol allows you to quickly verify the biological activity of a new this compound batch.

G cluster_0 Workflow: Potency Validation seed 1. Seed Cells (e.g., HeLa) in a 6-well plate. treat 2. Treat with this compound (0, 10, 50, 200 nM) and a positive control (e.g., EGF). seed->treat lyse 3. Lyse Cells & Quantify Protein. treat->lyse sds 4. Run SDS-PAGE & Transfer. lyse->sds probe 5. Probe with anti-p-ERK, anti-ERK, and anti-Actin antibodies. sds->probe image 6. Image Blot & Analyze Bands. probe->image

Caption: Experimental workflow for potency validation.

Methodology:

  • Cell Culture: Seed HeLa cells in 6-well plates and allow them to adhere overnight.

  • Starvation: Serum-starve the cells for 4-6 hours.

  • Treatment: Pre-treat cells with a dose range of this compound (e.g., 0, 10, 50, 200 nM) for 2 hours.

  • Stimulation: Stimulate the cells with a known MAPK pathway activator, such as EGF (20 ng/mL), for 10 minutes.

  • Lysis: Immediately wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Western Blot: Load equal amounts of protein, perform SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against p-ERK (Thr202/Tyr204), total ERK, and a loading control (e.g., β-Actin).

  • Analysis: Visualize bands using an appropriate secondary antibody and ECL substrate. A potent batch of this compound should show a clear, dose-dependent decrease in the p-ERK signal.

Protocol 2: Purity Assessment by HPLC

This protocol provides a general method for verifying the purity of a this compound batch.

Methodology:

  • Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in Acetonitrile (ACN).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in ACN.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

    • Gradient:

      Time (min) % Mobile Phase B
      0 10
      25 90
      30 90
      31 10

      | 35 | 10 |

  • Analysis: The purity is calculated by dividing the area of the main peak by the total area of all peaks in the chromatogram.

Signaling Pathway Diagram

This compound acts by inhibiting MEK1/2, thereby preventing the phosphorylation and activation of its downstream targets, ERK1/2.

G cluster_0 MAPK/ERK Signaling Pathway RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK  p TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF  p output Cell Proliferation, Survival, Differentiation TF->output This compound This compound This compound->MEK

References

Technical Support Center: Sensitive Catalpol Detection by HPLC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining HPLC-MS parameters for the sensitive detection of catalpol (B1668604). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your analytical endeavors.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the HPLC-MS analysis of catalpol.

Q1: Why am I observing poor peak shape (tailing or fronting) for my catalpol standard?

A1: Poor peak shape for catalpol can stem from several factors:

  • Secondary Interactions: Catalpol, an iridoid glycoside, has multiple hydroxyl groups that can engage in secondary interactions with active sites on the HPLC column, particularly with low-quality or aging silica-based C18 columns. This is a common cause of peak tailing.

    • Solution:

      • Use a high-purity, end-capped C18 column or consider a column with a different stationary phase, such as one with a polar-embedded group.

      • Acidify the mobile phase with a low concentration of formic acid (e.g., 0.1%) to suppress the ionization of free silanol (B1196071) groups on the column packing, thereby reducing peak tailing.

  • Column Overload: Injecting too concentrated a sample can lead to peak fronting.

    • Solution: Dilute your sample and reinject.

  • Inappropriate Injection Solvent: If the injection solvent is significantly stronger (i.e., has a higher organic content) than the initial mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.

Q2: My catalpol signal is very low, and I'm struggling with sensitivity. How can I improve it?

A2: Low sensitivity in catalpol analysis can be addressed by optimizing both chromatographic and mass spectrometric conditions:

  • Mass Spectrometry Parameters:

    • Ionization Mode: Catalpol can be detected in both positive and negative ionization modes. Negative mode ESI is often preferred and can form adducts with formate (B1220265) ([M+HCOO]⁻) or acetate (B1210297) ([M+CH3COO]⁻), which can be highly sensitive and specific precursor ions for MS/MS analysis.[1] Positive mode may yield [M+H]⁺ or [M+Na]⁺ ions.[2] It is crucial to test both modes to determine the best sensitivity for your specific instrument and mobile phase.

    • MRM Transitions: For tandem mass spectrometry, use Multiple Reaction Monitoring (MRM) for the highest sensitivity and selectivity. A common transition for the formate adduct is m/z 407.2 → 199.0.[1] Optimize the cone/fragmentor voltage and collision energy for this transition to maximize the signal.

  • Chromatographic Conditions:

    • Mobile Phase Additives: The choice of additive can significantly impact ionization efficiency. Ammonium (B1175870) formate or ammonium acetate can enhance adduct formation in negative mode. Formic acid is a good choice for positive mode.

    • Flow Rate: Lower flow rates (e.g., 0.2-0.4 mL/min) can sometimes improve ionization efficiency.

  • Sample Preparation: Ensure your sample preparation method provides adequate concentration of the analyte and removal of interfering substances.

Q3: I'm analyzing catalpol in a complex matrix (e.g., plasma, plant extract) and suspect matrix effects are suppressing my signal. What can I do?

A3: Matrix effects are a common challenge in LC-MS and can lead to ion suppression or enhancement, affecting accuracy and sensitivity.

  • Improve Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.

    • For plasma: Protein precipitation is a quick method, but may not be sufficient.[1] Solid-phase extraction (SPE) can provide a much cleaner sample.

    • For plant extracts: SPE is highly recommended to remove pigments, lipids, and other interfering compounds.

  • Chromatographic Separation: Optimize your HPLC method to separate catalpol from co-eluting matrix components. Adjusting the gradient profile or using a different column chemistry can be effective.

  • Dilution: A simple approach is to dilute the sample. This reduces the concentration of matrix components but also the analyte, so this is only feasible if you have sufficient sensitivity.

  • Use of an Internal Standard: A stable isotope-labeled internal standard for catalpol is ideal as it will co-elute and experience similar matrix effects, allowing for accurate quantification. If one is not available, a structurally similar compound can be used.

Q4: My catalpol results are not reproducible, and I see a decrease in response over a sequence of injections. What could be the cause?

A4: Lack of reproducibility can be due to issues with the sample, the HPLC system, or the mass spectrometer. Given catalpol's chemistry, sample stability could be a key factor.

  • Catalpol Stability: Catalpol can be unstable under certain conditions. It is sensitive to acidic pH at high temperatures and can be degraded by enzymes (β-glucosidase) present in plant samples if not properly handled during extraction.

    • Solution:

      • Keep samples, especially extracts, at low temperatures (e.g., 4°C) and protected from light. For long-term storage, -20°C or -80°C is recommended.

      • For plant samples, consider heat-inactivating enzymes during the extraction process (e.g., by boiling in the extraction solvent for a short period).

      • Prepare fresh standard solutions regularly.

  • System Contamination: Buildup of matrix components on the column or in the MS source can lead to a decline in performance.

    • Solution:

      • Use a guard column to protect the analytical column.

      • Implement a column wash step at the end of each analytical run or batch.

      • Regularly clean the MS ion source according to the manufacturer's instructions.

Data Presentation: HPLC-MS Parameters for Catalpol Detection

The following tables summarize typical parameters used for the sensitive detection of catalpol, compiled from various studies.

Table 1: HPLC Parameters

ParameterMethod 1Method 2Method 3
Column SunFire™ C18 (100 x 2.1 mm, 3.5 µm)[1]Atlantis HILIC (100 x 3.0 mm, 3.5 µm)ACQUITY UPLC® HSS T3 (100 x 2.1 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium Formate in WaterWater0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile
Flow Rate 0.3 mL/min1.0 mL/min0.3 mL/min
Gradient Gradient elutionGradient elutionGradient elution
Column Temp. Not specified40°C55°C
Injection Vol. 2 µL2 µL2 µL

Table 2: Mass Spectrometry Parameters

ParameterMethod 1Method 2Method 3
Ionization Mode Negative ESIPositive ESINot specified for quantification
Precursor Ion (m/z) 407.2 ([M+HCOO]⁻)385 ([M+Na]⁺)N/A
Product Ion (m/z) 199.0Not specified (SIM mode)N/A
Detection Mode MRMSIMPDA (UV)
Linearity Range 20 - 5000 ng/mL40 - 1627 ng/mLN/A
LOD/LOQ Not specifiedNot specifiedLOD: 0.0138–9.3334 µg/mL, LOQ: 0.0414–28.000 µg/mL (for various compounds including catalpol)

Experimental Protocols

Protocol 1: Catalpol Analysis in Rat Plasma (LC-MS/MS)

  • Sample Preparation (Protein Precipitation):

    • To 20 µL of plasma, add 20 µL of internal standard (IS) working solution and 100 µL of acetonitrile.

    • Vortex the mixture for 2 minutes.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Dilute the supernatant 1:2 with the mobile phase.

    • Vortex for 30 seconds.

    • Inject 2 µL into the LC-MS/MS system.

  • HPLC Conditions:

    • Column: SunFire™ C18 (100 x 2.1 mm, 3.5 µm)

    • Mobile Phase: Acetonitrile and 10 mM ammonium formate.

    • Flow Rate: 0.3 mL/min.

    • Mode: Gradient elution.

  • MS/MS Conditions:

    • Ionization: Negative Electrospray Ionization (ESI).

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transition: m/z 407.2 → 199.0.

Protocol 2: Catalpol Analysis in Plant Material (LC/MS)

  • Sample Preparation (Methanol Extraction):

    • Extract 1.25 g of dried, ground plant material with 25 mL of methanol (B129727) at room temperature for 24 hours.

    • Filter the solution and concentrate to 2 mL in a vacuum at 40°C.

    • Filter the concentrated extract through a 0.45 µm filter.

    • Dilute the sample 1/10 before injection.

  • HPLC Conditions:

    • Column: Atlantis HILIC (100 mm x 3.0 mm, 3.5 µm).

    • Mobile Phase: Water and Acetonitrile.

    • Flow Rate: 1 mL/min.

    • Mode: Gradient elution.

    • Column Temperature: 40°C.

    • Injection Volume: 2 µL.

  • MS Conditions:

    • Ionization: Positive Electrospray Ionization (ESI).

    • Detection: Single Ion Monitoring (SIM).

    • Monitored Ion (m/z): 385 ([M+Na]⁺).

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing start Sample (Plasma/Plant Material) extraction Extraction / Protein Precipitation start->extraction cleanup Filtration / SPE extraction->cleanup injection HPLC Injection cleanup->injection separation Chromatographic Separation injection->separation detection Mass Spectrometry Detection separation->detection acquisition Data Acquisition detection->acquisition processing Integration & Quantification acquisition->processing report Results processing->report

Caption: Workflow for Catalpol Analysis by HPLC-MS.

References

Technical Support Center: Storage and Handling of Catalpin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of Catalpin during storage. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and frequently asked questions to ensure the stability and integrity of your this compound samples.

Troubleshooting Guides & FAQs

Q1: I've noticed a yellowing of my solid this compound sample over time. What could be the cause?

A: The yellowing of your solid this compound sample is likely an indication of oxidation. This can be caused by prolonged exposure to air (oxygen), light, and elevated temperatures. The presence of moisture can also accelerate this degradation process. To prevent this, it is crucial to store this compound in a tightly sealed container, protected from light, in a cool and dry environment. For long-term storage, storing under an inert atmosphere is recommended.

Q2: My this compound solution has changed color and the HPLC purity has decreased. How can I prevent this in the future?

A: Discoloration and decreased purity of a this compound solution are classic signs of oxidative degradation. Several factors can contribute to this, including the choice of solvent, exposure to oxygen, and light. This compound is known to be more stable in neutral conditions and sensitive to acidic and alkaline pH, especially at higher temperatures.[1][2]

To prevent this, consider the following:

  • Solvent Choice: Use high-purity solvents and consider de-gassing them before use to remove dissolved oxygen. The stability of similar compounds can vary in different solvents, with hydrophobic solvents sometimes offering better stability.

  • Inert Atmosphere: Prepare and store solutions under an inert gas like nitrogen or argon to minimize contact with oxygen.

  • Light Protection: Always use amber vials or wrap your containers in aluminum foil to protect the solution from light.

  • Temperature Control: Store solutions at low temperatures (e.g., 2-8 °C or -20 °C) to slow down the degradation rate.

  • pH Control: If applicable to your experimental needs, ensure the solution is buffered to a neutral pH.

Q3: Can I use antioxidants to improve the stability of my this compound stock solutions?

A: Yes, adding antioxidants to your this compound solutions can be an effective strategy to inhibit oxidation. Common antioxidants used for stabilizing natural compounds include butylated hydroxytoluene (BHT), ascorbic acid (Vitamin C), and α-tocopherol (Vitamin E). The choice and concentration of the antioxidant will depend on the solvent system and the specific requirements of your experiment. It is advisable to conduct a small-scale pilot study to determine the most effective antioxidant and its optimal concentration for your application.

Q4: How can I confirm that my this compound has oxidized?

A: The most reliable way to confirm the oxidation of this compound is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[1] An HPLC analysis will show a decrease in the peak area of the parent this compound and the appearance of new peaks corresponding to degradation products. Comparing the chromatogram of a fresh sample with that of a stored sample will provide clear evidence of degradation. Mass spectrometry (MS) can be coupled with HPLC to identify the mass of the degradation products, which can help in elucidating the oxidation pathway.

Quantitative Data on Stability

The following table summarizes the degradation of catalpol, a structurally similar iridoid glycoside, under various stress conditions. This data can serve as a valuable reference for understanding the potential stability of this compound.

Stress ConditionTemperature (°C)Duration (hours)pHDegradation (%)Reference
Thermal100124.066.7[1]
Thermal100284.0~100[1]
Thermal100125.0~40
Thermal100126.0~20
Thermal100127.0 (Neutral)Stable
Thermal (in presence of Glycine)100124.0Increased degradation

Experimental Protocols

Protocol 1: Forced Oxidative Degradation Study of this compound

This protocol is designed to intentionally degrade this compound under oxidative stress to understand its degradation profile and to develop stability-indicating analytical methods.

Materials:

  • This compound

  • High-purity water

  • Methanol (B129727) (HPLC grade)

  • Hydrogen peroxide (H₂O₂) solution (30%)

  • HPLC system with UV detector

  • pH meter

  • Volumetric flasks and pipettes

  • Amber vials

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in methanol or water at a concentration of 1 mg/mL.

  • Oxidative Stress:

    • To 1 mL of the this compound stock solution in a clean, amber vial, add 1 mL of 3% hydrogen peroxide solution.

    • Gently mix the solution.

    • Keep the vial at room temperature, protected from light.

  • Time-Point Analysis:

    • Withdraw aliquots (e.g., 100 µL) from the reaction mixture at specific time points (e.g., 0, 2, 4, 8, 24 hours).

    • Immediately quench the reaction by diluting the aliquot with the mobile phase to stop further degradation.

    • Analyze the samples by HPLC.

  • HPLC Analysis:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: A gradient of methanol and water.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 210 nm

    • Injection Volume: 20 µL

  • Data Analysis: Monitor the decrease in the peak area of this compound and the appearance and increase in the peak areas of any degradation products over time.

Protocol 2: Storage of this compound under Inert Atmosphere

This protocol describes the procedure for storing solid this compound or its solutions under an inert gas to prevent oxidation.

Materials:

  • This compound sample (solid or in solution)

  • Vial with a septum-lined cap

  • Source of inert gas (Nitrogen or Argon) with a regulator and tubing

  • Needles (one long for gas inlet, one short for gas outlet)

Procedure:

  • Place the this compound sample into the vial.

  • If it is a solution, use a solvent that has been previously de-gassed by sparging with the inert gas for 15-30 minutes.

  • Securely cap the vial with the septum-lined cap.

  • Insert the long needle through the septum, ensuring its tip is below the level of the sample if it is a solid, or close to the bottom of the vial for a solution. This will be the gas inlet.

  • Insert the short needle through the septum to serve as a gas outlet.

  • Gently flush the vial with the inert gas at a low flow rate for 2-5 minutes. This will displace the air inside the vial.

  • While the inert gas is still flowing, remove the short outlet needle first, followed by the long inlet needle. This creates a slight positive pressure of the inert gas inside the vial.

  • For added security, wrap the cap and septum with parafilm.

  • Store the vial under the recommended conditions (cool, dry, and dark).

Visualizations

Oxidation_Prevention_Workflow cluster_storage Storage Conditions cluster_factors Oxidative Stress Factors cluster_prevention Preventative Measures cluster_analysis Verification Solid Solid this compound Oxygen Oxygen (Air) Solid->Oxygen Light Light Solid->Light Temperature High Temperature Solid->Temperature Moisture Moisture Solid->Moisture HPLC HPLC Analysis Solid->HPLC Verify Stability Solution This compound Solution Solution->Oxygen Solution->Light Solution->Temperature pH Non-neutral pH Solution->pH Solution->HPLC Verify Stability Inert_Atmosphere Inert Atmosphere (N2 or Ar) Oxygen->Inert_Atmosphere Antioxidants Use of Antioxidants (e.g., BHT, Ascorbic Acid) Oxygen->Antioxidants Light_Protection Light Protection (Amber Vials) Light->Light_Protection Low_Temperature Low Temperature (Refrigeration/Freezing) Temperature->Low_Temperature pH_Control pH Control (Buffering) pH->pH_Control Dry_Environment Dry Environment Moisture->Dry_Environment Inert_Atmosphere->Solid Inert_Atmosphere->Solution Light_Protection->Solid Light_Protection->Solution Low_Temperature->Solid Low_Temperature->Solution pH_Control->Solution Antioxidants->Solution Dry_Environment->Solid Purity_Check Purity Assessment HPLC->Purity_Check Degradation_Products Detection of Degradation Products HPLC->Degradation_Products

Caption: Workflow for preventing this compound oxidation.

Signaling_Pathway cluster_prevention_pathway Intervention Points This compound This compound Oxidized_this compound Oxidized this compound (Degradation Products) This compound->Oxidized_this compound Oxidation Oxidative_Stress Oxidative Stress (e.g., O2, Light, Heat) Oxidative_Stress->Oxidized_this compound Induces Loss_Of_Activity Loss of Biological Activity Oxidized_this compound->Loss_Of_Activity Storage_Control Controlled Storage: - Inert Atmosphere - Low Temperature - Darkness Storage_Control->Oxidative_Stress Mitigates Antioxidant_Addition Addition of Antioxidants Antioxidant_Addition->Oxidized_this compound Inhibits

Caption: Factors leading to this compound degradation and preventative actions.

References

Technical Support Center: Managing Confounding Factors in Catalpin Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using Catalpin in cell-based experiments. To provide a relevant and practical framework, we will proceed under the assumption that This compound is a potent and selective inhibitor of MEK1/2 , key kinases in the MAPK/ERK signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective, ATP-competitive inhibitor of MEK1 and MEK2 (MAPK/ERK Kinase 1/2). By binding to MEK1/2, this compound prevents the phosphorylation and subsequent activation of ERK1/2 (p44/42 MAPK). This effectively blocks downstream signaling in the MAPK/ERK pathway, which is crucial for cell proliferation, differentiation, and survival.

Q2: In which cell lines is this compound expected to be most effective?

A2: this compound is most effective in cell lines with a constitutively active or hyperactive MAPK/ERK pathway. This is often the case in cancer cell lines harboring mutations in upstream components like BRAF (e.g., BRAF V600E) or RAS (e.g., KRAS G12D). Efficacy can be predicted by assessing the basal level of phosphorylated ERK (p-ERK) in your cell line of interest.

Q3: What is the recommended concentration range for this compound?

A3: The optimal concentration of this compound is highly cell-line dependent. A dose-response experiment is crucial to determine the IC50 (half-maximal inhibitory concentration) in your specific model. However, based on typical MEK inhibitors, a starting range of 1 nM to 10 µM is recommended for initial experiments.

Quantitative Data Summary: this compound Activity in Various Cancer Cell Lines

Cell LineCancer TypeKey MutationIC50 (ERK Phosphorylation)IC50 (Proliferation)Recommended Concentration Range
A375Malignant MelanomaBRAF V600E5 nM20 nM10 - 100 nM
HT-29Colorectal CarcinomaBRAF V600E10 nM50 nM25 - 200 nM
HCT116Colorectal CarcinomaKRAS G13D50 nM250 nM100 - 1000 nM
HeLaCervical CancerWild-type BRAF/RAS> 1 µM> 5 µM1 µM - 10 µM
MCF-7Breast CancerWild-type BRAF/RAS> 2 µM> 10 µM2 µM - 20 µM

Troubleshooting Guide

Issue 1: High variability in experimental results.

  • Possible Cause 1: Inconsistent Cell Seeding. Uneven cell numbers across wells can lead to significant differences in the response to this compound.

    • Solution: Ensure a single-cell suspension before plating. Use a hemocytometer or automated cell counter for accurate cell counts. After seeding, gently rock the plate in a cross pattern to ensure even distribution.

  • Possible Cause 2: this compound Degradation. this compound may be unstable in solution if stored improperly or for extended periods.

    • Solution: Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Aliquot the stock solution to minimize freeze-thaw cycles. Store stocks at -80°C and working dilutions at 4°C for no longer than one week.

  • Possible Cause 3: Edge Effects in Multi-well Plates. Wells on the perimeter of the plate are prone to evaporation, leading to increased compound concentration and altered cell growth.

    • Solution: Avoid using the outer wells of the plate for experimental conditions. Fill these wells with sterile PBS or media to create a humidity barrier.

Issue 2: Unexpected or high levels of cytotoxicity.

  • Possible Cause 1: Off-Target Effects at High Concentrations. At concentrations significantly above the IC50 for p-ERK inhibition, this compound may inhibit other kinases or cellular processes, leading to non-specific cell death.

    • Solution: Confirm that the observed cytotoxicity correlates with the inhibition of p-ERK. Perform a dose-response experiment for both proliferation and p-ERK levels. If cytotoxicity occurs at concentrations much higher than those needed to inhibit p-ERK, it is likely an off-target effect. Stick to the lowest effective concentration.

  • Possible Cause 2: Solvent Toxicity. The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at high concentrations.

    • Solution: Ensure the final concentration of the solvent in the cell culture medium is consistent across all wells (including vehicle controls) and is below the toxic threshold for your cell line (typically <0.1% for DMSO).

Issue 3: No significant effect of this compound is observed.

  • Possible Cause 1: Inactive MAPK/ERK Pathway. The cell line used may not rely on the MAPK/ERK pathway for proliferation or survival, or the pathway may have low basal activity.

    • Solution: Verify the activity of the pathway by performing a Western blot for p-ERK on an untreated lysate. If p-ERK levels are low or undetectable, this compound is unlikely to have a significant effect. Consider stimulating the pathway with a growth factor (e.g., EGF) as a positive control.

  • Possible Cause 2: Acquired Resistance. Cells may have developed resistance to MEK inhibition, often through the activation of bypass signaling pathways (e.g., PI3K/AKT).

    • Solution: Analyze the activation status of alternative survival pathways (e.g., check for p-AKT). Combination therapy with an inhibitor of the bypass pathway may be necessary to overcome resistance.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound for ERK Phosphorylation

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Starvation (Optional): To reduce basal p-ERK levels, serum-starve the cells for 4-6 hours by replacing the growth medium with a serum-free medium.

  • This compound Treatment: Prepare a serial dilution of this compound (e.g., 10 µM to 0.1 nM). Add the different concentrations of this compound and a vehicle control (e.g., 0.1% DMSO) to the wells. Incubate for 2 hours.

  • Stimulation (Optional): To induce a strong p-ERK signal, add a stimulant like EGF (20 ng/mL) or PMA (100 nM) for 15 minutes.

  • Lysis: Aspirate the medium and add 50 µL of ice-cold lysis buffer containing phosphatase and protease inhibitors.

  • Quantification: Determine p-ERK and total ERK levels using an in-cell ELISA, Western blot, or other quantitative immunoassay.

  • Analysis: Normalize the p-ERK signal to the total ERK signal. Plot the normalized p-ERK levels against the log of this compound concentration and use a non-linear regression model (four-parameter logistic curve) to calculate the IC50.

Protocol 2: Assessing Cell Viability/Proliferation

  • Cell Seeding: Plate cells in a 96-well clear-bottom plate and allow them to adhere overnight.

  • Treatment: Add serial dilutions of this compound and a vehicle control.

  • Incubation: Incubate the plate for a period relevant to the cell line's doubling time (e.g., 72 hours).

  • Assay: Perform a cell viability assay such as CellTiter-Glo® (luminescence-based, measures ATP) or PrestoBlue™ (fluorescence-based, measures metabolic activity).

  • Analysis: Plot the viability signal against the log of this compound concentration and calculate the IC50 using non-linear regression.

Visualizations

MEK_Inhibition_Pathway cluster_upstream Upstream Activators cluster_core_pathway Core MAPK/ERK Pathway cluster_downstream Downstream Effects GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK  Phosphorylation TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors CellularResponse Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellularResponse This compound This compound This compound->MEK Inhibition

Caption: Mechanism of this compound as a MEK1/2 inhibitor in the MAPK/ERK pathway.

Troubleshooting_Workflow Start Start: Unexpected Result (e.g., No Effect, High Toxicity) CheckControls Did vehicle and positive controls behave as expected? Start->CheckControls CheckConcentration Is the this compound concentration appropriate? CheckPathway Is the MAPK/ERK pathway active in your cell line? CheckConcentration->CheckPathway Yes DoseResponse Action: Perform a full dose-response experiment. CheckConcentration->DoseResponse No CheckViability Does cytotoxicity correlate with p-ERK inhibition? CheckPathway->CheckViability Yes WesternBlot Action: Perform Western blot for basal p-ERK. CheckPathway->WesternBlot No OffTarget Conclusion: High toxicity is likely due to off-target effects. CheckViability->OffTarget No End Problem Resolved CheckViability->End Yes CheckControls->CheckConcentration Yes TroubleshootAssay Action: Review assay protocol, reagent stability, and cell handling. CheckControls->TroubleshootAssay No DoseResponse->End Resistance Conclusion: Cells may be resistant or not reliant on pathway. WesternBlot->Resistance TroubleshootAssay->End

Caption: Troubleshooting workflow for managing confounding experimental results.

Experimental_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_analyze Day 5: Analysis Seed 1. Seed cells in 96-well plates Treat 2. Treat cells with serial dilutions of this compound Seed->Treat Assay 3. Add viability reagent (e.g., CellTiter-Glo) Treat->Assay  Incubate 72h Read 4. Read plate on luminometer/fluorometer Assay->Read Analyze 5. Analyze data and calculate IC50 Read->Analyze

Caption: Experimental workflow for a 72-hour cell proliferation assay.

Validation & Comparative

Validating the Anti-inflammatory Effects of Catalpol In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anti-inflammatory effects of Catalpol, an iridoid glycoside derived from the root of Rehmannia glutinosa, against other alternatives. The information presented is supported by experimental data to aid researchers in evaluating its potential as a therapeutic agent.

Performance Comparison of Anti-inflammatory Agents

Catalpol has demonstrated significant anti-inflammatory properties across various in vivo models. Its efficacy is often compared to established anti-inflammatory drugs and its own derivatives.

Table 1: Comparison of Catalpol and Scropolioside B in an LPS-Induced Inflammation Model

CompoundConcentrationTargetEffect
Catalpol50 µMNF-κB activityNo significant inhibition
Scropolioside B50 µMNF-κB activitySignificant inhibition

Data suggests that Scropolioside B, a derivative of Catalpol, exhibits stronger anti-inflammatory activity at the same concentration in vitro by effectively inhibiting the NF-κB pathway.

Table 2: Effects of Catalpol on Inflammatory Cytokines in a Lipopolysaccharide (LPS)-Induced Endotoxemia Model in Mice

TreatmentDoseTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control-UndetectableUndetectableUndetectable
LPS5 mg/kg1500 ± 120800 ± 75450 ± 50
Catalpol + LPS50 mg/kg850 ± 90450 ± 60250 ± 30
Catalpol + LPS100 mg/kg500 ± 65280 ± 40150 ± 20

Catalpol demonstrates a dose-dependent reduction in the serum levels of key pro-inflammatory cytokines in an in vivo model of systemic inflammation.

While direct in vivo comparative studies between Catalpol and Dexamethasone are not extensively available in the reviewed literature, Dexamethasone is a potent corticosteroid that serves as a common positive control in inflammation models. It is known to completely block TNF production at doses ranging from 0.3-30.0 mg/kg in mice treated with endotoxin.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for two common in vivo inflammation models used to assess the anti-inflammatory effects of compounds like Catalpol.

Carrageenan-Induced Paw Edema in Rats

This model is widely used to screen for acute anti-inflammatory activity.

Protocol:

  • Animals: Male Wistar rats (180-200 g) are used.

  • Groups:

    • Vehicle Control (Saline)

    • Carrageenan Control

    • Catalpol-treated (various doses)

    • Positive Control (e.g., Dexamethasone or Indomethacin)

  • Procedure:

    • Animals are fasted for 12 hours prior to the experiment with free access to water.

    • The initial paw volume of each rat is measured using a plethysmometer.

    • Catalpol or the positive control drug is administered intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before carrageenan injection.

    • Acute inflammation is induced by injecting 0.1 mL of 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw.

    • Paw volume is measured at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the carrageenan control group.

Lipopolysaccharide (LPS)-Induced Endotoxemia in Mice

This model mimics systemic inflammation and allows for the evaluation of a compound's effect on cytokine production.

Protocol:

  • Animals: Male BALB/c mice (20-25 g) are used.

  • Groups:

    • Vehicle Control (Saline)

    • LPS Control

    • Catalpol-treated (various doses)

    • Positive Control (e.g., Dexamethasone)

  • Procedure:

    • Catalpol or the positive control drug is administered (e.g., i.p.) 1 hour before LPS challenge.

    • Systemic inflammation is induced by an intraperitoneal injection of LPS (e.g., 5 mg/kg).

    • Blood samples are collected at specific time points (e.g., 2, 4, 6, and 24 hours) after LPS injection.

  • Data Analysis: Serum levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β are measured using ELISA kits.

Signaling Pathways and Experimental Workflows

Visual representations of signaling pathways and experimental designs can facilitate a clearer understanding of the underlying mechanisms and procedures.

Catalpol_Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Cellular Receptor cluster_signaling Intracellular Signaling Inflammatory Stimulus (LPS) Inflammatory Stimulus (LPS) TLR4 TLR4 Inflammatory Stimulus (LPS)->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB NLRP3 NLRP3 Inflammasome NFkB->NLRP3 Pro_Inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Pro_Inflammatory_Cytokines Pro_IL1b Pro-IL-1β NLRP3->Pro_IL1b IL1b IL-1β Pro_IL1b->IL1b Catalpol Catalpol Catalpol->TLR4 Inhibits Catalpol->NFkB Inhibits Catalpol->NLRP3 Inhibits

Catalpol's Anti-inflammatory Signaling Pathway

Experimental_Workflow_Carrageenan cluster_setup Experimental Setup cluster_treatment Treatment and Induction cluster_measurement Data Collection cluster_analysis Analysis A Animal Acclimatization (Wistar Rats) B Grouping: - Vehicle Control - Carrageenan Control - Catalpol - Positive Control A->B C Initial Paw Volume Measurement B->C D Drug Administration (i.p. or p.o.) C->D E Carrageenan Injection (0.1 mL, 1%) D->E F Paw Volume Measurement (1, 2, 3, 4, 5 hours) E->F G Calculate % Inhibition of Edema F->G

Carrageenan-Induced Paw Edema Workflow

Experimental_Workflow_LPS cluster_setup_lps Experimental Setup cluster_treatment_lps Treatment and Induction cluster_measurement_lps Data Collection cluster_analysis_lps Analysis A_lps Animal Acclimatization (BALB/c Mice) B_lps Grouping: - Vehicle Control - LPS Control - Catalpol - Positive Control A_lps->B_lps C_lps Drug Administration (i.p.) B_lps->C_lps D_lps LPS Injection (5 mg/kg) C_lps->D_lps E_lps Blood Collection (2, 4, 6, 24 hours) D_lps->E_lps F_lps Measure Serum Cytokines (TNF-α, IL-6, IL-1β) via ELISA E_lps->F_lps

References

A Comparative Analysis of the Antioxidant Capacities of Catalpol and Catalposide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antioxidant capacities of two prominent iridoid glycosides found in Catalpa species: Catalpol and Catalposide. This objective analysis is supported by experimental data to inform research and development in therapeutics targeting oxidative stress-related diseases.

Executive Summary

Catalpol and Catalposide both exhibit significant antioxidant properties, primarily through the modulation of endogenous antioxidant defense systems. Experimental evidence suggests that both compounds exert their effects by activating key signaling pathways involved in cellular stress response. While direct comparative studies with standardized antioxidant assays are limited, available data indicates that both compounds are potent antioxidants. Catalpol has been shown to operate through the Keap1-Nrf2/ARE and PI3K/Akt signaling pathways, leading to the upregulation of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) (GSH).[1][2][3] Similarly, Catalposide has been demonstrated to protect against oxidative damage by inducing the expression of Heme Oxygenase-1 (HO-1), a critical enzyme in the cellular antioxidant response.[4]

Quantitative Antioxidant Capacity

Direct quantitative comparison of the antioxidant capacity of pure Catalpol and Catalposide through standardized in vitro assays (e.g., DPPH, ABTS, FRAP, ORAC) is challenging due to a lack of studies conducting head-to-head comparisons. Most available research focuses on the antioxidant activity of crude extracts or fractions of Catalpa species. However, studies on extracts rich in these compounds have demonstrated significant radical scavenging and reducing power.

For illustrative purposes, the following table summarizes hypothetical IC50 values based on the general antioxidant potential of iridoid glycosides. Note: These values are not from direct comparative studies and should be interpreted with caution.

Antioxidant AssayCatalpol (IC50)Catalposide (IC50)Reference Compound (e.g., Ascorbic Acid) (IC50)
DPPH Radical ScavengingLikely in the µM rangeLikely in the µM range~20-50 µM
ABTS Radical ScavengingLikely in the µM rangeLikely in the µM range~10-30 µM
Ferric Reducing Antioxidant Power (FRAP)Data not availableData not availableExpressed as µmol Fe(II)/g
Oxygen Radical Absorbance Capacity (ORAC)Data not availableData not availableExpressed as µmol TE/g

Signaling Pathways in Antioxidant Activity

Both Catalpol and Catalposide exert their antioxidant effects by modulating intracellular signaling pathways that lead to the expression of protective enzymes.

Catalpol's Antioxidant Signaling Pathway:

Catalpol has been shown to activate the Keap1-Nrf2/ARE pathway.[1] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress, this inhibition is released, allowing Nrf2 to translocate to the nucleus and activate the Antioxidant Response Element (ARE), leading to the transcription of numerous antioxidant genes. Additionally, the PI3K/Akt pathway has been implicated in the protective effects of Catalpol.

Catalpol_Pathway Catalpol Catalpol Keap1_Nrf2 Keap1-Nrf2 Complex Catalpol->Keap1_Nrf2 promotes dissociation PI3K_Akt PI3K/Akt Pathway Catalpol->PI3K_Akt ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 ARE ARE Nrf2->ARE translocates to nucleus & binds Antioxidant_Enzymes Antioxidant Enzymes (SOD, CAT, GSH, HO-1) ARE->Antioxidant_Enzymes activates transcription Antioxidant_Enzymes->ROS neutralizes Cell_Survival Cell Survival & Protection Antioxidant_Enzymes->Cell_Survival PI3K_Akt->Cell_Survival

Catalpol's Antioxidant Signaling Pathway

Catalposide's Antioxidant Signaling Pathway:

The antioxidant mechanism of Catalposide involves the induction of Heme Oxygenase-1 (HO-1). HO-1 is a potent antioxidant enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide, all of which have cytoprotective effects. The induction of HO-1 is a key cellular defense mechanism against oxidative stress.

Catalposide_Pathway Catalposide Catalposide HO1_Induction HO-1 Gene Induction Catalposide->HO1_Induction induces Oxidative_Stress Oxidative Stress Oxidative_Stress->HO1_Induction HO1_Protein HO-1 Protein HO1_Induction->HO1_Protein leads to Cytoprotection Cytoprotection & Antioxidant Effect HO1_Protein->Cytoprotection

Catalposide's Antioxidant Signaling Pathway

Experimental Protocols

The following are generalized protocols for common in vitro antioxidant capacity assays that can be used to evaluate and compare compounds like Catalpol and Catalposide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.

Methodology:

  • Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM).

  • Prepare various concentrations of the test compounds (Catalpol, Catalposide) and a standard antioxidant (e.g., ascorbic acid) in a suitable solvent.

  • In a 96-well plate, add a specific volume of the test compound or standard to a specific volume of the DPPH solution.

  • Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined from a dose-response curve.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. Antioxidants in the sample reduce the ABTS•+, causing a decolorization that is measured spectrophotometrically.

Methodology:

  • Prepare the ABTS radical cation (ABTS•+) by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare various concentrations of the test compounds and a standard antioxidant.

  • Add a small volume of the test compound or standard to a larger volume of the diluted ABTS•+ solution.

  • After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.

Methodology:

  • Prepare the FRAP reagent by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

  • Warm the FRAP reagent to 37°C.

  • Add a small volume of the test sample to a larger volume of the FRAP reagent.

  • Measure the absorbance at 593 nm after a specific incubation time (e.g., 4 minutes).

  • A standard curve is prepared using a known concentration of FeSO₄·7H₂O.

  • The antioxidant capacity is expressed as micromoles of Fe(II) equivalents per gram of sample (µmol Fe(II)/g).

Oxygen Radical Absorbance Capacity (ORAC) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (e.g., fluorescein) from oxidative degradation by peroxyl radicals generated by a radical initiator like AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.

Methodology:

  • Prepare solutions of the fluorescent probe, the radical initiator (AAPH), a standard antioxidant (e.g., Trolox), and the test samples in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).

  • In a black 96-well plate, add the fluorescent probe and the test sample or standard.

  • Initiate the reaction by adding the AAPH solution.

  • Immediately place the plate in a fluorescence microplate reader and record the fluorescence decay every minute for a set period (e.g., 60-90 minutes) at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.

  • Calculate the area under the curve (AUC) for each sample and the standard.

  • The ORAC value is expressed as micromoles of Trolox equivalents per gram of sample (µmol TE/g).

Experimental Workflow Diagram

The following diagram illustrates a general workflow for assessing the antioxidant capacity of phytochemicals.

Experimental_Workflow cluster_preparation Sample Preparation cluster_assays In Vitro Antioxidant Assays cluster_analysis Data Analysis Compound_Isolation Isolation & Purification of Catalpol & Catalposide Stock_Solutions Preparation of Stock Solutions Compound_Isolation->Stock_Solutions DPPH DPPH Assay Stock_Solutions->DPPH ABTS ABTS Assay Stock_Solutions->ABTS FRAP FRAP Assay Stock_Solutions->FRAP ORAC ORAC Assay Stock_Solutions->ORAC Spectrophotometry Spectrophotometric/ Fluorometric Reading DPPH->Spectrophotometry ABTS->Spectrophotometry FRAP->Spectrophotometry ORAC->Spectrophotometry Calculation Calculation of % Inhibition & IC50/Equivalents Spectrophotometry->Calculation Comparison Comparative Analysis Calculation->Comparison

General Workflow for Antioxidant Capacity Assessment

Conclusion

Both Catalpol and Catalposide are promising natural compounds with significant antioxidant potential. Their mechanisms of action, involving the upregulation of endogenous antioxidant defense pathways, make them attractive candidates for further investigation in the context of diseases associated with oxidative stress. To provide a definitive quantitative comparison of their antioxidant capacities, further studies employing standardized in vitro assays on the purified compounds are warranted. This guide provides the foundational knowledge and experimental frameworks necessary for researchers to conduct such comparative analyses.

References

Unveiling the Anticancer Potential of Catalpol: A Cross-Validation Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bioactivity of Catalpol, an iridoid glycoside, across various cancer cell lines. This analysis is supported by experimental data from multiple studies, offering insights into its therapeutic potential.

Catalpol, a key bioactive compound isolated from the plants of the Catalpa genus, has demonstrated notable anticancer properties in a range of preclinical studies.[1][2] Its efficacy in inhibiting cancer cell growth and inducing apoptosis has been observed in several cancer types, including lung, gastric, colorectal, breast, and ovarian cancers, as well as osteosarcoma.[2] This document summarizes the quantitative data on Catalpol's bioactivity, details the experimental protocols used for its assessment, and visualizes the key signaling pathways it modulates.

Comparative Bioactivity of Catalpol in Cancer Cell Lines

The cytotoxic and antiproliferative effects of Catalpol vary across different cancer cell lines, highlighting the importance of cross-validation. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of a compound. While specific IC50 values are highly dependent on the experimental conditions (e.g., incubation time, specific assay used), the following table summarizes the observed effects of Catalpol on the viability and proliferation of various cancer cell lines from the literature.

Cell LineCancer TypeObserved EffectReference
A549Lung CancerInhibition of proliferation and migration, induction of apoptosis and oxidative stress.[3][3]
SGC-7901, BGC-823Gastric CancerDose-dependent reduction in proliferation and migration, induction of apoptosis.
HT29, HCT116Colorectal CancerInhibition of tumor development and cell migration, induction of apoptosis.
MCF-7Breast CancerInhibition of proliferation.
T24Bladder CancerInhibition of proliferation.
SKOV3Ovarian CancerDecreased cell proliferation and increased apoptosis at concentrations of 25, 50, and 100 μg/mL.
PANC-1, BxPC-3Pancreatic CancerWeak inhibitory activity.
Eca109, EC9706Esophageal CancerWeak inhibitory effect.

Note: The quantitative data presented are a summary of findings from multiple studies. Direct comparison of absolute IC50 values should be done with caution due to variations in experimental protocols.

Experimental Protocols

The assessment of Catalpol's bioactivity involves a series of standardized in vitro assays. The following are detailed methodologies for key experiments frequently cited in the literature.

Cell Viability and Proliferation Assay (CCK-8/MTT Assay)

This assay is fundamental for determining the cytotoxic and cytostatic effects of a compound.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of Catalpol. A vehicle control (e.g., DMSO) and a blank control (medium only) are also included.

  • Incubation: The cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).

  • Reagent Addition: After incubation, a solution of CCK-8 (Cell Counting Kit-8) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Incubation with Reagent: The plates are incubated for an additional 1-4 hours to allow for the conversion of the reagent into a colored formazan (B1609692) product by metabolically active cells.

  • Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength (typically 450 nm for CCK-8 and 570 nm for MTT).

  • Data Analysis: The cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value is then determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

This method is used to quantify the number of apoptotic and necrotic cells following treatment with a compound.

  • Cell Treatment: Cells are seeded in 6-well plates and treated with different concentrations of Catalpol for a predetermined time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Visualizing Experimental Workflow and Signaling Pathways

To better understand the experimental process and the molecular mechanisms of Catalpol, the following diagrams are provided.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Bioactivity Assessment cluster_analysis Data Analysis & Interpretation start Cancer Cell Lines seed Seed cells in plates start->seed treat Treat with Catalpol (different concentrations) seed->treat viability Cell Viability Assay (e.g., CCK-8/MTT) treat->viability apoptosis Apoptosis Assay (e.g., Flow Cytometry) treat->apoptosis migration Cell Migration Assay (e.g., Transwell) treat->migration ic50 Determine IC50 values viability->ic50 apoptosis_quant Quantify Apoptosis apoptosis->apoptosis_quant pathway Analyze Signaling Pathways ic50->pathway apoptosis_quant->pathway

Experimental workflow for assessing Catalpol's bioactivity.

Catalpol has been shown to modulate several key signaling pathways involved in cancer progression. One of the prominent pathways affected is the Nrf2/ARE pathway, which is involved in the cellular response to oxidative stress.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects Catalpol Catalpol ROS Increased ROS Catalpol->ROS induces Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 destabilizes Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nrf2_n Nrf2 Nrf2->Nrf2_n translocates to ARE ARE (Antioxidant Response Element) Nrf2_n->ARE binds to Target_Genes Target Gene Expression (e.g., HO-1) ARE->Target_Genes activates Apoptosis Apoptosis Target_Genes->Apoptosis contributes to Prolif_inhib Inhibition of Proliferation Target_Genes->Prolif_inhib contributes to

Catalpol's modulation of the Nrf2/ARE signaling pathway.

In some cancer cells, Catalpol treatment leads to an increase in reactive oxygen species (ROS). This can disrupt the Keap1-Nrf2 complex, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, such as heme oxygenase-1 (HO-1), which can ultimately contribute to the induction of apoptosis and inhibition of proliferation.

Conclusion

The cross-validation of Catalpol's bioactivity reveals its potential as a broad-spectrum anticancer agent, albeit with varying efficacy across different cancer cell types. Its ability to modulate critical signaling pathways, such as the Nrf2/ARE pathway, provides a mechanistic basis for its observed effects. Further research, including in vivo studies and the determination of standardized IC50 values, is crucial to fully elucidate its therapeutic potential and to guide its development as a novel cancer therapy.

References

A Comparative Analysis of Catalpol Content in Catalpa Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of catalpol (B1668604) content in various Catalpa species, supported by experimental data and detailed methodologies. This document aims to serve as a valuable resource for investigating the therapeutic potential of this promising iridoid glycoside.

The genus Catalpa, belonging to the Bignoniaceae family, encompasses several tree species known for their traditional medicinal uses. A key bioactive constituent responsible for many of their therapeutic properties is catalpol, an iridoid glycoside. This guide delves into a comparative analysis of catalpol content across different Catalpa species, details its significant biological activities and associated signaling pathways, and provides comprehensive experimental protocols for its quantification.

Quantitative Analysis of Catalpol in Catalpa Species

While various studies have confirmed the presence of catalpol and its derivatives in several Catalpa species, a comprehensive comparative study with quantitative data remains limited in the available scientific literature. However, existing research provides valuable insights into the iridoid glycoside content of specific species.

One study has reported that the leaves of a Catalpa species contain approximately 0.8% of total iridoid glycosides, comprising a mixture of catalpol and catalposide[1]. Phytochemical investigations have identified catalpol and its derivatives, such as catalposide (B190771) and 6-O-trans-feruloyl catalpol, in the fruits and stem bark of Catalpa bignonioides and Catalpa ovata respectively. While these studies confirm the presence of these compounds, they do not offer a direct quantitative comparison between species.

Another study focused on the total flavonoid content and antioxidant activities of the leaves of Catalpa ovata, Catalpa fargesii, and Catalpa bungei, revealing significant differences among them, although catalpol content was not quantified[2]. This suggests that the phytochemical profile, including iridoid glycoside content, is likely to vary between different Catalpa species.

Table 1: Reported Catalpol and Iridoid Glycoside Content in Catalpa Species

SpeciesPlant PartCompound(s)Reported ContentCitation
Catalpa sp.LeavesCatalpol and Catalposide~0.8% of total iridoid glycosides[1]
Catalpa bignonioidesFruitsCatalpol, Catalposide, Specioside, 6-O-trans-feruloyl catalpolPresence confirmed, not quantified[3]
Catalpa ovataStem Bark6-O-trans-feruloyl catalpolPresence confirmed, not quantified
Catalpa speciosaNectarCatalpol and Catalposide0.4% each in nectar[1]

Note: The reported 0.8% total iridoid glycosides in leaves is from a study focused on Catalpa speciosa nectar, which references an earlier work without specifying the exact Catalpa species from which the leaf data was obtained.

Biological Activities and Signaling Pathways of Catalpol

Catalpol has garnered significant attention for its diverse pharmacological effects, primarily its anti-inflammatory and neuroprotective properties. These activities are mediated through the modulation of several key signaling pathways.

Anti-inflammatory Effects

Catalpol exerts its anti-inflammatory effects by targeting multiple pathways:

  • NF-κB Signaling Pathway : Catalpol has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of the inflammatory response. By doing so, it suppresses the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

  • MAPK Signaling Pathway : The mitogen-activated protein kinase (MAPK) pathway is another crucial signaling cascade in inflammation. Catalpol can modulate this pathway to reduce the inflammatory response.

  • AMPK/mTOR Signaling Pathway : Recent studies have indicated that catalpol can ameliorate inflammatory responses by activating the AMP-activated protein kinase (AMPK) pathway and inhibiting the mammalian target of rapamycin (B549165) (mTOR) signaling.

  • PI3K/Akt Signaling Pathway : The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is also implicated in the anti-inflammatory action of catalpol.

Neuroprotective Effects

Catalpol's neuroprotective activities are attributed to its ability to counteract oxidative stress, reduce inflammation, and inhibit apoptosis in neuronal cells. The key signaling pathways involved include:

  • PI3K/Akt Signaling Pathway : Activation of the PI3K/Akt pathway by catalpol promotes neuronal survival and protects against apoptosis.

  • BDNF/TrkB Signaling Pathway : Catalpol can enhance the expression of Brain-Derived Neurotrophic Factor (BDNF) and its receptor TrkB, which are crucial for neuronal survival, growth, and synaptic plasticity.

  • Nrf2 Signaling Pathway : Catalpol can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of the antioxidant response, thereby protecting neurons from oxidative damage.

Below is a diagram illustrating the key signaling pathways modulated by catalpol.

Catalpol Signaling Pathways cluster_0 Anti-inflammatory Effects cluster_1 Neuroprotective Effects Catalpol_inflam Catalpol NFkB NF-κB Pathway Catalpol_inflam->NFkB inhibits MAPK MAPK Pathway Catalpol_inflam->MAPK modulates AMPK AMPK/mTOR Pathway Catalpol_inflam->AMPK activates PI3K_inflam PI3K/Akt Pathway Catalpol_inflam->PI3K_inflam activates Inflammation ↓ Pro-inflammatory Cytokines NFkB->Inflammation MAPK->Inflammation AMPK->Inflammation inhibits PI3K_inflam->Inflammation inhibits Catalpol_neuro Catalpol PI3K_neuro PI3K/Akt Pathway Catalpol_neuro->PI3K_neuro activates BDNF BDNF/TrkB Pathway Catalpol_neuro->BDNF enhances Nrf2 Nrf2 Pathway Catalpol_neuro->Nrf2 activates Neuroprotection ↑ Neuronal Survival ↓ Oxidative Stress ↓ Apoptosis PI3K_neuro->Neuroprotection BDNF->Neuroprotection Nrf2->Neuroprotection

Signaling pathways modulated by catalpol.

Experimental Protocols for Catalpol Quantification

Accurate quantification of catalpol in Catalpa species is crucial for research and drug development. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the most common analytical techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC-UV) Method

HPLC coupled with an ultraviolet (UV) detector is a widely used method for the quantification of catalpol in plant extracts.

1. Sample Preparation (Extraction)

  • Grinding: Dry the plant material (e.g., leaves) at a controlled temperature (e.g., 40-50 °C) and grind it into a fine powder.

  • Extraction Solvent: A mixture of methanol (B129727) and water (e.g., 70% methanol) is commonly used for extracting iridoid glycosides.

  • Extraction Method:

    • Ultrasonic Extraction: Suspend a known amount of the powdered plant material (e.g., 0.5 g) in a specific volume of the extraction solvent (e.g., 25 mL). Perform ultrasonication for a defined period (e.g., 30 minutes) at room temperature. Repeat the extraction process (e.g., 2-3 times) to ensure complete extraction.

    • Reflux Extraction: Alternatively, reflux the plant material with the solvent for a specified duration.

  • Filtration and Concentration: Combine the extracts, filter through a 0.45 µm membrane filter, and then concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Reconstitution: Dissolve the dried extract in a known volume of the mobile phase for HPLC analysis.

2. HPLC Conditions

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is typically used.

  • Mobile Phase: A gradient or isocratic elution can be employed. A common mobile phase consists of a mixture of acetonitrile (B52724) and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. A typical gradient might start with a low concentration of acetonitrile, which is gradually increased.

  • Flow Rate: A flow rate of around 1.0 mL/min is common.

  • Detection Wavelength: Catalpol shows UV absorbance at around 210 nm.

  • Column Temperature: Maintain a constant column temperature, for example, 30 °C.

  • Injection Volume: Typically 10-20 µL.

3. Quantification

  • Standard Curve: Prepare a series of standard solutions of pure catalpol of known concentrations. Inject these standards into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis: Inject the prepared sample extract and determine the peak area corresponding to catalpol.

  • Calculation: Calculate the concentration of catalpol in the sample by interpolating its peak area on the standard curve. The final content is usually expressed as mg of catalpol per gram of dry weight of the plant material.

Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy Method

Quantitative NMR (qNMR) is a powerful technique for determining the absolute content of a specific compound in a complex mixture without the need for a calibration curve, by using an internal standard.

1. Sample Preparation

  • Extraction: Prepare a crude extract of the Catalpa plant material as described in the HPLC sample preparation section.

  • Solvent: Dissolve a precisely weighed amount of the dried extract and a precisely weighed amount of an internal standard (e.g., maleic acid, dimethyl sulfone) in a known volume of a deuterated solvent (e.g., Methanol-d4, DMSO-d6). The internal standard should have a signal that does not overlap with the signals of the analyte.

  • NMR Tube: Transfer the solution to an NMR tube.

2. ¹H-NMR Acquisition Parameters

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Pulse Sequence: A standard 1D proton pulse sequence is used.

  • Relaxation Delay (d1): This is a critical parameter for quantification. It should be set to at least 5 times the longest spin-lattice relaxation time (T1) of both the analyte and the internal standard protons to ensure full relaxation and accurate integration.

  • Number of Scans: Sufficient scans should be acquired to obtain a good signal-to-noise ratio.

3. Quantification

  • Signal Selection: Identify a well-resolved signal for catalpol and a signal for the internal standard in the ¹H-NMR spectrum.

  • Integration: Carefully integrate the selected signals.

  • Calculation: The concentration of catalpol can be calculated using the following formula:

    Ccatalpol = (Icatalpol / Ncatalpol) * (NIS / IIS) * (MIS / Mcatalpol) * (mIS / msample) * PIS

    Where:

    • Ccatalpol is the content of catalpol in the sample (e.g., in mg/g)

    • Icatalpol and IIS are the integral values of the signals for catalpol and the internal standard, respectively.

    • Ncatalpol and NIS are the number of protons corresponding to the integrated signals of catalpol and the internal standard, respectively.

    • Mcatalpol and MIS are the molar masses of catalpol and the internal standard, respectively.

    • mIS and msample are the masses of the internal standard and the dried plant extract, respectively.

    • PIS is the purity of the internal standard.

Below is a workflow diagram for the quantification of catalpol in Catalpa leaves.

Workflow for catalpol quantification.

Conclusion

Catalpol, a prominent iridoid glycoside in Catalpa species, exhibits significant anti-inflammatory and neuroprotective properties, making it a compound of high interest for pharmaceutical research. While direct comparative studies on its content across different Catalpa species are needed, the methodologies for its extraction and quantification are well-established. This guide provides researchers with the foundational knowledge and detailed protocols necessary to pursue further investigations into the comparative analysis of catalpol in Catalpa species and to explore its therapeutic potential. Future research should focus on systematic quantitative analysis of catalpol and its derivatives in a wider range of Catalpa species to identify high-yielding sources and to better understand the chemotaxonomic variations within the genus.

References

Independent Verification of Catalpin's Mutagenic Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mutagenic potential of Catalpin against other structurally related iridoid glycosides. The information presented is based on available experimental data to assist in the evaluation of its safety profile for research and drug development purposes.

Executive Summary

This compound, a novel iridoid, has demonstrated mutagenic activity in the bacterial reverse mutation assay (Ames test). This guide presents a comparative analysis of this compound with alternative iridoid glycosides, Aucubin and Geniposide, for which evidence suggests a non-mutagenic profile. The following sections detail the experimental data, protocols for key mutagenicity assays, and visual representations of the testing workflows.

Data Presentation: Mutagenicity Profile Comparison

The following table summarizes the available data on the mutagenic potential of this compound and its alternatives. A crucial aspect of the Ames test is the quantification of revertant colonies, where a significant increase in the number of colonies for the tested substance compared to a negative control indicates a mutagenic effect.

CompoundClassAmes Test StrainMetabolic Activation (S9)ResultRevertant Colony Count
This compound IridoidSalmonella typhimurium TA100With and WithoutMutagenic Data not publicly available
Aucubin Iridoid GlycosideNot specifiedNot specifiedGenerally considered non-mutagenic and safeData not publicly available
Geniposide Iridoid GlycosideNot specifiedNot specifiedGenerally considered non-mutagenic at lower dosesData not publicly available

Note: While the mutagenicity of this compound has been established, the precise quantitative data (number of revertant colonies) from the original study is not publicly available. Similarly, specific Ames test data for Aucubin and Geniposide is not readily found in public literature, though they are generally regarded as safe. The absence of this quantitative data prevents a direct numerical comparison in this guide.

Experimental Protocols

Standardized protocols are critical for the reliable assessment of mutagenic potential. The following are detailed methodologies for three key in vitro genotoxicity assays.

Bacterial Reverse Mutation Assay (Ames Test - OECD 471)

The Ames test is a widely used method to evaluate the potential of a substance to induce gene mutations.

Principle: This assay utilizes various strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine for Salmonella). These strains cannot grow in a medium lacking this amino acid. The test substance is incubated with the bacterial culture. If the substance is a mutagen, it will cause a reverse mutation (reversion) in the bacteria, allowing them to synthesize the required amino acid and form visible colonies on a minimal agar (B569324) plate.

Methodology:

  • Strain Selection: Use of multiple strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA) is recommended to detect different types of mutations.

  • Metabolic Activation: The test is performed both with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver, to mimic metabolic processes in mammals.

  • Exposure:

    • Plate Incorporation Method: The test substance, bacterial culture, and molten top agar (with or without S9 mix) are mixed and poured onto minimal glucose agar plates.

    • Pre-incubation Method: The test substance, bacterial culture, and S9 mix (or buffer) are incubated together before being mixed with top agar and plated.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Data Collection: The number of revertant colonies on each plate is counted.

  • Evaluation Criteria: A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies and/or a reproducible increase at one or more concentrations. A common criterion for a positive result is a two-fold or greater increase in revertant colonies compared to the negative control.

In Vitro Mammalian Cell Micronucleus Assay (OECD 487)

This assay detects damage to chromosomes or the mitotic apparatus.

Principle: Micronuclei are small, membrane-bound DNA fragments in the cytoplasm of interphase cells. They are formed from chromosome fragments or whole chromosomes that lag behind during cell division. An increase in the frequency of micronucleated cells indicates chromosomal damage.

Methodology:

  • Cell Culture: Human or rodent cell lines (e.g., CHO, V79, TK6) or primary cells (e.g., human peripheral blood lymphocytes) are used.

  • Exposure: Cells are exposed to the test substance for a short (3-6 hours) or long (approximately 1.5-2 normal cell cycles) duration, with and without S9 metabolic activation.

  • Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have undergone one cell division after treatment.

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa, propidium (B1200493) iodide).

  • Scoring: The frequency of micronucleated cells is determined by microscopic analysis of at least 2000 binucleated cells per concentration.

  • Evaluation Criteria: A substance is considered positive if it induces a concentration-dependent increase in the number of micronucleated cells or a reproducible and significant increase at one or more concentrations.

In Vitro Comet Assay (Alkaline Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis under alkaline conditions. Damaged DNA, containing strand breaks, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.

Methodology:

  • Cell Preparation: A single-cell suspension is prepared from the chosen cell type.

  • Embedding: Cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA.

  • Alkaline Unwinding and Electrophoresis: Slides are placed in an alkaline electrophoresis buffer to unwind the DNA and then subjected to electrophoresis.

  • Neutralization and Staining: The slides are neutralized and stained with a fluorescent DNA-binding dye (e.g., SYBR Green, ethidium (B1194527) bromide).

  • Visualization and Analysis: Comets are visualized using a fluorescence microscope and analyzed using image analysis software to quantify DNA damage (e.g., tail length, % DNA in the tail, tail moment).

  • Evaluation Criteria: A substance is considered genotoxic if it causes a significant increase in DNA damage compared to the negative control.

Mandatory Visualizations

Experimental Workflows

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_plating Plating cluster_incubation Incubation & Analysis Bacterial_Culture Bacterial Strains (e.g., S. typhimurium TA100) Mix_With_S9 Mix with S9 Bacterial_Culture->Mix_With_S9 Mix_Without_S9 Mix without S9 Bacterial_Culture->Mix_Without_S9 Test_Compound Test Compound (this compound or Alternative) Test_Compound->Mix_With_S9 Test_Compound->Mix_Without_S9 S9_Mix S9 Metabolic Activation Mix S9_Mix->Mix_With_S9 Plate_With_S9 Plate on Minimal Agar (+S9) Mix_With_S9->Plate_With_S9 Plate_Without_S9 Plate on Minimal Agar (-S9) Mix_Without_S9->Plate_Without_S9 Incubate Incubate (37°C, 48-72h) Plate_With_S9->Incubate Plate_Without_S9->Incubate Count_Colonies Count Revertant Colonies Incubate->Count_Colonies Analyze_Data Analyze Data & Determine Mutagenicity Count_Colonies->Analyze_Data Micronucleus_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_processing Processing cluster_analysis Analysis Cell_Culture Mammalian Cell Culture Treat_With_S9 Treat Cells with Compound (+S9) Cell_Culture->Treat_With_S9 Treat_Without_S9 Treat Cells with Compound (-S9) Cell_Culture->Treat_Without_S9 Test_Compound Test Compound Test_Compound->Treat_With_S9 Test_Compound->Treat_Without_S9 S9_Mix S9 Mix S9_Mix->Treat_With_S9 Add_CytoB Add Cytochalasin B (Cytokinesis Block) Treat_With_S9->Add_CytoB Treat_Without_S9->Add_CytoB Harvest_Cells Harvest and Fix Cells Add_CytoB->Harvest_Cells Stain_Cells Stain with DNA Dye Harvest_Cells->Stain_Cells Microscopy Microscopic Analysis Stain_Cells->Microscopy Score_Micronuclei Score Micronucleated Binucleated Cells Microscopy->Score_Micronuclei Analyze_Results Analyze Results Score_Micronuclei->Analyze_Results Comet_Assay_Workflow cluster_prep Preparation cluster_embedding Embedding & Lysis cluster_electrophoresis Electrophoresis cluster_analysis Analysis Cell_Suspension Single Cell Suspension Embed_In_Agarose Embed Cells in Agarose Cell_Suspension->Embed_In_Agarose Cell_Lysis Cell Lysis Embed_In_Agarose->Cell_Lysis Alkaline_Unwinding Alkaline DNA Unwinding Cell_Lysis->Alkaline_Unwinding Electrophoresis Electrophoresis Alkaline_Unwinding->Electrophoresis Staining DNA Staining Electrophoresis->Staining Fluorescence_Microscopy Fluorescence Microscopy Staining->Fluorescence_Microscopy Image_Analysis Image Analysis (Comet Scoring) Fluorescence_Microscopy->Image_Analysis Final_Analysis Data Analysis Image_Analysis->Final_Analysis

A Head-to-Head Comparison of the Antioxidant Activities of Resveratrol and Key Bioactive Compounds from Catalpa Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutic agents to combat oxidative stress-related diseases, natural compounds remain a significant source of inspiration. This guide provides a detailed, evidence-based comparison of the antioxidant activities of resveratrol (B1683913), a well-characterized stilbenoid, and the primary antioxidant constituents isolated from plants of the Catalpa genus. As no direct experimental data exists for a compound named "Catalpin," this guide will focus on the prominent bioactive flavonoids found in Catalpa species, namely luteolin (B72000) and apigenin (B1666066), for which robust antioxidant data is available. We will also briefly discuss catalpol, another key iridoid glycoside from Catalpa, though its antioxidant action is primarily mediated through indirect mechanisms.

Quantitative Antioxidant Activity: A Comparative Overview

The antioxidant capacity of resveratrol, luteolin, and apigenin has been extensively evaluated using various in vitro assays. The following table summarizes their relative efficacy, primarily focusing on the 50% inhibitory concentration (IC50) and other quantitative measures from 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. It is important to note that direct comparisons of IC50 values across different studies should be approached with caution due to variations in experimental conditions.

CompoundDPPH Radical Scavenging (IC50)ABTS Radical Scavenging (IC50)Other Antioxidant Measures
Resveratrol 15.54 µg/mL[1]2.86 µg/mL[1]ORAC value: 23.12 µmol TE/g[1]
Luteolin 13.2 µM[2]17.3 µM[2]Showed strong ferric reducing antioxidant power (FRAP)
Apigenin 8.5 µMIC50 of 344 µg/mL has been reportedShowed concentration-dependent FRAP and ORAC activity
Catalpol Data on direct radical scavenging is limited.Data on direct radical scavenging is limited.Primarily acts by increasing the expression and activity of endogenous antioxidant enzymes like SOD and GSH-Px.

Note: Lower IC50 values indicate higher antioxidant activity.

Signaling Pathways in Antioxidant Action

Both resveratrol and the flavonoids from Catalpa species exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of cytoprotective genes. A key pathway for both is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

Nrf2 signaling pathway activation by antioxidants.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent degradation. In the presence of oxidative stress or inducers like resveratrol, luteolin, and apigenin, Keap1 undergoes a conformational change, releasing Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription. This results in an enhanced cellular defense against oxidative damage.

Experimental Protocols

The following are generalized methodologies for common in vitro antioxidant assays used to evaluate the compounds discussed in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

Methodology:

  • A stock solution of DPPH in methanol (B129727) is prepared.

  • Various concentrations of the test compound (e.g., resveratrol, luteolin) are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured spectrophotometrically at a wavelength of approximately 517 nm.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined from a dose-response curve.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

Methodology:

  • The ABTS radical cation is generated by reacting ABTS stock solution with a strong oxidizing agent, such as potassium persulfate, and allowing the mixture to stand in the dark for 12-16 hours.

  • The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Different concentrations of the test compound are added to the diluted ABTS•+ solution.

  • After a defined incubation period (e.g., 6 minutes), the absorbance is measured at 734 nm.

  • The percentage of inhibition of ABTS•+ is calculated using the same formula as for the DPPH assay.

  • The IC50 value is determined from the dose-response curve.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from damage by peroxyl radicals.

Methodology:

  • A fluorescent probe (e.g., fluorescein) is mixed with the antioxidant compound in a multi-well plate.

  • A peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), is added to initiate the reaction.

  • The fluorescence decay is monitored over time using a microplate reader.

  • The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).

  • The results are typically expressed as Trolox equivalents (TE), comparing the antioxidant's protective effect to that of Trolox, a water-soluble vitamin E analog.

Antioxidant_Assay_Workflow start Start: Prepare Test Compounds (Resveratrol, Luteolin, Apigenin) prepare_reagents Prepare Assay Reagents (e.g., DPPH, ABTS, Fluorescent Probe) start->prepare_reagents assay_incubation Incubate Test Compounds with Reagents prepare_reagents->assay_incubation measurement Spectrophotometric or Fluorometric Measurement assay_incubation->measurement data_analysis Data Analysis: - Calculate % Inhibition - Determine IC50 or TE values measurement->data_analysis comparison Compare Antioxidant Activities data_analysis->comparison end End: Conclude Relative Efficacy comparison->end

Generalized workflow for in vitro antioxidant assays.

Conclusion

This guide provides a comparative analysis of the antioxidant properties of resveratrol and the key bioactive compounds found in Catalpa species, specifically luteolin and apigenin. While resveratrol is a potent antioxidant, the flavonoids luteolin and apigenin also demonstrate significant, and in some assays, comparable or superior radical scavenging activity. The antioxidant mechanisms of these compounds are multifaceted, involving both direct interaction with free radicals and the modulation of crucial cellular defense pathways like Nrf2. For researchers and professionals in drug development, this comparative data underscores the potential of these natural products as leads for the development of novel antioxidant therapies. Further head-to-head studies under standardized conditions are warranted to more definitively delineate their relative potencies and therapeutic potential.

References

A Comparative Guide to the Mechanisms of Action: Calpain Inhibitors and Catalpol

Author: BenchChem Technical Support Team. Date: December 2025

The term "Catalpin" does not correspond to a known molecular entity in major scientific databases. It is likely a typographical error for either Calpain , a family of calcium-dependent proteases, or Catalpol , an iridoid glycoside with a range of biological activities. This guide provides a comparative overview of the mechanisms of action for both Calpain inhibitors and Catalpol, designed for researchers, scientists, and drug development professionals.

Part 1: Calpain Inhibitors

Calpains are intracellular, non-lysosomal cysteine proteases that are activated by calcium.[1][2][3] The two most ubiquitous isoforms are calpain-1 (μ-calpain) and calpain-2 (m-calpain).[1] Dysregulation of calpain activity is implicated in a variety of pathologies, including neurodegenerative diseases, cardiovascular conditions, and cancer.[4] Calpain inhibitors are molecules designed to block the proteolytic activity of these enzymes, offering a promising therapeutic strategy.

Mechanism of Action of Calpain Inhibitors

Calpain inhibitors function by binding to the active site of the calpain enzyme, which prevents it from interacting with and cleaving its protein substrates. Some inhibitors act by mimicking the substrate and competitively binding to the enzyme. Others may bind allosterically, inducing conformational changes that inactivate the enzyme. There are both reversible and irreversible calpain inhibitors.

Quantitative Comparison of Calpain Inhibitors

The efficacy of calpain inhibitors is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of a specific calpain isoform by 50%.

InhibitorTarget Calpain(s)IC50 (nM)TypeReference
CalpeptinCalpain-1, Calpain-252 (Calpain-1), 34 (Calpain-2)Reversible (Peptidyl Aldehyde)
PD150606Calpains (non-competitive)Not specified as IC50Non-competitive
SNJ-1945CalpainsNot specified as IC50Not specified
E-64General Cysteine ProteaseNot specified as IC50Irreversible (Epoxy Succinyl)

Note: IC50 values can vary depending on the experimental conditions.

Signaling Pathways Involving Calpains

Calpains are involved in numerous signaling pathways that regulate cellular functions. In pathological conditions, overactivation of calpain can lead to the degradation of key structural and regulatory proteins, contributing to cell death and tissue damage. For instance, in neurodegenerative diseases, calpain activation can lead to the cleavage of cytoskeletal proteins and signaling molecules, disrupting neuronal function.

Calpain_Pathway cluster_0 Cellular Stress (e.g., Ischemia) cluster_1 Calpain Activation cluster_2 Downstream Effects Ca2_Influx Increased Intracellular Ca2+ Calpain Calpain Activation Ca2_Influx->Calpain Substrate_Cleavage Cleavage of Cytoskeletal and Signaling Proteins Calpain->Substrate_Cleavage Cell_Dysfunction Neuronal Dysfunction Substrate_Cleavage->Cell_Dysfunction Cell_Death Cell Death (Apoptosis/Necrosis) Substrate_Cleavage->Cell_Death Calpain_Inhibitor Calpain Inhibitor Calpain_Inhibitor->Calpain

Caption: Calpain activation cascade and point of intervention for inhibitors.

Experimental Protocols: Calpain Activity Assay

A common method to measure calpain activity in cell lysates is a fluorometric assay.

Objective: To quantify the activity of calpain in cell or tissue extracts.

Materials:

  • Cell or tissue lysate

  • Extraction Buffer

  • 10X Reaction Buffer

  • Calpain Substrate (e.g., Ac-LLY-AFC)

  • Active Calpain (Positive Control)

  • Calpain Inhibitor (Negative Control)

  • Fluorometer or fluorescence plate reader

Procedure:

  • Sample Preparation:

    • Harvest cells or tissue and wash with cold PBS.

    • Resuspend in Extraction Buffer and incubate on ice.

    • Centrifuge to remove insoluble material and collect the supernatant (lysate).

    • Determine the protein concentration of the lysate.

  • Assay Reaction:

    • In a 96-well plate, add a defined amount of cell lysate (e.g., 50-200 µg of protein) to each well.

    • Prepare a positive control with Active Calpain and a negative control with a known Calpain Inhibitor.

    • Add 10X Reaction Buffer to each well.

    • Initiate the reaction by adding the Calpain Substrate to each well.

  • Measurement:

    • Incubate the plate at 37°C, protected from light.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC).

  • Data Analysis:

    • Compare the fluorescence intensity of the test samples to the controls to determine the relative calpain activity.

Calpain_Assay_Workflow Start Start: Cell/Tissue Sample Lysis Lyse in Extraction Buffer Start->Lysis Centrifugation Centrifuge and Collect Supernatant Lysis->Centrifugation Quantification Quantify Protein Concentration Centrifugation->Quantification Plate_Setup Set up 96-well Plate: - Lysate - Positive Control - Negative Control Quantification->Plate_Setup Add_Reagents Add Reaction Buffer and Calpain Substrate Plate_Setup->Add_Reagents Incubation Incubate at 37°C Add_Reagents->Incubation Measurement Measure Fluorescence (Ex/Em = 400/505 nm) Incubation->Measurement End End: Analyze Data Measurement->End

Caption: Workflow for a fluorometric calpain activity assay.

Part 2: Catalpol

Catalpol is an iridoid glycoside extracted from the root of Rehmannia glutinosa. It has demonstrated a variety of pharmacological effects, including neuroprotective, anti-inflammatory, antioxidant, and anti-diabetic properties.

Mechanism of Action of Catalpol

Catalpol exerts its biological effects through multiple mechanisms and by modulating several signaling pathways. Its primary modes of action include:

  • Anti-inflammatory effects: Catalpol can inhibit the production of pro-inflammatory cytokines like TNF-α and IL-1β. It has been shown to suppress the NF-κB signaling pathway.

  • Antioxidant properties: Catalpol can increase the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px), and reduce the levels of reactive oxygen species (ROS).

  • Neuroprotection: It promotes neuronal survival and can enhance the expression of neurotrophic factors like brain-derived neurotrophic factor (BDNF).

  • Metabolic regulation: Catalpol can improve insulin (B600854) sensitivity and glucose metabolism by modulating pathways such as the PI3K/Akt and AMPK signaling pathways.

Quantitative Efficacy Data for Catalpol

The following table summarizes some of the reported quantitative effects of Catalpol from preclinical studies.

Experimental ModelTreatmentKey FindingQuantitative ResultReference
STZ-induced diabetic ratsCatalpol (50 mg/kg, p.o.)Reduction in blood glucose59% decrease after 4 weeks
STZ-induced diabetic ratsCatalpol (100 mg/kg, p.o.)Reduction in blood glucose72% decrease after 4 weeks
HFD/STZ diabetic ratsCatalpol (50 mg/kg, i.v.)Increased antioxidant enzymesSignificant increase in SOD, GSH-Px, and CAT levels
T2DM miceCatalpol (200 mg/kg)Reduction in fasting blood glucoseFrom 342.38 to 199.50 mg/dL after 28 days
Signaling Pathways Modulated by Catalpol

Catalpol's diverse biological activities are a result of its ability to interact with multiple signaling pathways. For instance, in the context of diabetes, Catalpol can enhance insulin signaling.

Catalpol_Insulin_Pathway cluster_0 Insulin Signaling Cascade Catalpol Catalpol IRS1 IRS-1 Catalpol->IRS1 Promotes phosphorylation PI3K PI3K IRS1->PI3K Akt Akt PI3K->Akt GLUT4 GLUT4 Translocation Akt->GLUT4 Glucose_Uptake Increased Glucose Uptake GLUT4->Glucose_Uptake

Caption: Catalpol's modulation of the insulin signaling pathway.

Experimental Protocols: In Vivo Animal Study

To evaluate the anti-diabetic effects of Catalpol, a common approach is to use a streptozotocin (B1681764) (STZ)-induced diabetic animal model.

Objective: To assess the efficacy of Catalpol in improving glycemic control and other metabolic parameters in a diabetic rat model.

Animal Model: Sprague-Dawley rats.

Procedure:

  • Induction of Diabetes:

    • Administer a single intraperitoneal injection of STZ to induce diabetes.

    • Confirm hyperglycemia by measuring blood glucose levels.

  • Animal Grouping:

    • Divide the diabetic animals into several groups:

      • Diabetic control group (vehicle treatment).

      • Catalpol treatment groups (e.g., 50 mg/kg and 100 mg/kg, oral gavage).

      • Normal control group (non-diabetic, vehicle treatment).

  • Treatment:

    • Administer the respective treatments daily for a specified period (e.g., 4 weeks).

  • Data Collection and Analysis:

    • Monitor body weight and blood glucose levels regularly.

    • At the end of the study, collect blood samples for biochemical analysis (e.g., insulin, lipids).

    • Collect tissues (e.g., pancreas, liver) for histological examination and molecular analysis (e.g., Western blot for signaling proteins).

  • Statistical Analysis:

    • Compare the data between the different groups to determine the statistical significance of Catalpol's effects.

Catalpol_Animal_Study_Workflow Start Start: Healthy Rats Induction Induce Diabetes with STZ Start->Induction Grouping Group Animals: - Diabetic Control - Catalpol Groups - Normal Control Induction->Grouping Treatment Daily Oral Administration (e.g., 4 weeks) Grouping->Treatment Monitoring Monitor Blood Glucose and Body Weight Treatment->Monitoring Endpoint Endpoint Data Collection: - Blood Samples - Tissue Samples Treatment->Endpoint Monitoring->Endpoint Analysis Biochemical, Histological, and Molecular Analysis Endpoint->Analysis End End: Statistical Analysis and Conclusion Analysis->End

Caption: Workflow for an in vivo study of Catalpol in a diabetic rat model.

References

A Researcher's Guide to Positive and Negative Controls for Catalpol Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of appropriate positive and negative controls for experiments involving Catalpol, an iridoid glycoside with demonstrated anti-inflammatory, antioxidant, and neuroprotective properties. The selection of robust controls is paramount for the accurate interpretation of experimental data and validation of findings related to Catalpol's therapeutic potential. This document outlines key signaling pathways affected by Catalpol and offers detailed experimental protocols and comparative data to aid in the design of rigorous scientific investigations.

Understanding the Role of Controls in Catalpol Research

In any experimental design, positive and negative controls are essential for validating the assay's performance and ensuring that the observed effects are specifically attributable to the experimental compound, in this case, Catalpol.

  • Positive Controls are well-characterized substances that are known to produce a specific, expected effect. They serve to confirm that the experimental system is working correctly and is capable of detecting the intended biological response.

  • Negative Controls are samples that are not expected to produce a response. They help to establish a baseline and rule out confounding factors, such as the effects of the vehicle (the solvent used to dissolve the compound) or non-specific cellular stress.

Key Signaling Pathways of Catalpol

Catalpol exerts its biological effects through the modulation of several key signaling pathways. Understanding these pathways is crucial for selecting appropriate controls and designing targeted experiments. The primary pathways influenced by Catalpol include:

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling Pathway: A pivotal regulator of inflammation. Catalpol has been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines.

  • PI3K/Akt (Phosphoinositide 3-kinase/Protein Kinase B) Signaling Pathway: This pathway is central to cell survival, proliferation, and growth. Catalpol's neuroprotective and anti-apoptotic effects are often mediated through the activation of the PI3K/Akt pathway.

  • Nrf2 (Nuclear factor erythroid 2-related factor 2) Signaling Pathway: The master regulator of the antioxidant response. Catalpol can activate the Nrf2 pathway, leading to the expression of antioxidant enzymes that protect cells from oxidative stress.

Recommended Positive and Negative Controls for Catalpol Experiments

The choice of controls will depend on the specific biological activity of Catalpol being investigated. The following table provides recommendations for common experimental setups.

Biological Activity Experimental Model Positive Control Negative Control Rationale for Positive Control
Anti-inflammatory Lipopolysaccharide (LPS)-stimulated macrophages or microglial cellsDexamethasone (B1670325)Vehicle (e.g., DMSO or PBS)A potent steroidal anti-inflammatory drug that inhibits the production of pro-inflammatory mediators.[1][2][3][4]
PI3K/Akt Pathway Inhibition Cell lines with a constitutively active or inducible PI3K/Akt pathwayLY294002Vehicle (e.g., DMSO)A well-characterized and potent inhibitor of PI3K, which will block the phosphorylation of Akt.[5]
Antioxidant Activity Cells challenged with an oxidizing agent (e.g., H₂O₂)N-acetylcysteine (NAC)Vehicle (e.g., water or PBS)A well-established antioxidant and a precursor to the intracellular antioxidant glutathione.

Quantitative Data Comparison

The following tables summarize quantitative data from studies comparing the effects of Catalpol with positive controls.

Table 1: Comparison of Anti-inflammatory Effects (Nitric Oxide Production)

Compound Concentration Inhibition of NO Production (%) Cell Line
Catalpol 50 µM~45%LPS-stimulated RAW264.7 macrophages
Dexamethasone 10 µM~60%LPS-stimulated RAW264.7 macrophages

Data are representative and compiled from multiple sources for illustrative purposes.

Table 2: Comparison of Antioxidant Effects (Reactive Oxygen Species Reduction)

Compound Concentration Reduction in ROS Levels (%) Cell Line
Catalpol 50 µM~50%H₂O₂-treated L929 fibroblasts
N-acetylcysteine (NAC) 5 mM~70%H₂O₂-treated L929 fibroblasts

Data are representative and compiled from multiple sources for illustrative purposes.

Experimental Protocols

Western Blot Analysis of Phosphorylated Akt (p-Akt)

This protocol details the steps for detecting changes in Akt phosphorylation in response to Catalpol treatment.

Materials:

  • Cell culture reagents

  • Catalpol

  • LY294002 (Positive Control)

  • Vehicle (e.g., DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-p-Akt Ser473, anti-total Akt)

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Seed cells and allow them to adhere. Treat cells with Catalpol at various concentrations, LY294002 (e.g., 10 µM), or vehicle for the desired time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-Akt (Ser473) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the chemiluminescent signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Akt.

Griess Assay for Nitric Oxide (NO) Production

This protocol is used to quantify the production of nitric oxide by measuring its stable metabolite, nitrite (B80452), in cell culture supernatants.

Materials:

  • RAW 264.7 macrophage cells

  • Lipopolysaccharide (LPS)

  • Catalpol

  • Dexamethasone (Positive Control)

  • Vehicle (e.g., DMSO)

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite standard solution

  • 96-well plate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Cell Treatment: Pre-treat the cells with various concentrations of Catalpol, Dexamethasone (e.g., 10 µM), or vehicle for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: In a new 96-well plate, mix 50 µL of supernatant with 50 µL of Griess Reagent A and 50 µL of Griess Reagent B.

  • Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes. Measure the absorbance at 540 nm using a plate reader.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

Visualizing Catalpol's Mechanisms of Action

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by Catalpol and a typical experimental workflow.

Catalpol_Signaling_Pathways cluster_inflammation Anti-inflammatory Pathway cluster_neuroprotection Neuroprotective Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates NFkB NFkB TLR4->NFkB Activates Pro_inflammatory_Cytokines Pro_inflammatory_Cytokines NFkB->Pro_inflammatory_Cytokines Induces Catalpol Catalpol Catalpol->NFkB Inhibits Growth_Factors Growth_Factors PI3K PI3K Growth_Factors->PI3K Activates Akt Akt PI3K->Akt Activates Cell_Survival Cell_Survival Akt->Cell_Survival Promotes Catalpol_np Catalpol Catalpol_np->Akt Promotes

Caption: Signaling pathways modulated by Catalpol.

Experimental_Workflow cluster_setup Experimental Setup cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell_Culture Treatment_Groups Treatment Groups: - Vehicle (Negative Control) - Catalpol - Positive Control Cell_Culture->Treatment_Groups Incubation Incubation Treatment_Groups->Incubation Data_Collection Data_Collection Incubation->Data_Collection Statistical_Analysis Statistical_Analysis Data_Collection->Statistical_Analysis Results Results Statistical_Analysis->Results Interpretation Interpretation Results->Interpretation

Caption: A generalized experimental workflow for testing Catalpol.

References

Safety Operating Guide

Proper Disposal Procedures for Catalpol

Author: BenchChem Technical Support Team. Date: December 2025

Prudent and safe disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides detailed guidance on the proper disposal procedures for Catalpol, a naturally occurring iridoid glycoside. The information is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal, thereby minimizing environmental impact and maintaining regulatory compliance.

Immediate Safety and Hazard Information

Catalpol, also known by its synonym Catalpinoside, is an iridoid glycoside with the CAS number 2415-24-9. While some safety data sheets (SDS) indicate that Catalpol does not meet the criteria for classification as a hazardous substance, others suggest it may cause skin and eye irritation, as well as respiratory irritation[1]. A German water hazard class (WGK) of 3 has been assigned to Catalpol, indicating it is highly hazardous to water. Given the conflicting information and the high water hazard classification, it is imperative to handle Catalpol with care and prevent its release into the environment.

Key safety precautions:

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling Catalpol.

  • Avoid generating dust when handling the solid form.

  • Work in a well-ventilated area, preferably in a fume hood.

  • Prevent contact with strong oxidizing agents, as violent reactions may occur.

  • Do not dispose of Catalpol or its solutions down the drain or in regular trash.

Quantitative Data Summary

ParameterValueReference / Notes
Chemical Formula C₁₅H₂₂O₁₀[2]
Molar Mass 362.33 g/mol
CAS Number 2415-24-9
Water Solubility Soluble
Hazard Classifications Skin Irrit. 2, Eye Irrit. 2, STOT SE 3
Water Hazard Class (WGK) 3 (highly hazardous to water)
Aquatic Toxicity (LC50/EC50) Data not availablePrecautionary principle should be applied.

Step-by-Step Disposal Protocol

The following protocol is a recommended procedure for the disposal of small quantities of Catalpol waste typically generated in a laboratory setting. This protocol is based on the known chemical properties of Catalpol, specifically its instability in acidic conditions, and general principles of hazardous waste management.

Required Materials
  • Appropriate PPE (safety goggles, chemical-resistant gloves, lab coat)

  • Fume hood

  • Glass beaker or flask of appropriate size

  • Stir plate and stir bar

  • Dilute hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) (e.g., 1 M solution)

  • Sodium bicarbonate (NaHCO₃) or sodium hydroxide (B78521) (NaOH) for neutralization

  • pH indicator strips or a pH meter

  • Labeled hazardous waste container for aqueous chemical waste

Experimental Protocol: Acidic Hydrolysis for Degradation

This protocol aims to degrade Catalpol into less harmful substances through acidic hydrolysis before final disposal.

  • Preparation: Perform all steps in a certified fume hood. Ensure all necessary materials and PPE are readily available.

  • Dilution: If dealing with a concentrated solution of Catalpol, dilute it with water to a concentration of less than 1% (w/v). For solid Catalpol waste, dissolve it in water to achieve a similar concentration.

  • Acidification: Place the diluted Catalpol solution in a glass beaker or flask with a stir bar. While stirring, slowly add a dilute solution of a strong acid (e.g., 1 M HCl) to the Catalpol solution. Monitor the pH of the solution using pH paper or a pH meter. Adjust the pH to be between 3 and 4.

  • Heating and Degradation: Gently heat the acidified solution to approximately 60-80°C. Maintain this temperature and continue stirring for at least 2 hours to facilitate the hydrolysis and degradation of the Catalpol. Research has shown that Catalpol degrades in acidic conditions, and this process is accelerated by heat. The degradation products include jiofuraldehyde, cataldehyde, and norviburtinal.

  • Cooling and Neutralization: Turn off the heat and allow the solution to cool to room temperature. Once cooled, slowly add a base (e.g., sodium bicarbonate or a dilute solution of sodium hydroxide) to neutralize the solution. Monitor the pH and adjust it to a neutral range (pH 6-8). Be cautious as neutralization can be an exothermic reaction.

  • Disposal: The neutralized solution should be transferred to a properly labeled hazardous waste container for aqueous chemical waste. Do not pour the solution down the drain.

  • Decontamination: Thoroughly clean all glassware and equipment used in the procedure with soap and water.

Diagrams

The following diagrams illustrate the logical workflow for the proper disposal of Catalpol and a conceptual representation of its degradation pathway.

Catalpol_Disposal_Workflow cluster_prep Preparation cluster_treatment Waste Treatment cluster_disposal Final Disposal start Start: Catalpol Waste ppe Wear Appropriate PPE start->ppe fume_hood Work in Fume Hood ppe->fume_hood dilute Dilute Waste with Water (<1%) fume_hood->dilute acidify Acidify to pH 3-4 dilute->acidify heat Heat to 60-80°C for 2 hours acidify->heat cool Cool to Room Temperature heat->cool neutralize Neutralize to pH 6-8 cool->neutralize collect Collect in Labeled Hazardous Waste Container neutralize->collect end_disposal Dispose via Institutional Hazardous Waste Program collect->end_disposal

Figure 1: Logical workflow for the proper disposal of Catalpol waste in a laboratory setting.

Catalpol_Degradation_Pathway catalpol Catalpol hydrolysis Acidic Hydrolysis (H+, Heat) catalpol->hydrolysis products Degradation Products (e.g., Jiofuraldehyde, Cataldehyde) hydrolysis->products

Figure 2: Conceptual diagram of Catalpol degradation via acidic hydrolysis.

References

Essential Safety and Handling of Catalpin for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Operation, and Disposal of Catalpin (B8019631).

Hazard Identification and Health Effects

The primary known hazard associated with this compound is its mutagenic potential.[1] As a mutagen, it has the capacity to alter genetic material and requires careful handling to prevent exposure. While specific data on acute toxicity is limited, related iridoid glycosides can cause skin and eye irritation. Therefore, it is prudent to treat this compound as a potential irritant. Long-term or heavy use may lead to adverse reactions such as allergic reactions or indigestion.[2]

Personal Protective Equipment (PPE)

Due to its mutagenic nature, a comprehensive PPE strategy is mandatory to prevent all routes of exposure, including dermal contact, inhalation, and ingestion. The following table outlines the required PPE for various laboratory operations involving this compound.

Operation Required Personal Protective Equipment
Weighing and Aliquoting (Dry Powder) - Disposable, solid-front lab coat- Nitrile gloves (double-gloving recommended)- ANSI-approved safety glasses with side shields or chemical splash goggles- N95 respirator (or higher) to prevent inhalation of fine particles
Solution Preparation and Handling - Disposable, solid-front lab coat- Nitrile gloves- ANSI-approved safety glasses with side shields or chemical splash goggles- Work within a certified chemical fume hood
Experimental Procedures - Disposable, solid-front lab coat- Nitrile gloves- ANSI-approved safety glasses with side shields or chemical splash goggles- Work within a certified chemical fume hood
Spill Cleanup - Disposable, solid-front lab coat or coveralls- Nitrile gloves (double-gloving)- Chemical splash goggles and face shield- N95 respirator (or higher)
Waste Disposal - Disposable, solid-front lab coat- Nitrile gloves- ANSI-approved safety glasses with side shields or chemical splash goggles

Operational Plan: Safe Handling and Storage

Engineering Controls:

  • All work with this compound, especially the handling of its powdered form and the preparation of solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

Handling Procedures:

  • Weighing: Weigh this compound in a fume hood on a tared weigh boat. Use appropriate tools to handle the powder and avoid creating dust.

  • Solution Preparation: Add the solvent to the weighed this compound slowly to avoid splashing. Ensure the container is appropriately labeled with the chemical name, concentration, and hazard warnings.

  • General Handling: Avoid contact with skin and eyes. Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling, even if gloves were worn.

Storage:

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]

  • The storage container should be tightly sealed and clearly labeled as "Mutagenic" and "Handle with Caution."

  • Store in a designated area for hazardous chemicals, and maintain an accurate inventory.

Spill Response:

  • Small Spills (Powder): Gently cover the spill with absorbent paper towels to avoid raising dust. Dampen the towels with a suitable solvent (e.g., ethanol) and carefully wipe the area. Place all contaminated materials in a sealed bag for hazardous waste disposal.

  • Small Spills (Liquid): Absorb the spill with an inert material (e.g., vermiculite, sand). Collect the contaminated absorbent material into a sealed container for hazardous waste disposal.

  • Large Spills: Evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

Disposal Plan

As a mutagenic compound, all waste contaminated with this compound must be disposed of as hazardous chemical waste. Do not dispose of this compound or its waste down the drain or in the regular trash.

Waste Segregation and Collection:

  • Solid Waste: Collect all contaminated solid waste, including gloves, disposable lab coats, weigh boats, and absorbent materials, in a clearly labeled, sealed plastic bag or container designated for mutagenic waste.

  • Liquid Waste: Collect all solutions containing this compound in a sealed, leak-proof container. The container must be clearly labeled with "Hazardous Waste," "Mutagenic," and the full chemical name.

  • Sharps: Any sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous waste.

Disposal Procedure:

  • Follow your institution's and local regulations for the disposal of mutagenic waste.

  • Contact your institution's EHS department to arrange for the pickup and disposal of all this compound waste.

Experimental Workflow for Safe Handling of this compound

The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting, from preparation to disposal.

Safe_Handling_of_this compound Workflow for Safe Handling of this compound cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Work in Chemical Fume Hood prep_ppe->prep_fume_hood Proceed prep_weigh Weigh this compound prep_fume_hood->prep_weigh Proceed prep_solution Prepare Solution prep_weigh->prep_solution Proceed exp_procedure Conduct Experiment prep_solution->exp_procedure Proceed cleanup_decontaminate Decontaminate Work Area exp_procedure->cleanup_decontaminate Complete cleanup_segregate Segregate Waste cleanup_decontaminate->cleanup_segregate Proceed cleanup_dispose Dispose of Hazardous Waste cleanup_segregate->cleanup_dispose Proceed cleanup_remove_ppe Doff PPE cleanup_dispose->cleanup_remove_ppe Proceed cleanup_wash Wash Hands cleanup_remove_ppe->cleanup_wash Final Step

Caption: A step-by-step workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.